Product packaging for 6-Bromoimidazo[1,5-a]pyridine(Cat. No.:CAS No. 1239880-00-2)

6-Bromoimidazo[1,5-a]pyridine

Cat. No.: B578197
CAS No.: 1239880-00-2
M. Wt: 197.035
InChI Key: YLWZYCSSUYSOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromoimidazo[1,5-a]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.035. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B578197 6-Bromoimidazo[1,5-a]pyridine CAS No. 1239880-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWZYCSSUYSOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732035
Record name 6-Bromoimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239880-00-2
Record name 6-Bromoimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromoimidazo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Bromoimidazo[1,5-a]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth guide to the physical properties of 6-Bromoimidazo[1,5-a]pyridine, including experimental protocols and a potential signaling pathway.

Core Physical Properties

This compound is a solid, crystalline compound.[1] Its core physical and chemical identifiers are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [2]
CAS Number 1239880-00-2[2]
Appearance Solid[1]
Melting Point 240-246 °C[1]

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity and can be determined using the capillary method.[3][4][5][6]

Principle: A small, powdered sample of the crystalline solid is heated in a capillary tube, and the temperature range over which the substance melts is observed.[3][4] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle. The open end of a capillary tube is tapped into the powder to introduce a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

  • Purity Assessment: A narrow melting point range close to the literature value suggests high purity. A broad melting range or a depressed melting point can indicate the presence of impurities.[5]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solid in the supernatant is then measured.

Apparatus:

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

  • Equilibration: The vials are sealed and placed on an orbital shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, the suspension is allowed to settle. The sample is then centrifuged to separate the undissolved solid from the supernatant.

  • Analysis: A known volume of the clear supernatant is carefully removed and filtered. The concentration of the dissolved this compound is then determined using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

Synthesis Workflow

The synthesis of imidazo[1,5-a]pyridines can be achieved through various methods. A general workflow for a potential synthesis route is depicted below.

G General Synthesis Workflow for Imidazo[1,5-a]pyridines cluster_reactants Starting Materials 2_aminomethyl_pyridine 2-(Aminomethyl)pyridine derivative cyclocondensation Cyclocondensation Reaction 2_aminomethyl_pyridine->cyclocondensation nitroalkane Electrophilically activated nitroalkane nitroalkane->cyclocondensation purification Purification cyclocondensation->purification Crude product product Imidazo[1,5-a]pyridine product purification->product Purified product

Caption: A generalized workflow for the synthesis of imidazo[1,5-a]pyridines.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not extensively documented, derivatives of the closely related imidazo[1,2-a]pyridine scaffold have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.[7][8][9] The following diagram illustrates a simplified representation of this pathway and the potential inhibitory action of an imidazo-pyridine compound.

G Potential Inhibition of the PI3K/Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 catalyzes PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo-pyridine Derivative Inhibitor->PI3K inhibits

References

6-Bromoimidazo[1,5-a]pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1239880-00-2

This technical guide provides an in-depth overview of 6-Bromoimidazo[1,5-a]pyridine, a key heterocyclic building block for the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors and splicing modulators.

Core Compound Data

PropertyValueReference
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [1][2]
CAS Number 1239880-00-2[1][2]
Appearance Solid[1]
Melting Point 240-246 °C[1]
Storage Temperature 2-8 °C, under dry conditions[2]

Chemical Structure and Identifiers

IdentifierValueReference
IUPAC Name This compound
SMILES Brc1ccc2cncn2c1[1]
InChI 1S/C7H5BrN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H[1]
InChIKey YLWZYCSSUYSOAW-UHFFFAOYSA-N[1]

Safety and Handling

This compound is classified with the following hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be used when handling this compound, including gloves, lab coat, and safety glasses.[1] Work should be conducted in a well-ventilated fume hood.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a cyclization reaction. A detailed experimental protocol is provided below.

Synthesis of this compound

Reaction Scheme:

G reactant N-((5-bromopyridin-2-yl)methyl)formamide product This compound reactant->product 103 °C, 2h reagent POCl₃, Toluene

Synthetic scheme for this compound.

Experimental Protocol:

To a solution of N-((5-bromopyridin-2-yl)methyl)formamide (1.0 g, 4.6 mmol) in toluene (30 mL), phosphorus oxychloride (POCl₃, 1.0 mL, 10.9 mmol) is added.[3] The reaction mixture is then stirred at 103 °C for 2 hours.[3] After the reaction is complete, the mixture is concentrated to dryness under reduced pressure. The resulting residue is dissolved in dichloromethane (DCM) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.[3] The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[3] The crude product is purified by flash column chromatography to yield this compound as a yellow solid (0.5 g, 55% yield).[3] The product can be characterized by LC-MS, with expected m/z values of 197 and 199 ([M+H]⁺).[3]

Applications in Drug Discovery

This compound serves as a versatile scaffold in medicinal chemistry, primarily as a building block for the synthesis of kinase inhibitors and splicing modulators.

Kinase Inhibitors

The imidazo[1,5-a]pyridine core is a privileged structure in the design of kinase inhibitors. The bromine atom at the 6-position provides a convenient handle for further functionalization, typically through cross-coupling reactions, to introduce various substituents that can interact with the target kinase.

Illustrative Signaling Pathway: TAK1 Inhibition

Derivatives of imidazopyridine scaffolds have been investigated as inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling node in inflammatory and cancer pathways. Inhibition of TAK1 can modulate downstream signaling cascades, including the NF-κB and MAPK pathways.

TAK1_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNFα, IL-1β) Receptor Receptor Complex Stimuli->Receptor TAK1_complex TAK1/TAB1/TAB2 Complex Receptor->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MAPK_pathway MAPK Pathway (JNK, p38) TAK1_complex->MAPK_pathway TAK1_inhibitor Imidazopyridine-based TAK1 Inhibitor TAK1_inhibitor->TAK1_complex NFkB_activation NF-κB Activation IKK_complex->NFkB_activation Gene_expression Pro-inflammatory Gene Expression NFkB_activation->Gene_expression MAPK_pathway->Gene_expression

TAK1 signaling pathway and point of inhibition.
Splicing Modulators

This compound has been utilized in the preparation of substituted pyridazines, which act as small molecule splicing modulators.[3] These compounds can influence the splicing of pre-mRNA, a critical process in gene expression, offering a novel therapeutic approach for various genetic diseases.

Experimental Workflow for Screening Splicing Modulators

The identification of splicing modulators typically involves a multi-step screening process.

Splicing_Modulator_Workflow Compound_library Compound Library Synthesis (from this compound) Cell_based_assay Cell-based Reporter Assay Compound_library->Cell_based_assay Hit_identification Hit Identification Cell_based_assay->Hit_identification Dose_response Dose-Response Analysis Hit_identification->Dose_response Mechanism_of_action Mechanism of Action Studies Dose_response->Mechanism_of_action Lead_optimization Lead Optimization Mechanism_of_action->Lead_optimization

Workflow for identifying splicing modulators.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its straightforward synthesis and the reactivity of the bromine substituent make it an attractive starting material for the creation of diverse chemical libraries. The demonstrated utility of its derivatives as kinase inhibitors and splicing modulators highlights its potential for the development of novel therapeutics targeting a range of diseases. This guide provides a foundational understanding of this important chemical entity to aid researchers in their drug discovery endeavors.

References

An In-depth Technical Guide to the Molecular Structure of 6-Bromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoimidazo[1,5-a]pyridine is a heterocyclic organic compound that belongs to the imidazopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] The imidazo[1,5-a]pyridine core is a privileged structure, known to interact with various biological targets, leading to potential therapeutic applications in areas such as oncology and infectious diseases.[1][2] This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, synthesis, and potential biological activities, with a focus on presenting data in a clear and accessible format for researchers.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are essential for its identification, characterization, and application in research and development.

PropertyValueReference
Chemical Formula C₇H₅BrN₂[3]
Molecular Weight 197.03 g/mol [3]
CAS Number 1239880-00-2[3]
Appearance Solid[4]
Melting Point 240-246 °C[4]
SMILES String Brc1ccc2cncn2c1[4]
InChI Key YLWZYCSSUYSOAW-UHFFFAOYSA-N[4]

Synthesis Protocol

A reported method for the synthesis of this compound is outlined below.[5] This protocol provides a reproducible procedure for obtaining the target compound.

Reaction Scheme:

G cluster_0 Synthesis of this compound N-((5-bromopyridin-2-yl)methyl)formamide N-((5-bromopyridin-2-yl)methyl)formamide This compound This compound N-((5-bromopyridin-2-yl)methyl)formamide->this compound POCl₃ POCl3 POCl₃ Toluene, 103 °C, 2h

Figure 1. Synthesis of this compound.

Experimental Procedure:

  • Reaction Setup: To a solution of N-((5-bromopyridin-2-yl)methyl)formamide (1.0 g, 4.6 mmol) in toluene (30 mL), add phosphorus oxychloride (POCl₃, 1.0 mL, 10.9 mmol).[5]

  • Reaction Conditions: Stir the reaction mixture at 103 °C for 2 hours.[5]

  • Work-up: After the reaction is complete, concentrate the mixture to dryness under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.[5]

  • Purification: Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford this compound as a yellow solid (0.5 g, 55% yield).[5]

  • Characterization: The product can be characterized by LC-MS, which should show m/z peaks at 197 and 199, corresponding to the [M+H]⁺ ions with the two bromine isotopes.[5]

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of imidazopyridines has been extensively studied and shown to exhibit a range of activities, including kinase inhibition and anticancer effects.[2][6][7][8][9]

Kinase Inhibition:

Imidazo[1,2-a]pyridines and related structures have been identified as inhibitors of various protein kinases, which are crucial regulators of cellular processes.[6] Key kinase targets for related compounds include:

  • PI3K/AKT/mTOR pathway: This is a critical signaling pathway that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.[2]

  • DYRK1A and CLK1: These kinases are involved in the regulation of splicing and other cellular processes.[6]

  • TAK1: This kinase is involved in inflammatory and immune responses.

Anticancer Mechanisms:

Studies on novel imidazo[1,2-a]pyridine compounds have elucidated potential anticancer mechanisms that may be relevant to this compound. These mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][7][9]

A proposed signaling pathway, based on data from related imidazo[1,2-a]pyridines, is depicted below. It is important to note that this is a generalized pathway and requires experimental validation for this compound.

G Compound This compound (Hypothesized) pAKT pAKT Compound->pAKT Inhibition p53 p53 Compound->p53 Upregulation AKT_mTOR AKT/mTOR Pathway pAKT->AKT_mTOR Activation p21 p21 p53->p21 Activation Caspases Caspase Cascade (Caspase-8, -7) p53->Caspases Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 2. Hypothesized Signaling Pathway for Anticancer Activity.

This hypothetical pathway suggests that this compound may exert its anticancer effects by inhibiting the pro-survival AKT/mTOR pathway and upregulating the tumor suppressor p53. This leads to the activation of p21, causing cell cycle arrest, and the initiation of the caspase cascade, resulting in PARP cleavage and ultimately apoptosis.

Interaction with DNA:

Some imidazopyridine derivatives have been shown to interact with DNA, which can contribute to their cytotoxic effects.[10] The planar structure of the imidazo[1,5-a]pyridine core could potentially intercalate between DNA base pairs, leading to disruption of DNA replication and transcription, and inducing DNA damage responses.[10][11][12]

G Compound This compound Intercalation Intercalation between base pairs Compound->Intercalation DNA DNA Double Helix DNA_Damage DNA Damage DNA->DNA_Damage Intercalation->DNA Replication_Inhibition Replication Inhibition DNA_Damage->Replication_Inhibition Transcription_Inhibition Transcription Inhibition DNA_Damage->Transcription_Inhibition Cell_Death Cell Death Replication_Inhibition->Cell_Death Transcription_Inhibition->Cell_Death

Figure 3. Potential Mechanism of DNA Interaction.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental structural and biological data for this specific molecule are currently limited in the public domain, the known activities of the broader imidazopyridine class provide a strong rationale for its further investigation. The synthesis protocol provided herein offers a clear path to obtaining this compound for further research. Future studies should focus on elucidating the precise molecular structure through X-ray crystallography and NMR spectroscopy, and on exploring its biological activity to identify specific molecular targets and signaling pathways. Such data will be invaluable for the rational design of new therapeutic agents based on the this compound scaffold.

References

Navigating the Spectroscopic Landscape of 6-Bromoimidazo[1,5-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable building block for developing novel therapeutic agents and functional organic materials. 6-Bromoimidazo[1,5-a]pyridine, in particular, serves as a key intermediate, allowing for further synthetic diversification through cross-coupling reactions at the bromine-substituted position. Understanding the precise chemical structure and electronic environment of this molecule is paramount for its effective utilization.

Chemical Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental for the assignment of NMR signals. The accepted IUPAC numbering for the imidazo[1,5-a]pyridine ring system is presented below.

Caption: Structure of this compound with IUPAC numbering.

¹H and ¹³C NMR Data

As of the latest literature review, a complete and assigned NMR dataset for this compound has not been published. However, for comparative and analytical purposes, the reported ¹H NMR data for the isomeric 1-Bromoimidazo[1,5-a]pyridine is presented below[1]. This data can provide valuable insights into the expected chemical shifts and coupling patterns for the imidazo[1,5-a]pyridine core.

Table 1: ¹H NMR Data for 1-Bromoimidazo[1,5-a]pyridine [1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)SolventSpectrometer Frequency
H-76.60dd7.1, 6.3CDCl₃400 MHz
H-66.77dd9.3, 6.3CDCl₃400 MHz
H-57.36d9.3CDCl₃400 MHz
H-87.89d7.1CDCl₃400 MHz
H-38.04s-CDCl₃400 MHz

Note: The assignment of protons in the original source has been interpreted based on standard imidazo[1,5-a]pyridine coupling patterns. d = doublet, dd = doublet of doublets, s = singlet.

Experimental Protocols

Precise and reproducible experimental conditions are crucial for obtaining high-quality NMR data. The following section details a general protocol for the NMR analysis of imidazo[1,5-a]pyridine derivatives, based on standard laboratory practices.[1][2]

Sample Preparation

  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography or recrystallization.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.[2]

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.[1]

  • ¹H NMR Experiment:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Experiment:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is required.

    • A spectral width of 200-220 ppm is standard.

  • 2D NMR Experiments (for full assignment):

    • To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is recommended:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Logical Workflow for NMR Analysis

The process of acquiring and interpreting NMR data follows a logical progression from sample preparation to final structure confirmation.

G cluster_workflow NMR Analysis Workflow A Sample Purification (>95% Purity) B Sample Preparation (Deuterated Solvent + TMS) A->B C 1D ¹H NMR Acquisition B->C D 1D ¹³C NMR Acquisition C->D F Data Processing (Fourier Transform, Phasing, Baseline Correction) C->F E 2D NMR Acquisition (COSY, HSQC, HMBC) D->E If needed for full assignment D->F E->F G Spectral Analysis & Signal Assignment F->G H Structure Verification G->H

Caption: General workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a framework for understanding and obtaining the ¹H and ¹³C NMR data for this compound. While a definitive, published spectrum for this specific compound remains elusive, the provided information on its chemical structure, comparative data from a close isomer, and detailed experimental and analytical workflows offer a solid foundation for researchers. The application of the described protocols, particularly comprehensive 2D NMR techniques, will enable the unambiguous structural characterization of this compound and its derivatives, thereby facilitating its application in drug discovery and materials science.

References

Spectroscopic Analysis of 6-Bromoimidazo[1,5-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Bromoimidazo[1,5-a]pyridine. Due to the limited availability of experimental spectra in public literature, this document combines reported experimental data with predicted spectroscopic values derived from computational models and analysis of analogous compounds. Detailed experimental protocols for obtaining and analyzing spectroscopic data for this class of compounds are also presented.

Compound Overview

This compound is a heterocyclic organic compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol .[1][2] This scaffold is of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties exhibited by its derivatives.[3][4] As a synthetic building block, it is utilized in the development of novel pharmaceuticals.[1]

Molecular Structure:

Caption: Molecular structure of this compound.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Mass Spectrometry

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition and molecular weight of a compound.

Table 1: Mass Spectrometry Data for this compound

ParameterObserved Value
Molecular FormulaC₇H₅BrN₂
Molecular Weight197.03 g/mol
Ionization ModeESI+
Observed m/z [M+H]⁺197, 199

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two major peaks in the mass spectrum separated by 2 m/z units, which is a key diagnostic feature for bromine-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-17.90 - 8.10Singlet (s)-
H-37.55 - 7.75Singlet (s)-
H-57.40 - 7.60Doublet (d)J ≈ 9.0 - 9.5
H-77.20 - 7.40Doublet of Doublets (dd)J ≈ 9.0 - 9.5, J ≈ 1.5 - 2.0
H-88.00 - 8.20Doublet (d)J ≈ 1.5 - 2.0

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the electronic structure of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1130.0 - 132.0
C-3115.0 - 117.0
C-5120.0 - 122.0
C-6110.0 - 112.0
C-7128.0 - 130.0
C-8118.0 - 120.0
C-8a135.0 - 137.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H (aromatic) stretchMedium
1640 - 1620C=N stretchStrong
1600 - 1450C=C (aromatic) stretchStrong
1300 - 1000C-N stretchMedium
850 - 750C-H (aromatic) out-of-plane bendStrong
600 - 500C-Br stretchMedium
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Table 5: Predicted UV-Vis Absorption Data for this compound (in Methanol)

Predicted λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
~230 - 24015,000 - 25,000π → π
~280 - 2905,000 - 10,000π → π
~320 - 3302,000 - 5,000n → π*

Experimental Protocols

This section outlines detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A reported synthesis involves the cyclization of N-((5-bromopyridin-2-yl)methyl)formamide.

Materials:

  • N-((5-bromopyridin-2-yl)methyl)formamide

  • Toluene

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-((5-bromopyridin-2-yl)methyl)formamide (1.0 g, 4.6 mmol) in toluene (30 mL), add phosphorus oxychloride (1.0 mL, 10.9 mmol).

  • Heat the reaction mixture at 103 °C for 2 hours.

  • After the reaction is complete, concentrate the mixture to dryness under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Column Chromatography synthesis->purification ms Mass Spectrometry (MS) purification->ms Pure Sample nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Sample ir IR Spectroscopy purification->ir Pure Sample uv UV-Vis Spectroscopy purification->uv Pure Sample interpretation Structure Elucidation & Characterization ms->interpretation nmr->interpretation ir->interpretation uv->interpretation

Caption: General workflow for synthesis and spectroscopic analysis.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 s

  • Acquisition Time: 3-4 s

  • Spectral Width: 12-16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2-5 s

  • Acquisition Time: 1-2 s

  • Spectral Width: 200-240 ppm

  • Temperature: 298 K

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet):

  • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FT-IR) Spectrometer

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: Collect a background spectrum of the empty sample compartment.

UV-Vis Spectroscopy Protocol

Sample Preparation:

  • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

Data Acquisition:

  • Instrument: UV-Vis Spectrophotometer

  • Scan Range: 200-800 nm

  • Blank: Use the pure solvent as a blank to zero the instrument.

  • Cuvette: Use a quartz cuvette with a 1 cm path length.

Conclusion

This technical guide has consolidated the available and predicted spectroscopic data for this compound. While experimental mass spectrometry data confirms the molecular weight and bromine presence, the NMR, IR, and UV-Vis data are largely predictive and should be confirmed experimentally. The provided protocols offer standardized methods for the synthesis and comprehensive spectroscopic characterization of this compound, which will be valuable for researchers working on the development of novel imidazo[1,5-a]pyridine-based molecules for pharmaceutical and materials science applications.

References

Unveiling the Therapeutic Potential of 6-Bromoimidazo[1,5-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-Bromoimidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide delves into the core therapeutic targets of its derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The information compiled herein is intended to empower researchers in the strategic design and development of novel therapeutics based on this promising heterocyclic core.

Anticancer Activity: Cytotoxicity Profiling

Derivatives of the imidazo[1,5-a]pyridine nucleus have been extensively evaluated for their anticancer properties across various human cancer cell lines. A notable study by Kamal et al. synthesized a series of imidazo[1,5-a]pyridine-benzimidazole hybrids and assessed their growth inhibitory effects. The results, summarized in the table below, highlight the potent cytotoxic activity of these compounds, with GI50 values extending into the sub-micromolar range for several derivatives.

Table 1: Cytotoxic Activity of Imidazo[1,5-a]pyridine-Benzimidazole Hybrids [1]

CompoundNCI-H460 (Lung) GI50 (μM)NCI-H522 (Lung) GI50 (μM)A549 (Lung) GI50 (μM)MCF7 (Breast) GI50 (μM)MDA-MB-231 (Breast) GI50 (μM)DU-145 (Prostate) GI50 (μM)PC-3 (Prostate) GI50 (μM)HCT-15 (Colon) GI50 (μM)HT-29 (Colon) GI50 (μM)
5d 1.982.453.121.062.894.325.1214.911.8
5l 0.881.151.980.431.542.113.457.736.54

Inhibition of Tubulin Polymerization

A primary mechanism contributing to the anticancer efficacy of certain imidazo[1,5-a]pyridine derivatives is the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis. The inhibitory potency of lead compounds from the study by Kamal et al. against tubulin polymerization is presented below.

Table 2: Tubulin Polymerization Inhibitory Activity [1]

CompoundIC50 (μM)
5d 3.25
5l 1.71

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a common method for assessing the effect of compounds on tubulin polymerization in vitro using a fluorescence-based approach.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO vehicle)

  • 96-well, black, clear-bottom microplates

  • Temperature-controlled fluorometric plate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a concentration of 10 mg/mL.

    • Prepare a tubulin polymerization buffer containing General Tubulin Buffer, 10% (v/v) glycerol, and the fluorescent reporter at its working concentration.

    • Prepare a GTP stock solution (10 mM) in General Tubulin Buffer.

    • Prepare serial dilutions of the test compounds and controls in DMSO.

  • Assay Protocol:

    • On ice, add the appropriate volume of tubulin polymerization buffer to the wells of a pre-chilled 96-well plate.

    • Add 1 µL of the test compound dilutions or controls to the respective wells.

    • To initiate the reaction, add GTP to a final concentration of 1 mM and tubulin to a final concentration of 3 mg/mL to each well.

    • Immediately transfer the plate to a fluorometric plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated by fitting the data to a dose-response curve.

Workflow for Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Tubulin, Buffers, GTP, and Compounds prep_plate Aliquot Reagents into 96-well Plate on Ice prep_reagents->prep_plate initiate Initiate Polymerization (Add Tubulin/GTP) prep_plate->initiate incubate Incubate at 37°C in Plate Reader initiate->incubate measure Measure Fluorescence Over Time incubate->measure plot Plot Fluorescence vs. Time measure->plot calculate Calculate IC50 Values plot->calculate

Caption: Workflow for the in vitro tubulin polymerization assay.

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to modulate this pathway. Specifically, treatment with these compounds leads to a marked decrease in the phosphorylation levels of PTEN and Akt, indicating an inhibitory effect on this key oncogenic pathway.[1]

Signaling Pathway: PI3K/Akt Inhibition by Imidazo[1,5-a]pyridine Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt pPTEN p-PTEN (Inactive) pAkt->pPTEN Phosphorylates (Inactivates) Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates PTEN PTEN PTEN->PIP3 Dephosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound Imidazo[1,5-a]pyridine Derivative Compound->pAkt Decreases Phosphorylation Compound->pPTEN Decreases Phosphorylation

Caption: PI3K/Akt signaling pathway and points of inhibition.

Experimental Protocol: Western Blot Analysis for PI3K/Akt Pathway Modulation

This protocol describes the use of Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with imidazo[1,5-a]pyridine derivatives.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture reagents

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PTEN, anti-PTEN, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of the test compound or vehicle control for the desired time (e.g., 48 hours).

    • Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Workflow for Western Blot Analysis

G cluster_sample Sample Preparation cluster_blot Western Blotting cluster_detect Detection & Analysis treat Cell Treatment with Compound lyse Cell Lysis & Protein Extraction treat->lyse quantify Protein Quantification lyse->quantify sds SDS-PAGE quantify->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect analyze Densitometry & Normalization detect->analyze

Caption: Workflow for Western blot analysis of signaling pathways.

Other Potential Therapeutic Targets

While robust quantitative data for 6-bromo-imidazo[1,5-a]pyridine derivatives are most prominent for cytotoxicity and tubulin polymerization, the broader imidazopyridine scaffold has been investigated for its inhibitory activity against several other key therapeutic targets. Further research is warranted to specifically explore the potential of 6-bromo substituted analogs against these targets.

  • Cyclin-Dependent Kinase (CDK) Inhibition: The imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine scaffold, which incorporates an imidazopyridine moiety, has been shown to yield potent CDK4/6 inhibitors .[3] This suggests that the 6-bromo-imidazo[1,5-a]pyridine core could serve as a valuable starting point for the design of novel CDK inhibitors.

Conclusion and Future Directions

The 6-bromo-imidazo[1,5-a]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. The demonstrated potent cytotoxic effects, driven by mechanisms including tubulin polymerization inhibition and modulation of the PI3K/Akt signaling pathway, underscore its potential.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 6-bromo-imidazo[1,5-a]pyridine core to optimize potency and selectivity against identified targets.

  • Kinase Profiling: Comprehensive screening of 6-bromo-imidazo[1,5-a]pyridine derivatives against a broad panel of kinases to identify novel and specific inhibitors.

  • In Vivo Efficacy Studies: Evaluation of lead compounds in relevant animal models to assess their therapeutic potential and pharmacokinetic properties.

By leveraging the foundational data presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics derived from the 6-bromo-imidazo[1,5-a]pyridine scaffold.

References

The Ascending Role of 6-Bromoimidazo[1,5-a]pyridine in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can serve as fertile ground for drug development is paramount. Among the privileged heterocyclic structures, the imidazo[1,5-a]pyridine core has emerged as a significant pharmacophore. This technical guide delves into the specifics of the 6-bromo-substituted variant, 6-Bromoimidazo[1,5-a]pyridine, exploring its synthesis, known biological applications, and its burgeoning potential as a key fragment in modern drug discovery, particularly in the realm of kinase inhibition.

The this compound Core: A Fragment with Potential

This compound is a bicyclic heteroaromatic compound with the molecular formula C₇H₅BrN₂. The strategic placement of a bromine atom at the 6-position provides a versatile handle for medicinal chemists, enabling a variety of synthetic transformations to explore and optimize structure-activity relationships (SAR). This fragment has garnered attention as a valuable starting material in the synthesis of more complex molecules with therapeutic potential.[1]

Synthesis of the Core Scaffold

The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various synthetic routes. One common approach involves the cyclocondensation of 2-(aminomethyl)pyridines with appropriate electrophilic partners. While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a general and adaptable method involves the cyclization of 2-picolylamines with nitroalkanes in the presence of phosphorous acid in a polyphosphoric acid medium.[2] This method, although requiring harsh conditions, offers a viable route to the core structure.

A general workflow for the synthesis of the imidazo[1,5-a]pyridine core is depicted below:

General Synthetic Workflow for Imidazo[1,5-a]pyridine Core cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-picolylamine 2-Picolylamine Derivative Cyclocondensation Cyclocondensation (e.g., with PPA and Phosphorous Acid) 2-picolylamine->Cyclocondensation Nitroalkane Nitroalkane Nitroalkane->Cyclocondensation Imidazo_pyridine Imidazo[1,5-a]pyridine Core Cyclocondensation->Imidazo_pyridine

Caption: General synthetic workflow for the imidazo[1,5-a]pyridine core.

Role in Kinase Inhibition: A Key Application

One of the most promising applications of the this compound fragment is in the development of kinase inhibitors. A key patent discloses the use of this compound as a crucial intermediate in the synthesis of a series of imidazopyridazine compounds and their analogs as therapeutic kinase inhibitors.[1] While the patent encompasses a broad range of structures, it highlights the utility of the 6-bromo-substituted imidazo[1,5-a]pyridine as a foundational building block.

The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling extensive exploration of the chemical space around the core scaffold to optimize binding to the target kinase.

A conceptual workflow for utilizing this compound in fragment-based drug discovery for kinase inhibitors is outlined below:

Fragment-Based Discovery Using this compound Start This compound (Fragment) Coupling Suzuki-Miyaura Coupling (with various boronic acids/esters) Start->Coupling Library Library of Analogs Coupling->Library Screening Kinase Screening Assay Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Candidate Clinical Candidate Optimization->Candidate

Caption: Conceptual workflow for fragment-based drug discovery.

Quantitative Biological Data of Related Scaffolds

While specific quantitative biological data for derivatives of this compound are not widely published, data from closely related imidazopyridine isomers provide valuable insights into the potential of this scaffold. For instance, a series of 6-anilino imidazo[4,5-c]pyridin-2-ones have been identified as selective DNA-dependent protein kinase (DNA-PK) inhibitors.[2] Similarly, various imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs) and spleen tyrosine kinase (Syk).[3][4]

Table 1: Bioactivity of Related Imidazopyridine Kinase Inhibitors

ScaffoldTarget KinaseIC₅₀ (nM)Reference
Imidazo[4,5-c]pyridin-2-oneDNA-PK7.4[2]
Imidazo[1,2-c]pyrimidineSykPotent Inhibition[3]
Imidazo[1,2-a]pyridineCDK2Potent Inhibition[4]

Note: The data presented are for related imidazopyridine scaffolds and are intended to be illustrative of the potential of the broader class of compounds.

Experimental Protocols: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for derivatizing the this compound core. A general protocol for this reaction is provided below.

General Procedure for Suzuki-Miyaura Coupling of this compound:

  • Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Catalyst and Ligand: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a suitable phosphine ligand.

  • Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution.

  • Reaction Conditions: Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to a temperature typically ranging from 80-110 °C.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired coupled product.[5][6][7][8][9]

Future Outlook and Signaling Pathways

The utility of this compound as a fragment in drug discovery is becoming increasingly apparent, particularly for the development of kinase inhibitors. Kinases play a pivotal role in numerous signaling pathways that are often dysregulated in diseases such as cancer, inflammation, and autoimmune disorders. The PI3K/Akt/mTOR signaling pathway is one such critical pathway that is frequently implicated in cancer. Inhibitors targeting kinases within this pathway are of significant therapeutic interest.

Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.

Simplified PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

The ability to readily diversify the 6-position of the imidazo[1,5-a]pyridine scaffold through reactions like the Suzuki-Miyaura coupling makes it an attractive starting point for developing potent and selective inhibitors of kinases within this and other critical signaling pathways.

Conclusion

This compound represents a valuable and versatile fragment in the drug discovery toolkit. Its synthetic tractability, coupled with the demonstrated biological activity of the broader imidazopyridine class, positions it as a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. As more research is conducted and the biological targets of its derivatives are further elucidated, the importance of this scaffold in medicinal chemistry is expected to grow.

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for professional scientific guidance. The experimental protocols provided are general and may require optimization.

References

The Imidazo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine core, a fused heterocyclic system, has emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its rigid, planar structure and the presence of multiple points for substitution allow for the fine-tuning of physicochemical and pharmacological properties, making it an attractive framework for the design of novel therapeutic agents. This technical guide provides a comprehensive review of the imidazo[1,5-a]pyridine core, focusing on its therapeutic applications, underlying mechanisms of action, and the experimental methodologies employed in its evaluation.

Therapeutic Applications and Mechanisms of Action

The versatility of the imidazo[1,5-a]pyridine scaffold is evident in its application across diverse therapeutic areas, including oncology, neurodegenerative diseases, and autoimmune disorders.

Anticancer Activity

Imidazo[1,5-a]pyridine derivatives have shown significant promise as anticancer agents by targeting various key components of cancer cell signaling and proliferation.

1. Inhibition of Tubulin Polymerization and the PI3K/Akt Signaling Pathway:

A notable class of imidazo[1,5-a]pyridine-benzimidazole hybrids has been developed as potent inhibitors of both tubulin polymerization and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] These compounds induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[1] The dual-targeting nature of these hybrids presents a promising strategy to overcome drug resistance.

Below is a diagram illustrating the inhibition of the PI3K/Akt pathway by imidazo[1,5-a]pyridine derivatives.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth Imidazo_Pyridine Imidazo[1,5-a]pyridine Derivative Imidazo_Pyridine->PI3K Inhibition

Caption: PI3K/Akt pathway inhibition by imidazo[1,5-a]pyridine derivatives.

2. EGFR Tyrosine Kinase Inhibition:

Certain imidazo[1,5-a]pyridine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overactivation of EGFR is a common feature in many cancers, and its inhibition can block downstream signaling pathways responsible for cell proliferation and survival.

Neurodegenerative Diseases

The imidazo[1,5-a]pyridine scaffold has been successfully utilized to develop agents for the treatment of neurodegenerative disorders, particularly Alzheimer's disease.

5-HT4 Receptor Partial Agonists:

Derivatives of imidazo[1,5-a]pyridine have been designed as potent and selective partial agonists of the 5-hydroxytryptamine 4 (5-HT4) receptor.[2] Activation of the 5-HT4 receptor is known to enhance the release of acetylcholine, a neurotransmitter crucial for cognitive function that is depleted in Alzheimer's disease.[3] Furthermore, 5-HT4 receptor agonism promotes the non-amyloidogenic processing of the amyloid precursor protein (APP), potentially reducing the formation of neurotoxic amyloid-beta plaques.[4]

The following diagram illustrates the signaling pathway of 5-HT4 receptor agonists.

HT4_Receptor_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron HT4R_pre 5-HT4 Receptor ACh_release Acetylcholine Release HT4R_pre->ACh_release HT4R_post 5-HT4 Receptor Gs Gs HT4R_post->Gs alpha_secretase α-secretase HT4R_post->alpha_secretase Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_expression Gene Expression for Synaptic Plasticity CREB->Gene_expression APP APP sAPPalpha sAPPα (non-amyloidogenic) APP->sAPPalpha alpha_secretase->APP Cleavage Imidazo_Pyridine Imidazo[1,5-a]pyridine (5-HT4 Agonist) Imidazo_Pyridine->HT4R_pre Activation Imidazo_Pyridine->HT4R_post Activation

Caption: 5-HT4 receptor signaling pathway activated by imidazo[1,5-a]pyridines.

Autoimmune Diseases

The immunomodulatory potential of the imidazo[1,5-a]pyridine core has been harnessed in the development of agents for autoimmune diseases.

RORc Inverse Agonists:

Imidazo[1,5-a]pyridines have been identified as potent and selective inverse agonists of the Retinoic acid receptor-related Orphan Receptor c (RORc or RORγt).[5] RORc is a key transcription factor that drives the differentiation of pro-inflammatory Th17 cells and the production of interleukin-17 (IL-17), a cytokine implicated in the pathogenesis of various autoimmune diseases.[6] By inhibiting the activity of RORc, these compounds can suppress the inflammatory response.

The diagram below outlines the mechanism of RORc inverse agonists.

RORc_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RORc RORc DNA DNA (IL-17 Promoter) RORc->DNA Binding & Transcription IL17_mRNA IL-17 mRNA DNA->IL17_mRNA IL17_protein IL-17 Protein IL17_mRNA->IL17_protein Translation Inflammation Inflammation IL17_protein->Inflammation Imidazo_Pyridine Imidazo[1,5-a]pyridine (RORc Inverse Agonist) Imidazo_Pyridine->RORc Inhibition

Caption: RORc-mediated IL-17 production inhibited by imidazo[1,5-a]pyridines.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative imidazo[1,5-a]pyridine derivatives across different therapeutic targets.

Table 1: Anticancer Activity of Imidazo[1,5-a]pyridine Derivatives

CompoundTargetAssayCell LineActivity (GI50/IC50, µM)Reference
5d Tubulin Polymerization, PI3K/AktCytotoxicityVarious cancer cell lines1.06 - 14.9[1]
5l Tubulin Polymerization, PI3K/AktCytotoxicityVarious cancer cell lines0.43 - 7.73[1]
5d Tubulin PolymerizationTubulin Polymerization Assay-3.25[1]
5l Tubulin PolymerizationTubulin Polymerization Assay-1.71[1]

Table 2: 5-HT4 Receptor Partial Agonist Activity of Imidazo[1,5-a]pyridine Derivatives

CompoundTargetAssayActivity (Ki, nM)Functional Activity (EC50, nM; % Emax)Reference
5a 5-HT4 ReceptorRadioligand Binding1.51.2; 45%[2]

Table 3: RORc Inverse Agonist Activity of Imidazo[1,5-a]pyridine Derivatives

CompoundTargetAssayActivity (IC50, nM)Reference
9 (GNE-0946) RORcCellular Reporter Assay3.2[5]
28 (GNE-6468) RORcCellular Reporter Assay1.9[5]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of research. Below are representative protocols for the synthesis and biological evaluation of imidazo[1,5-a]pyridine derivatives.

General Synthesis of Imidazo[1,5-a]pyridine-benzimidazole Hybrids

A solution of the appropriate aldehyde in ethanol is treated with the corresponding o-phenylenediamine and sodium metabisulfite in water. The reaction mixture is refluxed for a specified period. After completion, the solvent is removed under reduced pressure, and the crude product is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the crude product, which is then purified by column chromatography.[7]

Synthesis_Workflow Start Aldehyde + o-phenylenediamine + Sodium metabisulfite Reaction Reflux in Ethanol/Water Start->Reaction Workup Solvent Removal & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Imidazo[1,5-a]pyridine- benzimidazole Hybrid Purification->Product

Caption: General workflow for the synthesis of imidazo[1,5-a]pyridine-benzimidazole hybrids.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. Purified tubulin is incubated with GTP and the test compound in a temperature-controlled spectrophotometer. The polymerization process is monitored by measuring the increase in absorbance at 340 nm over time.[8] The inhibitory activity is determined by comparing the polymerization kinetics in the presence and absence of the compound.

EGFR Tyrosine Kinase Assay

The inhibitory effect of compounds on EGFR tyrosine kinase activity can be assessed using various assay formats, such as ELISA-based assays or assays utilizing peptide-conjugated magnetic beads.[9][10] In a typical protocol, the EGFR enzyme is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of the test compound. The extent of substrate phosphorylation is then quantified, often using a specific antibody that recognizes the phosphorylated substrate.

5-HT4 Receptor Binding Assay

The affinity of compounds for the 5-HT4 receptor is determined through competitive radioligand binding assays. Cell membranes expressing the 5-HT4 receptor are incubated with a radiolabeled ligand (e.g., [3H]GR113808) and varying concentrations of the test compound. The amount of bound radioactivity is measured, and the Ki value for the test compound is calculated from the IC50 value obtained from the competition curve.

RORc Cellular Reporter Assay

The inverse agonist activity of compounds on RORc is typically evaluated using a cell-based reporter gene assay. A cell line is engineered to co-express the RORc ligand-binding domain fused to a DNA-binding domain and a reporter gene (e.g., luciferase) under the control of a promoter containing ROR response elements. The cells are treated with the test compounds, and the level of reporter gene expression is measured. A decrease in reporter activity indicates inverse agonist activity.

Conclusion

The imidazo[1,5-a]pyridine scaffold has proven to be a highly valuable and versatile core in medicinal chemistry. Its amenability to chemical modification has led to the discovery of potent and selective modulators of a variety of biological targets, addressing significant unmet medical needs in oncology, neurodegeneration, and autoimmune diseases. The continued exploration of this privileged scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds great promise for the development of the next generation of innovative therapeutics. This technical guide provides a solid foundation for researchers to build upon in their quest for novel drugs based on the imidazo[1,5-a]pyridine core.

References

An In-Depth Technical Guide to 6-Bromoimidazo[1,5-a]pyridine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoimidazo[1,5-a]pyridine is a halogenated heterocyclic compound that has emerged as a valuable building block in the field of medicinal chemistry. Its rigid bicyclic core and the presence of a bromine atom at the 6-position offer a versatile scaffold for the synthesis of a variety of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, including detailed experimental protocols and key physicochemical data.

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a bromine atom at the 6-position provides a handle for further functionalization through various cross-coupling reactions, making this compound a key intermediate in the synthesis of targeted libraries of compounds for drug discovery. While the broader class of imidazo[1,5-a]pyridines has been known for some time, the specific history of the 6-bromo derivative is less extensively documented in readily available academic literature, with much of its early synthesis and use likely detailed within patent literature for proprietary drug development programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 1239880-00-2[1][2]
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [1][2]
Melting Point 240-246 °C[2]
Appearance Solid[2]
InChI Key YLWZYCSSUYSOAW-UHFFFAOYSA-N[3]
SMILES BrC1=CN2C=NC=C2C=C1[3]

Synthesis and Experimental Protocols

The primary method reported for the synthesis of this compound is through the cyclization of an N-formylated aminomethylpyridine precursor.

Synthesis of this compound

The synthesis involves the reaction of N-((5-bromopyridin-2-yl)methyl)formamide with a dehydrating agent such as phosphorus oxychloride (POCl₃).

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Product N-((5-bromopyridin-2-yl)methyl)formamide This compound N-((5-bromopyridin-2-yl)methyl)formamide->this compound  Toluene, 103 °C, 2 h POCl3 POCl₃ POCl3->this compound

Figure 1. Synthesis of this compound.

Experimental Protocol:

To a solution of N-((5-bromopyridin-2-yl)methyl)formamide (1.0 g, 4.6 mmol) in toluene (30 mL), phosphorus oxychloride (POCl₃, 1.0 mL, 10.9 mmol) is added. The reaction mixture is then stirred at 103 °C for 2 hours. After the reaction is complete, the mixture is concentrated to dryness under reduced pressure. The resulting residue is dissolved in dichloromethane (DCM) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. The organic phase is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Synthesis of the Precursor: N-((5-bromopyridin-2-yl)methyl)formamide

The precursor can be prepared from 2-aminomethyl-5-bromopyridine through formylation.

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Product 2-Aminomethyl-5-bromopyridine N-((5-bromopyridin-2-yl)methyl)formamide 2-Aminomethyl-5-bromopyridine->N-((5-bromopyridin-2-yl)methyl)formamide Formylating_Agent e.g., Ethyl Formate Formylating_Agent->N-((5-bromopyridin-2-yl)methyl)formamide

Figure 2. Synthesis of the formamide precursor.

History and Key Developments

The discovery of this compound is not attributed to a single seminal publication but rather appears to have emerged from synthetic efforts within the broader context of medicinal chemistry programs. Its utility as a synthetic intermediate is highlighted by its commercial availability from various suppliers. The primary application of this compound is as a building block for more complex molecules, particularly in the development of small molecule splicing modulators for the modulation of mRNA splicing.

While specific, publicly available examples of late-stage drug candidates derived from this compound are scarce, its structural motif is of significant interest. The imidazo[1,5-a]pyridine core is a key component of several classes of biologically active molecules, and the 6-bromo substitution allows for the exploration of chemical space at a position that can significantly influence target binding and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. While its early history is not extensively documented in academic literature, its commercial availability and the described synthetic routes provide researchers with access to this important scaffold. The continued exploration of derivatives of this compound is expected to yield novel compounds with potential applications in drug discovery and materials science. Further disclosure of its use in patent literature will likely provide a more detailed history of its role in the development of specific therapeutic agents.

References

6-Bromoimidazo[1,5-a]pyridine material safety data sheet (MSDS) highlights

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document summarizes key safety data for 6-Bromoimidazo[1,5-a]pyridine (CAS No. 1239880-00-2). It is intended for researchers, scientists, and drug development professionals and should be used as a supplement to a comprehensive Material Safety Data Sheet (MSDS).

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are oral ingestion, skin contact, and inhalation. The available data indicates that this compound can cause significant health effects.

Signal Word: Warning [1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Hazard Classifications: [1]

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Target Organs: Respiratory system[1].

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is presented in the table below.

PropertyValueSource
CAS Number 1239880-00-2[1][2]
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [1][2]
Appearance Solid, Yellow Solid[1][3]
Melting Point 240-246 °C[1]

Handling, Storage, and Precautionary Measures

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Storage:

  • Store in a well-ventilated place.

  • Keep container tightly closed.

  • Store at 2-8 °C under dry conditions[2].

  • Classified as a Combustible Solid (Storage Class 11)[1].

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis or specific toxicological studies of this compound are not extensively available in the public domain. A synthesis method has been briefly described involving the reaction of N-((5-bromopyridin-2-yl)methyl)formamide with phosphorus oxychloride in toluene[3]. For any experimental use, researchers should develop specific protocols that incorporate the safety information outlined in this guide and a full MSDS.

Hazard Relationship Diagram

The following diagram illustrates the logical flow of hazards associated with this compound exposure.

Hazard_Flow cluster_exposure Routes of Exposure cluster_hazards Primary Hazards cluster_effects Health Effects Oral Ingestion Oral Ingestion H302 H302: Harmful if swallowed Oral Ingestion->H302 Skin Contact Skin Contact H315 H315: Causes skin irritation Skin Contact->H315 H319 H319: Causes serious eye irritation Skin Contact->H319 Inhalation Inhalation H335 H335: May cause respiratory irritation Inhalation->H335 Acute Toxicity (Oral) Acute Toxicity (Oral) H302->Acute Toxicity (Oral) Skin Irritation Skin Irritation H315->Skin Irritation Respiratory Tract Irritation Respiratory Tract Irritation H335->Respiratory Tract Irritation Serious Eye Irritation Serious Eye Irritation H319->Serious Eye Irritation

Caption: Logical flow of exposure routes to primary hazards and resulting health effects.

References

An In-depth Technical Guide on the Toxicological and Pharmacological Properties of 6-Bromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological and pharmacological properties of 6-Bromoimidazo[1,5-a]pyridine as a standalone compound have not been extensively investigated in publicly available literature. This guide provides a comprehensive overview of the existing safety data and explores the pharmacological potential of the imidazo[1,5-a]pyridine scaffold based on the biological activities of its derivatives.

Core Compound Properties and Safety Profile

This compound is a halogenated heterocyclic compound primarily utilized as a synthetic building block in medicinal chemistry.[1] Its chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 1239880-00-2[1][2]
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [1][2]
Appearance Solid[2]
Melting Point 240-246 °C[2]
Storage Store at 2-8 °C under dry conditions[1]

The available safety information from suppliers indicates that this compound should be handled with care. The Globally Harmonized System (GHS) hazard classifications are presented in the following table.

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2)H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation

Data sourced from Sigma-Aldrich safety information.[2]

Pharmacological Potential of the Imidazo[1,5-a]pyridine Scaffold

While data on the core compound is limited, the imidazo[1,5-a]pyridine scaffold is a key pharmacophore in the development of various therapeutic agents. Research has demonstrated that derivatives incorporating this structure exhibit significant biological activities, particularly in oncology.

Cytotoxic Activity and Anticancer Potential

A notable area of investigation is the synthesis of imidazo[1,5-a]pyridine-benzimidazole hybrids. These compounds have been evaluated for their cytotoxic activity against a panel of human tumor cell lines.

Key Findings:

  • Certain hybrid compounds have shown significant cytotoxic activity with GI₅₀ (50% growth inhibition) values in the micromolar range.[4]

  • For instance, compounds 5d and 5l from one study displayed GI₅₀ values ranging from 1.06 to 14.9 µM and 0.43 to 7.73 µM, respectively, across various cancer cell lines.[4]

Mechanism of Action:

  • These derivatives have been shown to induce cell cycle arrest at the G2/M phase.[4]

  • They can trigger cell death through apoptosis.[4]

  • A key mechanism identified is the inhibition of tubulin polymerization, which is crucial for microtubule formation and cell division. The IC₅₀ values for tubulin polymerization inhibition for compounds 5d and 5l were 3.25 µM and 1.71 µM, respectively.[4]

  • Furthermore, these hybrids have been found to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[4]

The general workflow for the synthesis and evaluation of such derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Benzimidazole moiety Benzimidazole moiety Benzimidazole moiety->Coupling Reaction Hybrid Compound Hybrid Compound Coupling Reaction->Hybrid Compound In vitro Cytotoxicity Screening In vitro Cytotoxicity Screening Hybrid Compound->In vitro Cytotoxicity Screening Mechanism of Action Studies Mechanism of Action Studies In vitro Cytotoxicity Screening->Mechanism of Action Studies In vivo Studies In vivo Studies Mechanism of Action Studies->In vivo Studies

Caption: General workflow for the synthesis and biological evaluation of imidazo[1,5-a]pyridine derivatives.

Kinase Inhibition

The imidazo[1,5-a]pyridine scaffold is also a valuable component in the design of kinase inhibitors.[1] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structure of imidazo[1,5-a]pyridine allows for versatile substitution patterns, enabling the synthesis of compounds that can selectively bind to the ATP-binding pocket of specific kinases.

The PI3K/Akt pathway, which is inhibited by some imidazo[1,5-a]pyridine derivatives, is a key kinase-mediated signaling cascade. A simplified representation of this pathway is shown below.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Imidazo[1,5-a]pyridine Derivative Imidazo[1,5-a]pyridine Derivative Imidazo[1,5-a]pyridine Derivative->PI3K

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by imidazo[1,5-a]pyridine derivatives.

Experimental Protocols

Detailed experimental protocols for the toxicological and pharmacological evaluation of this compound are not available. However, based on the studies of its derivatives, the following general methodologies are relevant for assessing cytotoxic and mechanistic properties.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value by plotting a dose-response curve.

Tubulin Polymerization Assay

This assay is used to assess the effect of a compound on the polymerization of tubulin into microtubules.

Objective: To determine if a compound inhibits tubulin polymerization and to quantify its inhibitory concentration (IC₅₀).

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., containing GTP)

  • Test compound

  • Positive control (e.g., colchicine) and negative control (e.g., paclitaxel, a polymerization promoter)

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: In a microplate, add the polymerization buffer, tubulin, and the test compound at various concentrations.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: Monitor the increase in absorbance (e.g., at 340 nm) over time. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC₅₀ value.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery. While comprehensive toxicological and pharmacological data on the core compound itself are lacking, its derivatives have demonstrated promising anticancer properties through mechanisms that include the inhibition of tubulin polymerization and key signaling pathways like PI3K/Akt. The available safety data indicates that this compound should be handled with appropriate precautions in a laboratory setting. Future research focusing on the in-depth toxicological profiling of this core structure and the continued exploration of its derivatives is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Synthesis of 6-Bromoimidazo[1,5-a]pyridine from N-((5-bromopyridin-2-yl)methyl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-Bromoimidazo[1,5-a]pyridine, a valuable building block in medicinal chemistry and drug development, from N-((5-bromopyridin-2-yl)methyl)formamide. The described protocol is based on a Bischler-Napieralski type cyclization reaction, a powerful method for the formation of fused heterocyclic systems.

Overview

The synthesis involves a two-step process starting from the commercially available (5-bromopyridin-2-yl)methanamine. The first step is the formylation of the primary amine to yield N-((5-bromopyridin-2-yl)methyl)formamide. The subsequent and key step is an intramolecular cyclization of the formamide derivative using a dehydrating agent, typically phosphorus oxychloride (POCl₃), to afford the desired this compound.

Chemical Reaction Scheme:

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Starting Material N-((5-bromopyridin-2-yl)methyl)formamideN/A
Product This compound[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
CAS Number 1239880-00-2[1]
Appearance Solid
Melting Point 76-81 °C
Storage Conditions 2-8 °C, under dry conditions[1][2]

Experimental Protocols

Part 1: Synthesis of N-((5-bromopyridin-2-yl)methyl)formamide

This protocol outlines the formylation of (5-bromopyridin-2-yl)methanamine to produce the necessary precursor for the cyclization reaction.

Materials:

  • (5-bromopyridin-2-yl)methanamine

  • Formic acid (≥95%)

  • Toluene

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (5-bromopyridin-2-yl)methanamine (1.0 eq) in toluene.

  • Add formic acid (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude N-((5-bromopyridin-2-yl)methyl)formamide can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR analysis.

Part 2: Synthesis of this compound

This protocol details the Bischler-Napieralski cyclization of N-((5-bromopyridin-2-yl)methyl)formamide to yield the final product. The Bischler-Napieralski reaction is a classic method for the synthesis of dihydroisoquinolines and related fused heterocycles through the intramolecular cyclization of β-arylethylamides or similar structures in the presence of a dehydrating agent.[3][4][5][6][7]

Materials:

  • N-((5-bromopyridin-2-yl)methyl)formamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene or acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add N-((5-bromopyridin-2-yl)methyl)formamide (1.0 eq).

  • Add anhydrous toluene or acetonitrile to dissolve the starting material.

  • Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to the solution at 0 °C (ice bath).

  • After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate. Caution: This quenching step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Cyclization (Bischler-Napieralski) start (5-bromopyridin-2-yl)methanamine reagent1 Formic Acid, Toluene product1 N-((5-bromopyridin-2-yl)methyl)formamide reagent1->product1 Reflux reagent2 POCl₃, Toluene/Acetonitrile product1->reagent2 Reflux workup Aqueous Workup reagent2->workup purification Column Chromatography workup->purification product2 This compound purification->product2

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The Bischler-Napieralski reaction proceeds through an electrophilic aromatic substitution mechanism. The key steps are the activation of the formamide carbonyl group by the dehydrating agent, followed by intramolecular cyclization.

Bischler_Napieralski_Mechanism cluster_mechanism Mechanism of Cyclization start N-((5-bromopyridin-2-yl)methyl)formamide activation Activation with POCl₃ start->activation intermediate Vilsmeier-Haack type intermediate activation->intermediate cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization product This compound cyclization->product

Caption: Simplified mechanism of the Bischler-Napieralski cyclization.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show characteristic signals for the aromatic protons of the imidazo[1,5-a]pyridine ring system. Specific shifts for a similar compound, 1-Bromoimidazo[1,5-a]pyridine, are δ 6.60 (dd, J = 7.1, 6.3 Hz, 1H), 6.77 (dd, J = 9.3, 6.3 Hz, 1H), 7.36 (d, J = 9.3 Hz, 1H), 7.89 (d, J = 7.1 Hz, 1H), 8.04 (s, 1H).[9] The spectrum of the 6-bromo isomer will differ in the coupling patterns and chemical shifts of the pyridine ring protons.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): The spectrum should display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 197.03, with a characteristic isotopic pattern for a bromine-containing compound.

By following these detailed protocols, researchers can reliably synthesize and characterize this compound for its use in various research and development applications.

References

Scalable Synthesis of 6-Bromoimidazo[1,5-a]pyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, scalable protocol for the synthesis of 6-Bromoimidazo[1,5-a]pyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, (5-bromopyridin-2-yl)methanamine, followed by a cyclization reaction to yield the final product. This protocol is designed to be robust and scalable for laboratory and potential pilot-plant applications.

Introduction

This compound is a heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules. Its structure is a key component in various therapeutic agents. This document outlines a reliable and scalable synthetic route, providing detailed experimental procedures and data to enable its efficient production for research and development purposes.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step sequence starting from commercially available 2-methyl-5-bromopyridine. The first step involves the synthesis of the key intermediate, (5-bromopyridin-2-yl)methanamine. The second step is the cyclization of this intermediate to form the desired imidazo[1,5-a]pyridine ring system.

Synthetic_Pathway 2-methyl-5-bromopyridine 2-methyl-5-bromopyridine Intermediate (5-bromopyridin-2-yl)methanamine 2-methyl-5-bromopyridine->Intermediate Step 1: Key Intermediate Synthesis Final_Product This compound Intermediate->Final_Product Step 2: Cyclization

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of (5-bromopyridin-2-yl)methanamine

This crucial intermediate can be synthesized via two primary routes, both of which are scalable.

Route A: From 2-Methyl-5-bromopyridine

This route involves the radical bromination of the methyl group followed by amination.

Route_A Start 2-Methyl-5-bromopyridine Step1 Radical Bromination (NBS, AIBN) Start->Step1 Intermediate1 2-(Bromomethyl)-5-bromopyridine Step1->Intermediate1 Step2 Amination (e.g., Gabriel Synthesis) Intermediate1->Step2 Product (5-bromopyridin-2-yl)methanamine Step2->Product

Caption: Synthesis of the key intermediate via Route A.

Experimental Protocol (Route A):

  • Synthesis of 2-(Bromomethyl)-5-bromopyridine:

    • To a solution of 2-methyl-5-bromopyridine (1 equivalent) in a suitable solvent such as carbon tetrachloride or chlorobenzene, add N-bromosuccinimide (NBS, 1.1 equivalents).

    • Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 equivalents).

    • Heat the mixture to reflux (typically 70-90 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

    • The crude 2-(bromomethyl)-5-bromopyridine can be purified by column chromatography or used directly in the next step.

  • Synthesis of (5-bromopyridin-2-yl)methanamine (Gabriel Synthesis):

    • To a solution of 2-(bromomethyl)-5-bromopyridine (1 equivalent) in dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents).

    • Stir the mixture at room temperature for several hours until the reaction is complete.

    • Add hydrazine hydrate (1.2 equivalents) to the reaction mixture and heat to 80-100 °C for 1-2 hours to cleave the phthalimide group.

    • After cooling, the phthalhydrazide precipitate is filtered off.

    • The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield (5-bromopyridin-2-yl)methanamine.

Route B: From 2-Cyano-5-bromopyridine

This alternative route involves the reduction of a nitrile.

Route_B Start 2,5-Dibromopyridine Step1 Cyanation (CuCN, DMF) Start->Step1 Intermediate1 2-Cyano-5-bromopyridine Step1->Intermediate1 Step2 Reduction (e.g., LiAlH4 or H2/Catalyst) Intermediate1->Step2 Product (5-bromopyridin-2-yl)methanamine Step2->Product

Caption: Synthesis of the key intermediate via Route B.

Experimental Protocol (Route B):

  • Synthesis of 2-Cyano-5-bromopyridine:

    • In a reaction vessel, combine 2,5-dibromopyridine (1 equivalent) and copper(I) cyanide (1.2 equivalents) in a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidone (NMP).

    • Heat the reaction mixture to 140-160 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the mixture and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product can be purified by column chromatography or recrystallization.

  • Synthesis of (5-bromopyridin-2-yl)methanamine:

    • Carefully add lithium aluminum hydride (LiAlH₄, 1.5-2 equivalents) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

    • Slowly add a solution of 2-cyano-5-bromopyridine (1 equivalent) in THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a few hours.

    • Cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Concentrate the filtrate to obtain the crude (5-bromopyridin-2-yl)methanamine, which can be purified by distillation or column chromatography.

Step 2: Cyclization to this compound

The final step involves the cyclization of (5-bromopyridin-2-yl)methanamine using a one-carbon synthon.

Cyclization Intermediate (5-bromopyridin-2-yl)methanamine Product This compound Intermediate->Product Cyclization Reagent One-Carbon Synthon (e.g., DMF-DMA or Formic Acid) Reagent->Product

Caption: Cyclization to form the final product.

Experimental Protocol:

  • Reaction Setup:

    • To a solution of (5-bromopyridin-2-yl)methanamine (1 equivalent) in a suitable solvent (e.g., toluene or xylene), add dimethylformamide dimethyl acetal (DMF-DMA, 1.2 equivalents).

    • Alternatively, the reaction can be carried out using formic acid as both the reagent and solvent.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (typically 110-140 °C) for several hours.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

    • Alternatively, recrystallization from a suitable solvent system can be employed for purification.

Quantitative Data Summary

The following table summarizes typical yields for the scalable synthesis of this compound.

StepStarting MaterialKey ReagentsProductTypical Yield (%)Scale
1A: Radical Bromination2-Methyl-5-bromopyridineNBS, AIBN2-(Bromomethyl)-5-bromopyridine70-85Multi-gram
1A: Amination (Gabriel)2-(Bromomethyl)-5-bromopyridinePotassium Phthalimide, Hydrazine(5-bromopyridin-2-yl)methanamine60-75Multi-gram
1B: Cyanation2,5-DibromopyridineCuCN2-Cyano-5-bromopyridine70-90Multi-gram
1B: Reduction2-Cyano-5-bromopyridineLiAlH₄(5-bromopyridin-2-yl)methanamine75-90Multi-gram
2: Cyclization(5-bromopyridin-2-yl)methanamineDMF-DMA or Formic AcidThis compound80-95Multi-gram

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere.

  • Hydrazine is toxic and a suspected carcinogen. Handle with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described methods offer flexibility in the choice of starting materials and reaction conditions, allowing for the efficient production of this important heterocyclic building block for various applications in drug discovery and development. The detailed experimental procedures and tabulated data serve as a valuable resource for researchers in the field.

6-Bromoimidazo[1,5-a]pyridine: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Logan, UT – December 29, 2025 – 6-Bromoimidazo[1,5-a]pyridine has emerged as a pivotal building block for researchers, scientists, and drug development professionals. Its unique bicyclic heteroaromatic structure, featuring a reactive bromine handle, provides a versatile platform for the synthesis of a diverse array of complex organic molecules. This intermediate is particularly valuable in the development of novel therapeutic agents, including kinase inhibitors, as well as advanced materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in key organic transformations.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
CAS Number 1239880-00-2[1][2]
Appearance Solid
Storage Store at 2-8 °C under dry conditions[1][2]

Applications in Organic Synthesis

The bromine atom at the 6-position of the imidazo[1,5-a]pyridine core serves as a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of diverse aryl, heteroaryl, amino, and alkynyl moieties, enabling the construction of extensive chemical libraries for screening and optimization in drug discovery and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions provide efficient routes to novel substituted imidazo[1,5-a]pyridine derivatives.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for similar heterocyclic systems and should be optimized for specific substrates and reaction scales.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-imidazo[1,5-a]pyridines

This protocol describes the synthesis of 6-phenylimidazo[1,5-a]pyridine as a representative example.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound reagents Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 80 °C reactant1->reagents reactant2 Phenylboronic acid reactant2->reagents product 6-Phenylimidazo[1,5-a]pyridine reagents->product

Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 197 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-phenylimidazo[1,5-a]pyridine.

Quantitative Data (Representative):

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O801285-95
PdCl₂(dppf)Na₂CO₃Toluene/EtOH/H₂O901080-90
Buchwald-Hartwig Amination: Synthesis of 6-Amino-imidazo[1,5-a]pyridines

This protocol outlines the synthesis of 6-morpholinoimidazo[1,5-a]pyridine.

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound reagents Pd₂(dba)₃, Xantphos, NaOtBu Toluene, 100 °C reactant1->reagents reactant2 Morpholine reactant2->reagents product 6-Morpholinoimidazo[1,5-a]pyridine reagents->product

Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol, 197 mg) and morpholine (1.2 mmol, 105 µL).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Quantitative Data (Representative):

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XantphosNaOtBuToluene1001875-90
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane1102470-85
Sonogashira Coupling: Synthesis of 6-Alkynyl-imidazo[1,5-a]pyridines

This protocol details the synthesis of 6-(phenylethynyl)imidazo[1,5-a]pyridine.

Reaction Scheme:

Sonogashira_Coupling reactant1 This compound reagents Pd(PPh₃)₂Cl₂, CuI, Et₃N THF, 60 °C reactant1->reagents reactant2 Phenylacetylene reactant2->reagents product 6-(Phenylethynyl)imidazo[1,5-a]pyridine reagents->product

Sonogashira coupling of this compound.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 197 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.4 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 418 µL).

  • Add phenylacetylene (1.1 mmol, 121 µL) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF6080-95
Pd(PPh₃)₄CuIDiisopropylamineDMF7075-90

Application in Kinase Inhibitor Synthesis

The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry and has been incorporated into numerous kinase inhibitors. Kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. The functionalized derivatives of this compound can be screened for inhibitory activity against various kinases. For example, derivatives have shown potential as inhibitors of KDR (Kinase insert Domain Receptor) and RET (Rearranged during Transfection) kinases, which are involved in angiogenesis and cancer progression.[3]

Signaling Pathway Example: Inhibition of the RET Kinase Pathway

RET_Kinase_Pathway cluster_membrane Cell Membrane RET_Receptor RET Receptor Tyrosine Kinase Dimerization_Autophosphorylation Dimerization & Autophosphorylation RET_Receptor->Dimerization_Autophosphorylation Ligand Growth Factor (e.g., GDNF) Ligand->RET_Receptor 6_Substituted_Imidazo_Pyridine 6-Substituted Imidazo[1,5-a]pyridine Derivative 6_Substituted_Imidazo_Pyridine->Dimerization_Autophosphorylation Inhibition Downstream_Signaling Downstream Signaling (RAS-MAPK, PI3K-AKT) Dimerization_Autophosphorylation->Downstream_Signaling Cell_Proliferation_Survival Cell Proliferation, Survival, Differentiation Downstream_Signaling->Cell_Proliferation_Survival

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 6-Bromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The functionalization of this scaffold is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a premier method for forging carbon-carbon bonds, prized for its versatility, mild reaction conditions, and broad functional group tolerance.

This document provides detailed application notes and a representative protocol for the Suzuki-Miyaura cross-coupling of 6-Bromoimidazo[1,5-a]pyridine with various arylboronic acids. While specific literature on this exact substrate is limited, the provided methodologies are based on established protocols for structurally similar nitrogen-containing heterocycles, such as imidazo[4,5-b]pyridines and bromopyridines. These notes serve as a comprehensive guide for researchers to develop and optimize the synthesis of 6-aryl-imidazo[1,5-a]pyridine derivatives.

Reaction Principle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (this compound) and an organoboron compound (typically an arylboronic acid or its ester). The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst. A base is required to activate the organoboron species for the transmetalation step.

Generalized Catalytic Cycle

Troubleshooting start Low or No Yield check_reagents Are reagents pure & dry? (Boronic acid, solvent, base) start->check_reagents check_atmosphere Was the reaction under a strictly inert atmosphere? start->check_atmosphere check_catalyst Is the Pd catalyst active? start->check_catalyst problem_protodeboronation Protodeboronation suspected? (Arene from boronic acid observed) check_reagents->problem_protodeboronation No solution_reagents Use fresh boronic acid. Use anhydrous solvents. Dry the base. check_reagents->solution_reagents Yes problem_dehalogenation Dehalogenation observed? (Product is imidazo[1,5-a]pyridine) check_atmosphere->problem_dehalogenation No solution_atmosphere Improve degassing procedure. Ensure positive inert gas pressure. check_atmosphere->solution_atmosphere Yes problem_catalyst_inhibition Catalyst inhibition likely? check_catalyst->problem_catalyst_inhibition No solution_catalyst Try a different Pd source (e.g., Pd(OAc)₂) with a bulky phosphine ligand (e.g., SPhos, XPhos). check_catalyst->solution_catalyst Yes solution_base Screen different bases (e.g., K₃PO₄, CsF). problem_dehalogenation->solution_base Yes solution_temp Lower reaction temperature. Shorten reaction time. problem_protodeboronation->solution_temp Yes problem_catalyst_inhibition->solution_catalyst Yes

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 6-Bromoimidazo[1,5-a]pyridine. This reaction is a powerful tool for the synthesis of 6-aminoimidazo[1,5-a]pyridine derivatives, which are privileged scaffolds in medicinal chemistry and drug discovery due to their diverse biological activities.[1] This document outlines optimized reaction conditions, detailed experimental protocols, and a summary of relevant data to facilitate the successful application of this methodology in a research and development setting.

The imidazo[1,5-a]pyridine core is a key structural motif found in numerous biologically active compounds.[1] The ability to introduce a variety of amino groups at the 6-position via the Buchwald-Hartwig amination allows for the rapid generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.

General Reaction Scheme

The Buchwald-Hartwig amination of this compound involves the cross-coupling of the heteroaryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: General scheme of the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Given the electron-rich nature of the imidazo[1,5-a]pyridine ring system and the potential for N-coordination to the palladium center, the choice of a suitable ligand is critical to achieve high yields and avoid catalyst deactivation.

Catalyst and Ligand Selection

Bulky, electron-rich phosphine ligands are generally preferred for the amination of heteroaryl halides.[2] For the coupling of this compound, several generations of Buchwald and Hartwig ligands can be considered.

Catalyst/Ligand SystemKey FeaturesRecommended for
Pd₂(dba)₃ / XantPhos A versatile and commercially available system. XantPhos is known for its effectiveness in a wide range of C-N cross-coupling reactions.[3]A good starting point for initial screening with various amines.
Pd₂(dba)₃ / RuPhos RuPhos is a bulky dialkylbiaryl phosphine ligand that is often effective for coupling with sterically hindered amines and heteroaryl halides.Recommended for challenging couplings or when other ligands fail.
Pd(OAc)₂ / SPhos SPhos is another highly active biaryl phosphine ligand that can promote challenging aminations at lower catalyst loadings.An alternative for optimization, particularly with primary amines.
[Pd(allyl)Cl]₂ / BippyPhos BippyPhos has shown efficacy in the amination of heteroaryl chlorides and may be a good option for the corresponding bromide.Useful for couplings with primary aliphatic amines.
JagPhos II An imidazopyridine-based monophosphine ligand specifically designed for Buchwald-Hartwig aminations, showing good performance with various (hetero)aryl halides.[1]A promising candidate for this specific substrate.[1]
Base and Solvent Selection

The choice of base and solvent is also crucial for the reaction's success. Strong, non-nucleophilic bases are typically required to facilitate the deprotonation of the amine and the subsequent reductive elimination.

BaseSolventComments
NaOt-Bu Toluene, DioxaneA commonly used and effective base for a wide range of Buchwald-Hartwig aminations.
K₃PO₄ Toluene, DioxaneA milder base that can be advantageous for substrates with base-sensitive functional groups.
Cs₂CO₃ Toluene, DioxaneOften used for challenging couplings and can sometimes provide superior results to other bases.
LHMDS THFA strong, non-nucleophilic base that can be effective, particularly when using ligands like BrettPhos for primary amines.[4]

Experimental Protocols

The following protocols are provided as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific amine coupling partners.

Protocol 1: General Procedure using Pd₂(dba)₃ / XantPhos

This protocol is a general starting point for the amination of this compound with a variety of primary and secondary amines.

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound (1.0 equiv), amine (1.2 equiv), and NaOt-Bu (1.4 equiv) to an oven-dried Schlenk tube. B Add Pd₂(dba)₃ (2 mol%) and XantPhos (4 mol%) to the tube. A->B C Evacuate and backfill the tube with argon (3x). B->C D Add anhydrous toluene via syringe. C->D E Heat the reaction mixture at 100-110 °C with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Dilute with ethyl acetate and filter through Celite. G->H I Wash the filtrate with water and brine. H->I J Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. I->J K Purify the crude product by flash column chromatography. J->K

Caption: Workflow for Protocol 1.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XantPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • In a separate vial, weigh out Pd₂(dba)₃ (0.02 equiv) and XantPhos (0.04 equiv) and add them to the Schlenk tube.

  • Seal the Schlenk tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (to make a 0.1 M solution with respect to the starting bromide) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Protocol 2: Optimized Procedure for Primary Amines using a Palladacycle Precatalyst

This protocol utilizes a more active palladacycle precatalyst and a specific ligand for the coupling of primary amines, which can sometimes be challenging substrates.

Protocol_2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A In a glovebox, add this compound (1.0 equiv), primary amine (1.5 equiv), and LHMDS (2.2 equiv) to a vial. B Add a stock solution of a palladacycle precatalyst (e.g., G3-XPhos) (1-2 mol%) in anhydrous THF. A->B C Seal the vial and heat the reaction mixture at 65-80 °C with stirring. B->C D Monitor reaction progress by LC-MS. C->D E Quench the reaction with saturated aqueous NH₄Cl. D->E F Extract the product with ethyl acetate (3x). E->F G Wash the combined organic layers with brine. F->G H Dry over Na₂SO₄, filter, and concentrate. G->H I Purify by flash column chromatography. H->I

References

Application Notes and Protocols for Palladium-Catalyzed Functionalization of 6-Bromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 6-Bromoimidazo[1,5-a]pyridine. The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The ability to introduce diverse substituents at the C6 position through palladium-catalyzed cross-coupling reactions is a powerful strategy in medicinal chemistry for the generation of novel analogues with tailored properties.

This guide covers four key palladium-catalyzed transformations: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and cyanation. For each reaction, a general workflow, detailed experimental protocol, and a table summarizing representative reaction conditions are provided.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions relies on a systematic workflow. The following diagram illustrates the key steps involved, from reaction setup to product characterization.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Combine this compound, Coupling Partner, Base, and Solvent catalyst Add Palladium Precatalyst and Ligand reagents->catalyst degas Degas Reaction Mixture (e.g., N2 or Ar purge) catalyst->degas heat Heat to Reaction Temperature with Stirring degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up and Organic Extraction quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd2_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)₂ + Base) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)(R)L_n transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-R reductive_elimination->product

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv.), a suitable palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001270-95
Pd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (2)Toluene1101665-90
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF1202450-80

Note: Yields are representative and highly dependent on the specific boronic acid and reaction conditions used.

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated heterocycles.

Experimental Protocol: General Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).

  • Solvent Addition: Add an anhydrous, degassed solvent such as THF or DMF.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C, monitoring progress by TLC or LC-MS.

  • Work-up: After completion, dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions[1]
Pd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃N (2-3)THF/DMFRT - 602-1670-95
Pd(PPh₃)₄ (5)CuI (10)DIPEA (3)DMF801260-85
Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (2)Acetonitrile50875-90

Note: Yields are representative and dependent on the specific alkyne and reaction conditions.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[1][2]

Experimental Protocol: General Procedure
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃).

  • Solvent Addition: Add a dry, degassed solvent such as toluene, dioxane, or THF.

  • Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions[2][3]
Pd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1-2)BINAP (2-4)NaOtBu (1.5)Toluene10012-2460-90
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1101855-85
RuPhos-Pd-G3 (2)-K₂CO₃ (2)THF901670-95

Note: Yields are representative and vary based on the amine coupling partner and specific ligand/catalyst system.

Cyanation: Introduction of a Nitrile Group

Palladium-catalyzed cyanation provides a direct route to introduce a nitrile functionality, a versatile synthetic handle, onto the imidazo[1,5-a]pyridine core.

Experimental Protocol: General Procedure
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a ligand if necessary, and a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).

  • Solvent Addition: Add a degassed polar aprotic solvent such as DMF, DMAc, or NMP.

  • Reaction: Heat the mixture to a temperature typically ranging from 80 to 140 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and carefully quench with an appropriate aqueous solution (e.g., sodium bicarbonate or ammonium hydroxide). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude nitrile by column chromatography.

Data Presentation: Representative Cyanation Conditions[4][5]
Pd Catalyst (mol%)Cyanide Source (equiv.)AdditiveSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5-10)Zn(CN)₂ (1.2)-DMF12012-2460-85
Pd₂(dba)₃ (2.5) / dppf (5)K₄[Fe(CN)₆] (0.6)-NMP1401850-75
Pd(OAc)₂ (5) / XPhos (10)Zn(CN)₂ (1.5)Zn dust (0.2)DMAc1001665-90

Note: Cyanation reactions should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of cyanide reagents.

References

Application Notes and Protocols: The Strategic Use of 6-Bromoimidazo[1,5-a]pyridine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 6-Bromoimidazo[1,5-a]pyridine as a key building block in the synthesis of kinase inhibitors. The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a variety of protein kinases due to its unique structural and electronic properties that facilitate binding to the ATP pocket of these enzymes. The bromine atom at the 6-position offers a versatile handle for introducing molecular diversity through cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Introduction to Imidazo[1,5-a]pyridines in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The imidazo[1,5-a]pyridine core serves as an excellent scaffold for kinase inhibitors, with derivatives showing potent activity against a range of kinases, including Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator of inflammatory signaling pathways.

Key Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The bromine atom on the this compound core is strategically positioned for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between the imidazopyridine and a boronic acid or ester, is a highly efficient and widely used method for elaborating the core structure. This reaction is tolerant of a wide range of functional groups, allowing for the introduction of diverse aryl and heteroaryl moieties at the 6-position, which is often crucial for achieving high potency and selectivity.

Quantitative Data Summary

The following table summarizes the biological activity of a series of imidazo[1,2-b]pyridazine-based TAK1 inhibitors, which are structurally analogous to derivatives that can be synthesized from this compound. This data highlights the potential for developing highly potent kinase inhibitors from this class of compounds.

Compound IDStructureTAK1 IC50 (nM)[1]MPC-11 GI50 (nM)[1]H929 GI50 (nM)[1]
Takinib (Reference Compound)187--
Compound 20 3-(1H-indazol-4-yl)-6-((3S,5R)-3,5-dimethylmorpholino)imidazo[1,2-b]pyridazine12911002500
Compound 21 3-(1H-indazol-5-yl)-6-((3S,5R)-3,5-dimethylmorpholino)imidazo[1,2-b]pyridazine10010001800
Compound 22 3-(1H-indazol-7-yl)-6-((3S,5R)-3,5-dimethylmorpholino)imidazo[1,2-b]pyridazine13414002500
Compound 25 3-(1-ethyl-1H-indazol-5-yl)-6-((3S,5R)-3,5-dimethylmorpholino)imidazo[1,2-b]pyridazine7850110
Compound 26 3-(1-cyclopropyl-1H-indazol-5-yl)-6-((3S,5R)-3,5-dimethylmorpholino)imidazo[1,2-b]pyridazine553070

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling of this compound

This protocol is adapted from a similar procedure for 6-halogenoimidazo[1,2-a]pyridines and is applicable for the synthesis of 6-aryl-imidazo[1,5-a]pyridine derivatives.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents or Pd(OAc)₂/PPh₃, 0.1/0.2 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., dioxane/ethanol mixture)

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • To a microwave reactor vial, add this compound, the aryl or heteroaryl boronic acid, the palladium catalyst, and the base.

  • Add the solvent system to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes), with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-substituted imidazo[1,5-a]pyridine derivative.

Protocol 2: Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, such as TAK1.

Materials:

  • Synthesized inhibitor compounds

  • Target kinase (e.g., recombinant TAK1)

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in a suitable solvent (e.g., DMSO).

  • In a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP generated and is inversely correlated with the kinase activity.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

TAK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1_complex TAK1/TAB1/TAB2 TRAF2->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex P MKKs MKKs (MKK4/7, MKK3/6) TAK1_complex->MKKs P IkB IκB IKK_complex->IkB P NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation JNK JNK MKKs->JNK P p38 p38 MKKs->p38 P JNK->Nucleus p38->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes transcription Imidazopyridine_Inhibitor Imidazopyridine Kinase Inhibitor Imidazopyridine_Inhibitor->TAK1_complex Inhibits

Caption: TAK1 Signaling Pathway and Point of Inhibition.

Experimental Workflow

Suzuki_Coupling_Workflow Start This compound + Arylboronic Acid Microwave Microwave Irradiation (e.g., 150°C, 10-30 min) Start->Microwave Reagents Pd Catalyst Base Solvent Reagents->Microwave Workup Aqueous Workup & Extraction Microwave->Workup Purification Column Chromatography Workup->Purification Product 6-Aryl-imidazo[1,5-a]pyridine (Kinase Inhibitor Precursor) Purification->Product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

References

Application of 6-Bromoimidazo[1,5-a]pyridine in the Development of PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a frequent event in various human cancers, making it a highly attractive target for the development of novel anticancer therapies.[3][4] The imidazopyridine scaffold has emerged as a promising core structure for the design of potent and selective kinase inhibitors.[5] Specifically, derivatives of the imidazo[1,5-a]pyridine nucleus are being explored for their potential to inhibit PI3K. 6-Bromoimidazo[1,5-a]pyridine serves as a versatile starting material for the synthesis of a diverse library of analogues, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against PI3K isoforms.[6]

These application notes provide an overview of the utility of this compound in the synthesis of potential PI3K inhibitors, summarize key quantitative data from related imidazopyridine scaffolds, and offer detailed protocols for the biological evaluation of these compounds.

Data Presentation

While specific quantitative data for PI3K inhibitors directly derived from the this compound scaffold is not extensively available in the public domain, the following tables summarize representative data for the closely related and well-studied imidazo[1,2-a]pyridine-based PI3K inhibitors. This information serves as a valuable benchmark for the potential efficacy of imidazo[1,5-a]pyridine derivatives.

Table 1: In Vitro PI3Kα Inhibitory Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDModification on Imidazo[1,2-a]pyridine CorePI3Kα IC50 (nM)Reference Compound IC50 (nM)
35 2-(morpholine-4-carbonyl)-6-bromo-8-(4-methoxyphenyl)150PIK-75 (IC50 = 25)

Data extracted from a study on 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives.[3]

Table 2: Antiproliferative Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDT47D (Breast Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)SKOV3 (Ovarian Cancer) IC50 (µM)
35 7.99.4>50>50

Data illustrates the cellular potency of the lead compound against cancer cell lines with PIK3CA mutations.[3]

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1. Activated Akt proceeds to phosphorylate a multitude of substrates, including mTOR, which in turn regulates protein synthesis and cell growth.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of a potential inhibitor.

Experimental Workflow for PI3K Inhibitor Development

The development of PI3K inhibitors from this compound follows a structured workflow, beginning with chemical synthesis and progressing through in vitro and cell-based assays to identify lead compounds for further preclinical development.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays StartMat This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) StartMat->Coupling Library Library of Imidazo[1,5-a]pyridine Derivatives Coupling->Library KinaseAssay PI3K Kinase Inhibition Assay (e.g., ADP-Glo, LanthaScreen) Library->KinaseAssay Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity ProlifAssay Cell Proliferation Assay (e.g., MTT, SRB) Selectivity->ProlifAssay WesternBlot Western Blot Analysis (p-Akt, p-mTOR) ProlifAssay->WesternBlot LeadOpt Lead Optimization WesternBlot->LeadOpt

Caption: A generalized workflow for the development of PI3K inhibitors.

Experimental Protocols

Synthesis of Imidazo[1,5-a]pyridine Derivatives

A general method for the derivatization of this compound involves palladium-catalyzed cross-coupling reactions.

General Procedure for Suzuki Coupling:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dioxane/water mixture) is added the desired arylboronic acid (1.2-1.5 equivalents) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • The mixture is degassed with an inert gas (e.g., argon or nitrogen).

  • A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents) is added, and the reaction mixture is heated to 80-100 °C for 4-12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted imidazo[1,5-a]pyridine derivative.

In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7][8]

Materials:

  • PI3K enzyme (e.g., PI3Kα)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (imidazo[1,5-a]pyridine derivatives)

  • Assay plates (white, 384-well)

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).

  • Add 2 µL of a mixture containing the PI3K enzyme and the lipid substrate in kinase reaction buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.[9][10][11]

Materials:

  • Cancer cell line of interest (e.g., T47D, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 72 hours.

  • Fix the cells by gently adding 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4 °C.

  • Wash the plates five times with deionized water and allow them to air dry.

  • Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.

Western Blot Analysis of PI3K Pathway Phosphorylation

This technique is used to detect the phosphorylation status of key proteins in the PI3K pathway, such as Akt and mTOR, to confirm the mechanism of action of the inhibitors.[12][13]

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Protocol:

  • Seed cells and treat with test compounds for a specified time (e.g., 24 hours).

  • Lyse the cells with lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel PI3K inhibitors. The established synthetic routes, coupled with robust in vitro and cell-based screening assays, provide a clear path for the discovery and optimization of potent and selective drug candidates targeting the PI3K pathway. The protocols detailed in these application notes offer a comprehensive guide for researchers engaged in the development of imidazopyridine-based therapeutics. Further exploration of the imidazo[1,5-a]pyridine scaffold is warranted to fully elucidate its potential in cancer therapy.

References

Application Notes and Protocols for the Derivatization of 6-Bromoimidazo[1,5-a]pyridine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 6-bromoimidazo[1,5-a]pyridine, a key scaffold in the development of novel therapeutics. The following sections detail the rationale, key reactions, experimental protocols, and structure-activity relationship (SAR) insights for the functionalization of this privileged heterocyclic system. The primary focus is on leveraging palladium-catalyzed cross-coupling reactions to explore the chemical space around the imidazo[1,5-a]pyridine core, particularly for the development of 5-HT4 receptor partial agonists for cognitive disorders associated with Alzheimer's disease.[1]

Introduction

The imidazo[1,5-a]pyridine scaffold is a significant structural component in a variety of biologically active compounds, including those with potential applications in oncology, infectious diseases, and neuroscience.[2][3] Derivatization of this core structure is a common strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. The 6-bromo-substituted analogue serves as a versatile starting material for introducing a wide range of substituents through modern cross-coupling methodologies, enabling systematic SAR studies.[4] A notable application is in the development of 5-hydroxytryptamine4 receptor (5-HT4R) partial agonists, which are being investigated for both symptomatic and disease-modifying treatments of cognitive disorders like Alzheimer's disease.[1]

Key Derivatization Strategies

The bromine atom at the 6-position of the imidazo[1,5-a]pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The two primary methods for derivatization are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the 6-position of the imidazo[1,5-a]pyridine and a variety of aryl or heteroaryl groups, using an organoboron reagent. This is particularly useful for exploring the impact of different aromatic substituents on biological activity.[5][6][7]

  • Buchwald-Hartwig Amination: This method allows for the formation of a C-N bond, coupling the 6-position with a wide range of primary or secondary amines. This is crucial for introducing amine-containing side chains that can modulate solubility, basicity, and interactions with the biological target.[8][9][10]

Experimental Workflow and Signaling Pathway

The general workflow for the derivatization of this compound and subsequent biological evaluation is depicted below. This is followed by a diagram of the 5-HT4 receptor signaling pathway, a key target for these compounds.

experimental_workflow Experimental Workflow for Derivatization and SAR Studies start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic acids/esters) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald derivatives Library of 6-Substituted Imidazo[1,5-a]pyridine Derivatives suzuki->derivatives buchwald->derivatives purification Purification and Characterization (Chromatography, NMR, MS) derivatives->purification screening In Vitro Biological Screening (e.g., 5-HT4R Binding/Functional Assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General experimental workflow for derivatization and SAR studies.

G_protein_signaling 5-HT4 Receptor Signaling Pathway agonist 5-HT4R Agonist (Imidazo[1,5-a]pyridine Derivative) receptor 5-HT4 Receptor agonist->receptor g_protein Gs Protein receptor->g_protein Activation ac Adenylyl Cyclase (AC) g_protein->ac Stimulation camp cAMP ac->camp atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation creb CREB pka->creb Phosphorylation gene_expression Gene Expression (e.g., BDNF) creb->gene_expression Activation cellular_response Cellular Response (e.g., Neuronal Plasticity, Cognitive Enhancement) gene_expression->cellular_response

Caption: Simplified 5-HT4 receptor signaling pathway.[11][12][13]

Quantitative Data Summary

The following table summarizes the structure-activity relationship for a series of 6-substituted imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists. The data is based on the findings reported in the development of novel treatments for cognitive disorders.[1]

Compound IDR Group at 6-position5-HT4R Binding Affinity (Ki, nM)5-HT4R Functional Activity (EC50, nM)% Intrinsic Activity
1a -Br>1000--
5a 4-fluorophenyl152560
5b 4-chlorophenyl224055
5c 4-methoxyphenyl356258
5d 3-fluorophenyl488552
6a N-methylaniline8515045
6b N-ethylaniline12021040

SAR Insights:

  • Replacement of the bromine at the 6-position with an aryl group via Suzuki coupling generally leads to a significant increase in binding affinity and functional activity.

  • Electron-withdrawing substituents on the phenyl ring (e.g., fluorine, chlorine) are well-tolerated and can enhance potency.

  • Substitution at the para-position of the phenyl ring appears to be more favorable than at the meta-position.

  • Derivatives from Buchwald-Hartwig amination show moderate activity, suggesting that a C-N linkage at the 6-position is also a viable strategy, though perhaps less optimal for this specific target than a C-C linkage.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. These should be adapted and optimized for specific substrates and reaction scales.

5.1 General Protocol for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Anhydrous solvents and reagents

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture (e.g., 10 mL of Toluene/Ethanol/Water).

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

5.2 General Protocol for Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) to an oven-dried Schlenk tube.

  • Add anhydrous, degassed toluene or dioxane (10 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The derivatization of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a robust platform for conducting detailed SAR studies. The protocols and data presented herein offer a foundational guide for researchers in drug discovery to synthesize and evaluate novel imidazo[1,5-a]pyridine derivatives, particularly in the pursuit of new treatments for cognitive disorders. The versatility of these chemical transformations allows for the fine-tuning of molecular properties to achieve desired biological activity and pharmacokinetic profiles.

References

Synthesis of 6-Bromoimidazo[1,5-a]pyridine Derivatives: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 6-bromoimidazo[1,5-a]pyridine derivatives. The synthesis is a multi-step process beginning with the commercially available 6-bromo-2-picoline. The protocol includes the synthesis of key intermediates, 6-bromo-2-(hydroxymethyl)pyridine and 6-bromo-2-(aminomethyl)pyridine, followed by the final cyclization to the target molecule. All quantitative data is summarized in tables for clarity, and the experimental workflow and synthetic pathway are visualized using diagrams.

Experimental Protocols

This synthesis is divided into three main stages:

  • Synthesis of 6-Bromo-2-(hydroxymethyl)pyridine: This step involves the radical bromination of 6-bromo-2-picoline followed by hydrolysis.

  • Synthesis of 6-Bromo-2-(aminomethyl)pyridine: This intermediate is synthesized from 6-bromo-2-(hydroxymethyl)pyridine via chlorination and subsequent amination.

  • Synthesis of this compound: The final product is obtained through the cyclocondensation of 6-bromo-2-(aminomethyl)pyridine with glyoxal.

Protocol 1: Synthesis of 6-Bromo-2-(hydroxymethyl)pyridine

This protocol is adapted from standard procedures for the functionalization of picolines.

Materials:

  • 6-Bromo-2-picoline

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

  • Sodium bicarbonate (NaHCO3)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Magnesium sulfate (MgSO4)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Bromination: In a round-bottom flask, dissolve 6-bromo-2-picoline (1.0 eq) in carbon tetrachloride. Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 6-bromo-2-(bromomethyl)pyridine.

  • Hydrolysis: Dissolve the crude 6-bromo-2-(bromomethyl)pyridine in a suitable solvent and add an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield 6-bromo-2-(hydroxymethyl)pyridine. Purify by column chromatography if necessary.

Protocol 2: Synthesis of 6-Bromo-2-(aminomethyl)pyridine

This protocol involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine source. A two-step process via a chloromethyl intermediate is described.

Materials:

  • 6-Bromo-2-(hydroxymethyl)pyridine

  • Thionyl chloride (SOCl2)

  • Chloroform (CHCl3)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH4) or Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Chlorination: Dissolve 6-bromo-2-(hydroxymethyl)pyridine (1.0 eq) in chloroform in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with chloroform. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain 6-bromo-2-(chloromethyl)pyridine.[1]

  • Amination (via Azide Reduction):

    • Dissolve the 6-bromo-2-(chloromethyl)pyridine in DMF and add sodium azide (1.5 eq).

    • Heat the mixture and monitor the reaction by TLC.

    • After completion, cool the reaction and pour it into water. Extract the azide intermediate with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate.

    • Reduction: The resulting 6-bromo-2-(azidomethyl)pyridine can be reduced to the amine using a standard reducing agent like lithium aluminum hydride in THF or by Staudinger reaction using triphenylphosphine followed by hydrolysis.

    • After reduction and work-up, the crude 6-bromo-2-(aminomethyl)pyridine is obtained and can be purified by column chromatography.

Safety Precautions:

  • Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Do not use metal spatulas. Contact with acids liberates highly toxic hydrazoic acid gas.[2][3][4][5][6] All work should be performed in a well-ventilated fume hood.

Protocol 3: Synthesis of this compound

This final step involves the cyclocondensation of the aminomethylpyridine intermediate with glyoxal.

Materials:

  • 6-Bromo-2-(aminomethyl)pyridine

  • Glyoxal (40% solution in water)

  • Ethanol

  • Sodium bicarbonate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve 6-bromo-2-(aminomethyl)pyridine (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of glyoxal (1.1 eq).

  • Add a catalytic amount of a mild base such as sodium bicarbonate.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Safety Precautions:

  • Glyoxal is a skin and eye irritant and may cause an allergic skin reaction. It is harmful if inhaled and suspected of causing genetic defects.[7][8][9][10][11] Handle with appropriate PPE in a well-ventilated area.

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of 6-Bromo-2-(hydroxymethyl)pyridine

StepStarting MaterialReagentsProductYield (%)
16-Bromo-2-picolineNBS, BPO, CCl46-Bromo-2-(bromomethyl)pyridineVariable
26-Bromo-2-(bromomethyl)pyridineNaOH (aq)6-Bromo-2-(hydroxymethyl)pyridineHigh

Table 2: Summary of Reactants and Products for the Synthesis of 6-Bromo-2-(aminomethyl)pyridine

StepStarting MaterialReagentsProductYield (%)
16-Bromo-2-(hydroxymethyl)pyridineSOCl2, CHCl36-Bromo-2-(chloromethyl)pyridine~99[1]
26-Bromo-2-(chloromethyl)pyridine1. NaN3, DMF; 2. LiAlH4, THF6-Bromo-2-(aminomethyl)pyridineModerate to High

Table 3: Summary of Reactants and Products for the Synthesis of this compound

StepStarting MaterialReagentsProductYield (%)
16-Bromo-2-(aminomethyl)pyridineGlyoxal, Ethanol, NaHCO3This compoundModerate

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Stage 1 cluster_1 Stage 2 cluster_2 Stage 3 6-Bromo-2-picoline 6-Bromo-2-picoline 6-Bromo-2-(bromomethyl)pyridine 6-Bromo-2-(bromomethyl)pyridine 6-Bromo-2-picoline->6-Bromo-2-(bromomethyl)pyridine NBS, BPO CCl4, Reflux 6-Bromo-2-(hydroxymethyl)pyridine 6-Bromo-2-(hydroxymethyl)pyridine 6-Bromo-2-(bromomethyl)pyridine->6-Bromo-2-(hydroxymethyl)pyridine NaOH (aq) 6-Bromo-2-(chloromethyl)pyridine 6-Bromo-2-(chloromethyl)pyridine 6-Bromo-2-(hydroxymethyl)pyridine->6-Bromo-2-(chloromethyl)pyridine SOCl2, CHCl3 6-Bromo-2-(aminomethyl)pyridine 6-Bromo-2-(aminomethyl)pyridine 6-Bromo-2-(chloromethyl)pyridine->6-Bromo-2-(aminomethyl)pyridine 1. NaN3, DMF 2. Reduction This compound This compound 6-Bromo-2-(aminomethyl)pyridine->this compound Glyoxal, EtOH Reflux

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation of Intermediates cluster_cyclization Final Cyclization cluster_analysis Analysis start Start: 6-Bromo-2-picoline bromination Bromination start->bromination hydrolysis Hydrolysis bromination->hydrolysis tlc TLC Monitoring bromination->tlc intermediate1 Intermediate 1: 6-Bromo-2-(hydroxymethyl)pyridine hydrolysis->intermediate1 hydrolysis->tlc chlorination Chlorination amination Amination chlorination->amination intermediate2 Intermediate 2: 6-Bromo-2-(aminomethyl)pyridine amination->intermediate2 amination->tlc intermediate1->chlorination cyclocondensation Cyclocondensation with Glyoxal intermediate2->cyclocondensation purification Purification (Column Chromatography) cyclocondensation->purification cyclocondensation->tlc final_product Final Product: This compound purification->final_product nmr NMR Spectroscopy final_product->nmr ms Mass Spectrometry final_product->ms

Caption: Overall experimental workflow for the synthesis.

References

Application Notes and Protocols for the Synthesis of Novel Antituberculosis Agents from 6-Bromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antituberculosis agents with new mechanisms of action. The imidazopyridine scaffold has emerged as a promising pharmacophore in the discovery of potent anti-TB drugs.[1][2] Specifically, isomers such as imidazo[1,2-a]pyridines have demonstrated excellent in vitro and in vivo efficacy, with some candidates progressing to clinical trials.[1][3] The mechanism of action for several of these compounds involves the inhibition of the cytochrome bc1 complex subunit QcrB, leading to the depletion of cellular ATP and subsequent bacterial cell death.[4][5][6]

This document outlines the prospective application of 6-bromoimidazo[1,5-a]pyridine as a versatile starting material for the synthesis of a new library of potential antituberculosis agents. While direct synthesis of antitubercular compounds from this specific starting material is not yet extensively documented, its structural similarity to known potent agents and the reactivity of the bromo-substituent make it an ideal candidate for chemical exploration. We provide detailed protocols for palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to generate a diverse range of 6-substituted imidazo[1,5-a]pyridine derivatives.

Proposed Synthetic Workflow

The bromine atom at the 6-position of the imidazo[1,5-a]pyridine core serves as a versatile handle for introducing a variety of chemical moieties through well-established cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent antitubercular candidates.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Aryl/Heteroaryl Boronic Acid or Ester Pd Catalyst, Base start->suzuki_reagents Reacts with sonogashira_reagents Terminal Alkyne Pd/Cu Catalyst, Base start->sonogashira_reagents Reacts with buchwald_reagents Primary/Secondary Amine Pd Catalyst, Base start->buchwald_reagents Reacts with suzuki_product 6-(Aryl/Heteroaryl)imidazo[1,5-a]pyridine suzuki_reagents->suzuki_product Yields sonogashira_product 6-(Alkynyl)imidazo[1,5-a]pyridine sonogashira_reagents->sonogashira_product Yields buchwald_product 6-(Amino)imidazo[1,5-a]pyridine buchwald_reagents->buchwald_product Yields

Caption: Proposed synthetic routes from this compound.

Quantitative Data of Analogous Imidazopyridine Derivatives

The following table summarizes the antitubercular activity of known imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives with substitutions that can be accessed through the proposed synthetic routes from this compound. This data highlights the potential for discovering highly potent compounds.

Compound IDScaffoldSubstitution at Position 6 (or analogous)Mtb StrainMIC (μM)Reference
1 Imidazo[4,5-b]pyridine4-NitrophenoxyH37Rv0.6[7]
2 Imidazo[4,5-b]pyridine2,6-DimethoxyphenylH37Rv0.5[7]
3 Imidazo[4,5-b]pyridine3-NitrophenylH37Rv0.8[7]
4 Imidazo[1,2-a]pyridineBiaryl etherH37Rv0.006[8]
5 Imidazo[1,2-a]pyridineBiaryl ether with FH37Rv0.004[8]
6 Imidazo[1,2-a]pyridine-3-carboxamide4-ChlorophenylH37Rv0.5[9]
7 Imidazo[1,2-a]pyridine-3-carboxamide3-FluorophenylH37Rv~0.3[9]

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. These protocols are based on established methods for similar heterocyclic systems and may require optimization for specific substrates.[10][11][12][13][14][15][16][17]

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl/Heteroaryl-imidazo[1,5-a]pyridines

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid/ester, base, and palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling for the Synthesis of 6-Alkynyl-imidazo[1,5-a]pyridines

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Degassed solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Seal the flask and purge with an inert gas.

  • Add the degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C until completion.

  • Filter the reaction mixture through a pad of celite and wash with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-imidazo[1,5-a]pyridines

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.

  • Add the solvent, followed by this compound and the amine.

  • Seal the flask and heat the mixture to 80-120 °C with stirring until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Mechanism of Action: Inhibition of Mtb ATP Synthesis

Several potent imidazopyridine-based antitubercular agents have been shown to target the QcrB subunit of the cytochrome bc1 complex, which is a critical component of the electron transport chain in M. tuberculosis. Inhibition of QcrB disrupts the proton motive force, leading to a rapid depletion of cellular ATP levels and ultimately causing bacterial death. This mechanism is distinct from many currently used anti-TB drugs, making it a valuable strategy for combating drug-resistant strains.

G Compound 6-Substituted Imidazo[1,5-a]pyridine QcrB QcrB Subunit of Cytochrome bc1 Complex Compound->QcrB Inhibits ETC Electron Transport Chain QcrB->ETC Disrupts function of PMF Proton Motive Force ETC->PMF Disrupts generation of ATPSynthase ATP Synthase PMF->ATPSynthase Impairs ATP ATP Depletion ATPSynthase->ATP Leads to Death Bacterial Cell Death ATP->Death Results in

Caption: Proposed mechanism of action for antitubercular imidazo[1,5-a]pyridines.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel antituberculosis agents. The proposed palladium-catalyzed cross-coupling reactions provide a robust platform for generating a diverse chemical library for biological screening. The known high potency and novel mechanism of action of related imidazopyridine compounds underscore the significant potential of this approach in the ongoing search for new and effective treatments for tuberculosis. The provided protocols serve as a foundational guide for researchers to embark on the synthesis and evaluation of these promising compounds.

References

Metal-Free Synthesis of Imidazo[1,5-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the metal-free synthesis of imidazo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The following methods offer alternatives to traditional metal-catalyzed reactions, promoting greener and more cost-effective synthetic strategies.

Method 1: Iodine-Mediated One-Pot Synthesis of 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridines

This method outlines an efficient one-pot synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, constructing C-N and C-S bonds simultaneously. The reaction is mediated by molecular iodine and features mild conditions and high atom economy.[1][2]

Data Presentation
EntryBenzaldehyde DerivativeSodium Benzenesulfinate DerivativeProductYield (%)
1BenzaldehydeSodium benzenesulfinate3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine (4a)69
24-(tert-butyl)benzaldehydeSodium benzenesulfinate3-(4-(tert-butyl)phenyl)-1-(phenylthio)imidazo[1,5-a]pyridine (4c)46
34-chlorobenzaldehyde4-chlorophenylthiosulfonate3-(4-chlorophenyl)-1-((4-chlorophenyl)thio)imidazo[1,5-a]pyridine (4p)74
42-chlorobenzaldehyde4-chlorophenylthiosulfonate3-(2-chlorophenyl)-1-((4-chlorophenyl)thio)imidazo[1,5-a]pyridine (4r)78
52-chlorobenzaldehyde4-fluorophenylthiosulfonate3-(2-chlorophenyl)-1-((4-fluorophenyl)thio)imidazo[1,5-a]pyridine (4s)73
63-chlorobenzaldehyde4-fluorophenylthiosulfonate3-(3-chlorophenyl)-1-((4-fluorophenyl)thio)imidazo[1,5-a]pyridine (4u)71
Experimental Protocol: Synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine (4a)
  • To a sealed tube, add 2-aminomethylpyridine (1a, 1 mmol), benzaldehyde (2a, 0.5 mmol), sodium benzenesulfinate (3a, 1 mmol), and iodine (I2, 0.1 mmol) in DMF (2 mL).

  • Add tert-Butyl hydroperoxide (TBHP, 0.5 mmol) to the mixture.

  • Stir the reaction mixture at 100 °C for 2 hours.

  • After the initial 2 hours, continue stirring the mixture for an additional 2 hours at the same temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry with anhydrous Na2SO4, and evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography to obtain the desired product 4a.

Reaction Pathway

G cluster_reactants Reactants cluster_reagents Reagents cluster_process One-Pot Reaction cluster_product Product r1 2-Aminomethylpyridine p1 C-N Bond Formation r1->p1 r2 Benzaldehyde r2->p1 r3 Sodium Benzenesulfinate p2 C-S Bond Formation r3->p2 re1 Iodine (I2) re1->p1 re1->p2 re2 TBHP re2->p1 re3 DMF, 100 °C re3->p1 re3->p2 p1->p2 prod 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine p2->prod

Caption: One-pot iodine-mediated synthesis pathway.

Method 2: Elemental Sulfur-Mediated Synthesis via Csp3-H Amination

This protocol describes a simple and efficient approach for synthesizing imidazo[1,5-a]pyridines through an elemental sulfur-mediated sequential dual oxidative Csp3-H amination of 2-pyridyl acetates and amines. This method operates under metal- and peroxide-free conditions, offering a broad substrate scope and operational simplicity.[3]

Data Presentation

Quantitative data for specific yields were not available in the provided search results. The method is described as having a broad substrate scope and being suitable for gram-scale synthesis.

Experimental Protocol: General Procedure

While a detailed step-by-step protocol is not available in the provided search results, the general procedure is as follows:

  • Combine the 2-pyridyl acetate, the desired amine, and elemental sulfur in a suitable solvent (e.g., DMSO, as inferred from similar sulfur-mediated reactions).

  • Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction to room temperature.

  • Work up the reaction mixture by adding water and extracting with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Workflow

G cluster_reactants Starting Materials cluster_mediator Mediator cluster_process Reaction Process cluster_product Product sm1 2-Pyridyl Acetate proc1 Sequential Dual Oxidative Csp3-H Amination sm1->proc1 sm2 Amine sm2->proc1 med Elemental Sulfur (S8) med->proc1 prod Imidazo[1,5-a]pyridine proc1->prod

Caption: Sulfur-mediated Csp3-H amination workflow.

Method 3: Metal-Free Methylene Insertion via C-H Functionalization

This method presents a metal-free approach for the synthesis of methylene-bridged bis-imidazo[1,5-a]pyridines through the C-H functionalization of imidazo[1,5-a]pyridines with formaldehyde or other aldehydes. This reaction proceeds at room temperature and offers a straightforward route to complex molecular architectures.[4][5]

Data Presentation
EntryImidazo[1,5-a]pyridine DerivativeAldehydeProductYield (%)
13-Phenylimidazo[1,5-a]pyridineFormaldehydebis(3-phenylimidazo[1,5-a]pyridin-1-yl)methaneGood
23-(Perfluorophenyl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane (3c)79
33-(3-Nitrophenyl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methane (3h)71
Experimental Protocol: Synthesis of 1,1'-(Arylmethylene)bis(3-arylimidazo[1,5-a]pyridine)
  • Dissolve the 3-arylimidazo[1,5-a]pyridine (1 equivalent) in ethanol (0.5 mL), if required.

  • Add the corresponding aryl aldehyde (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction for completion using TLC.

  • Once the reaction is complete, evaporate the ethanol.

  • Quench the reaction with water.

  • Separate the phases and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude product, which can be further purified if necessary.

Logical Relationship Diagram

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Key Process cluster_product Product r1 Imidazo[1,5-a]pyridine (2 eq.) p1 C(sp2)-H Functionalization r1->p1 r2 Aldehyde (1 eq.) r2->p1 c1 Room Temperature c1->p1 c2 Ethanol (optional) c2->p1 prod Methylene-Bridged Bis-imidazo[1,5-a]pyridine p1->prod

Caption: C-H functionalization for methylene insertion.

References

Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the copper-catalyzed synthesis of imidazo[1,5-a]pyridine analogs, a class of heterocyclic compounds with significant potential in pharmaceutical and materials science. The protocols outlined below offer robust and versatile methods for the synthesis of a variety of substituted imidazo[1,5-a]pyridines.

Application Notes

Imidazo[1,5-a]pyridine derivatives are recognized for their diverse biological activities. Notably, they have been investigated as potent inhibitors of key signaling pathways implicated in various diseases, including cancer and inflammatory conditions.

Inhibition of EGFR Signaling Pathway: Certain imidazo[1,5-a]pyridine analogs have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The EGFR signaling cascade plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. By blocking the tyrosine kinase activity of EGFR, these compounds can halt downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Modulation of HIF-1α Signaling: The Hypoxia-Inducible Factor-1α (HIF-1α) is a key transcription factor that enables cells to adapt to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes angiogenesis, metabolic reprogramming, and metastasis. Some imidazo[1,5-a]pyridine derivatives have been shown to inhibit HIF-1α, suggesting their potential as anticancer agents that target the tumor's ability to survive and grow in hypoxic conditions.[2]

Inhibition of Phosphodiesterase 10A (PDE10A): PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Inhibition of PDE10A can modulate neurotransmission and has been explored as a therapeutic strategy for neurological and psychiatric disorders. The imidazo[1,5-a]pyridine scaffold has been utilized in the development of PDE10A inhibitors.[2]

Experimental Protocols

Three distinct and effective copper-catalyzed methods for the synthesis of imidazo[1,5-a]pyridine analogs are detailed below.

Protocol 1: Copper-Catalyzed Denitrogenative Transannulation of Pyridotriazoles with Amines

This method provides an efficient route to 1-substituted and 1,3-disubstituted imidazo[1,5-a]pyridines through a cascade reaction involving the copper-catalyzed reaction of pyridotriazoles with primary amines.[3][4]

General Procedure: To a screw-capped vial equipped with a magnetic stir bar, add pyridotriazole (1.0 equiv), the corresponding amine (1.2 equiv), and CuI (10 mol%). The vial is sealed and the mixture is stirred at 120 °C in a preheated oil bath for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The crude product is then purified by column chromatography on silica gel.

Representative Experimental Protocol for the Synthesis of 1-Phenylimidazo[1,5-a]pyridine: In a sealed tube, a mixture of 1-phenyl-1H-[1][3][5]triazolo[1,5-a]pyridine (0.2 mmol), benzylamine (0.24 mmol), and CuI (0.02 mmol, 3.8 mg) in 1,2-dichlorobenzene (1 mL) was stirred at 120 °C for 12 hours. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluting with ethyl acetate/hexane) to afford the desired product.

Protocol 2: Copper/Iodine-Cocatalyzed Decarboxylative Cyclization of α-Amino Acids with 2-Benzoylpyridines

This protocol enables the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines from readily available α-amino acids and 2-benzoylpyridines.[6]

General Procedure: A mixture of 2-benzoylpyridine (1.0 equiv), α-amino acid (1.5 equiv), Cu(OTf)₂ (10 mol%), I₂ (1.0 equiv), and DTBP (2.0 equiv) in toluene is stirred at 120 °C for 10 hours in a sealed tube. After cooling, the reaction mixture is concentrated and the residue is purified by column chromatography.

Representative Experimental Protocol for the Synthesis of 1-Phenyl-3-methylimidazo[1,5-a]pyridine: To a sealed tube were added 2-benzoylpyridine (0.5 mmol), L-alanine (0.75 mmol), Cu(OTf)₂ (0.05 mmol), I₂ (0.5 mmol), and DTBP (1.0 mmol) in toluene (3 mL). The mixture was stirred at 120 °C for 10 hours. After cooling to room temperature, the solvent was evaporated, and the residue was purified by flash column chromatography on silica gel to give the product.

Protocol 3: Copper-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes with Alkylamines

This method provides a direct synthesis of imidazo[1,5-a]pyridines from N-heteroaryl aldehydes and alkylamines via a C(sp³)-H amination process.

General Procedure: A mixture of the N-heteroaryl aldehyde (1.0 equiv), the alkylamine (2.0 equiv), and a copper catalyst (e.g., CuI, 10 mol%) in a suitable solvent (e.g., DMSO) is heated in a sealed vessel under an oxygen atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various imidazo[1,5-a]pyridine analogs using the protocols described above.

Table 1: Copper-Catalyzed Denitrogenative Transannulation of Pyridotriazoles with Various Amines [3][7]

EntryAmineProductYield (%)
1Benzylamine1-Phenylimidazo[1,5-a]pyridine82
24-Methylbenzylamine1-(4-Methylphenyl)imidazo[1,5-a]pyridine85
34-Methoxybenzylamine1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine78
44-Chlorobenzylamine1-(4-Chlorophenyl)imidazo[1,5-a]pyridine75
52-Thiophenemethylamine1-(Thiophen-2-ylmethyl)imidazo[1,5-a]pyridine65
6Cyclohexylamine1-Cyclohexylimidazo[1,5-a]pyridine55

Table 2: Copper/Iodine-Cocatalyzed Decarboxylative Cyclization of α-Amino Acids with 2-Benzoylpyridine

Entryα-Amino AcidProductYield (%)
1Glycine1-Phenylimidazo[1,5-a]pyridine85
2L-Alanine1-Phenyl-3-methylimidazo[1,5-a]pyridine92
3L-Valine1-Phenyl-3-isopropylimidazo[1,5-a]pyridine88
4L-Leucine1-Phenyl-3-isobutylimidazo[1,5-a]pyridine85
5L-Phenylalanine1-Phenyl-3-benzylimidazo[1,5-a]pyridine90
6L-Proline1-Phenyl-2,3-dihydro-1H-pyrrolo[1',2':1,2]imidazo[4,5-c]pyridine76

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and a key signaling pathway targeted by imidazo[1,5-a]pyridine analogs.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (e.g., Pyridotriazole, Amine) reaction Copper-Catalyzed Reaction (Heating, Stirring) start->reaction CuI workup Reaction Work-up (Cooling, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Imidazo[1,5-a]pyridine Analog purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms purity Purity Analysis (e.g., HPLC) product->purity

Caption: General experimental workflow for the copper-catalyzed synthesis of imidazo[1,5-a]pyridine analogs.

egfr_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation ImidazoPyridine Imidazo[1,5-a]pyridine Analog ImidazoPyridine->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by imidazo[1,5-a]pyridine analogs.

References

Troubleshooting & Optimization

Technical Support Center: 6-Bromoimidazo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 6-Bromoimidazo[1,5-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common strategy for the synthesis of this compound involves a two-stage process:

  • Synthesis of the precursor: Preparation of (5-bromopyridin-2-yl)methanamine.

  • Cyclization: Reaction of the precursor with a suitable one-carbon synthon (e.g., formaldehyde or a formaldehyde equivalent) to form the imidazo[1,5-a]pyridine ring system.

Q2: What are the common reasons for low yields in this synthesis?

Low yields can often be attributed to one or more of the following factors:

  • Poor quality of starting materials: Impurities in the starting materials for the precursor synthesis or in the precursor itself can significantly impact the efficiency of the cyclization reaction.

  • Suboptimal reaction conditions: Temperature, reaction time, choice of solvent, and catalyst can all play a crucial role in the yield.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

  • Difficult purification: The final product may be difficult to separate from impurities, leading to losses during workup and purification.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the precursor synthesis and the final cyclization reaction. Staining with an appropriate agent (e.g., potassium permanganate or UV light) can help visualize the spots. For more quantitative analysis, techniques like LC-MS can be employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low yield or no formation of the precursor, (5-bromopyridin-2-yl)methanamine.
Possible CauseSuggested Solution
Incomplete bromination of the starting pyridine derivative. Ensure the use of a suitable brominating agent (e.g., NBS) and optimize the reaction conditions (temperature, reaction time). Monitor the reaction by TLC to ensure complete consumption of the starting material.
Low efficiency in the conversion of the 2-methyl or 2-carboxylic acid group to the aminomethyl group. For the reduction of a nitrile or amide, ensure the reducing agent (e.g., LiAlH₄, H₂/Pd) is active and used in sufficient excess. For a Gabriel synthesis, ensure complete formation of the phthalimide salt and use an appropriate solvent.
Decomposition of the precursor during workup or purification. The aminomethylpyridine precursor can be sensitive to acidic conditions. Neutralize the reaction mixture carefully during workup. Purification by column chromatography should be performed with a suitable solvent system, potentially with the addition of a small amount of base (e.g., triethylamine) to the eluent to prevent decomposition on silica gel.
Problem 2: Low yield in the final cyclization step to form this compound.
Possible CauseSuggested Solution
Inefficient cyclization. The choice of the one-carbon synthon and the reaction conditions are critical. Formaldehyde, paraformaldehyde, or dimethoxymethane can be used. The reaction is often acid-catalyzed; screen different acids (e.g., HCl, p-TsOH) and their concentrations. Temperature and reaction time should also be optimized.
Formation of side products. Over-reaction or polymerization of formaldehyde can occur. Use of a formaldehyde equivalent or slow addition of formaldehyde may mitigate this. The formation of N-oxides is also a possibility if an oxidizing agent is present.
Product is lost during workup. The product may have some water solubility. Ensure thorough extraction with an appropriate organic solvent. Back-extraction of the aqueous layer may be necessary.
Difficult purification. If the product is difficult to separate from starting material or byproducts by column chromatography, try different solvent systems or consider purification by recrystallization from a suitable solvent.[1][2]

Experimental Protocols

Synthesis of the Precursor: (5-bromopyridin-2-yl)methanamine

This protocol outlines a possible route starting from 5-bromo-2-methylpyridine.

Step 1: Oxidation of 5-bromo-2-methylpyridine to 5-bromo-2-pyridinecarboxylic acid.

  • Reagents: 5-bromo-2-methylpyridine, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 5-bromo-2-methylpyridine in water.

    • Slowly add a solution of KMnO₄ in water while maintaining the temperature below 30°C.

    • Heat the mixture to reflux for several hours until the purple color disappears.

    • Cool the reaction mixture and filter off the manganese dioxide.

    • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain 5-bromo-2-pyridinecarboxylic acid.

Step 2: Amidation of 5-bromo-2-pyridinecarboxylic acid.

  • Reagents: 5-bromo-2-pyridinecarboxylic acid, thionyl chloride (SOCl₂), ammonia (aqueous or gas).

  • Procedure:

    • Suspend 5-bromo-2-pyridinecarboxylic acid in a suitable solvent (e.g., toluene) and add a catalytic amount of DMF.

    • Slowly add thionyl chloride and heat the mixture to reflux until the solid dissolves and gas evolution ceases.

    • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in an inert solvent (e.g., THF) and add it slowly to a cooled, concentrated solution of aqueous ammonia.

    • Stir the mixture for several hours, then extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 5-bromo-2-pyridinecarboxamide.

Step 3: Reduction of 5-bromo-2-pyridinecarboxamide to (5-bromopyridin-2-yl)methanamine.

  • Reagents: 5-bromo-2-pyridinecarboxamide, lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), anhydrous THF.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ in anhydrous THF.

    • Slowly add a solution of 5-bromo-2-pyridinecarboxamide in anhydrous THF to the suspension.

    • Reflux the reaction mixture for several hours.

    • Cool the mixture in an ice bath and carefully quench the excess LiAlH₄ by sequential addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting solid and wash it with THF.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude (5-bromopyridin-2-yl)methanamine. The crude product can be purified by column chromatography on silica gel.

Final Step: Synthesis of this compound

This is a general procedure that needs to be optimized for this specific substrate.

  • Reagents: (5-bromopyridin-2-yl)methanamine, paraformaldehyde, hydrochloric acid (or another suitable acid catalyst), solvent (e.g., ethanol, toluene).

  • Procedure:

    • Dissolve (5-bromopyridin-2-yl)methanamine in the chosen solvent.

    • Add paraformaldehyde (approximately 1.1 equivalents).

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data

ReactionProductReported YieldReference
Cyclization of (5-bromo-6-methoxyquinolin-2-yl)methanamine with nitromethane6-Bromo-7-methoxyimidazo[1,5-a]quinoline72%[3]
Cyclization of 2-(aminomethyl)pyridine with various nitroalkanesSubstituted imidazo[1,5-a]pyridinesModerate to good[3]

Visualizations

Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Final Cyclization start 5-bromo-2-methylpyridine oxidation Oxidation (KMnO4) start->oxidation acid 5-bromo-2-pyridinecarboxylic acid oxidation->acid amidation Amidation (1. SOCl2, 2. NH3) acid->amidation amide 5-bromo-2-pyridinecarboxamide amidation->amide reduction Reduction (LiAlH4 or BH3-THF) amide->reduction precursor (5-bromopyridin-2-yl)methanamine reduction->precursor cyclization Cyclization (Paraformaldehyde, H+) precursor->cyclization crude_product Crude this compound cyclization->crude_product purification Purification (Column Chromatography or Recrystallization) crude_product->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

G start Low Yield of This compound check_precursor Check precursor purity by NMR/LC-MS start->check_precursor precursor_impure Precursor is impure check_precursor->precursor_impure No precursor_pure Precursor is pure check_precursor->precursor_pure Yes repurify_precursor Repurify precursor (distillation or chromatography) precursor_impure->repurify_precursor optimize_cyclization Optimize cyclization conditions precursor_pure->optimize_cyclization temp_time Vary temperature and reaction time optimize_cyclization->temp_time catalyst Screen acid catalysts (e.g., p-TsOH, HCl) optimize_cyclization->catalyst reagent Use formaldehyde equivalent (e.g., dimethoxymethane) optimize_cyclization->reagent workup_issue Check workup and purification temp_time->workup_issue catalyst->workup_issue reagent->workup_issue extraction Re-extract aqueous layers workup_issue->extraction purification_method Change purification method (e.g., recrystallization vs. column) workup_issue->purification_method

Caption: Troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of 6-Bromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-bromoimidazo[1,5-a]pyridine via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of this compound and similar heterocyclic compounds is silica gel (SiO₂). Standard silica gel with a particle size of 40-63 µm is typically used for flash column chromatography.

Q2: How do I determine the optimal mobile phase (eluent) for the separation?

A2: The optimal mobile phase is typically determined by thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound, ensuring good separation from impurities.[1][2] For imidazo[1,5-a]pyridine derivatives, a common starting point is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate.[3] A gradient elution, starting with a lower polarity and gradually increasing, can also be effective.

Q3: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?

A3: If your compound remains at the baseline, the eluent is not polar enough. You can try adding a more polar solvent to your mobile phase. For nitrogen-containing compounds like this compound, which can be basic, adding a small amount (0.1-1%) of a modifier like triethylamine or pyridine to the eluent system can help to reduce tailing and improve mobility on the silica gel by neutralizing acidic sites.[2] Alternatively, switching to a more polar solvent system, such as dichloromethane/methanol, may be necessary.[2]

Q4: The separation between my product and an impurity is very poor. How can I improve the resolution?

A4: To improve separation, you can try the following:

  • Optimize the mobile phase: Test different solvent systems on TLC to find one that maximizes the difference in Rf values (ΔRf) between your product and the impurity.

  • Use a shallower solvent gradient: If using gradient elution, a slower, more gradual increase in polarity can improve resolution.

  • Adjust the stationary phase: Using a finer mesh silica gel can increase the surface area and improve separation, although it may require higher pressure.

  • Column dimensions: A longer, thinner column generally provides better separation than a short, wide one.[4]

Q5: My purified product appears to be degrading on the column. What could be the cause and how can I prevent it?

A5: Some compounds are sensitive to the acidic nature of standard silica gel.[5] If you suspect degradation, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. To mitigate degradation, you can use deactivated silica gel (e.g., by adding a small percentage of a base like triethylamine to the eluent) or switch to a different stationary phase like alumina or Florisil.[5]

Data Presentation: Typical Column Chromatography Parameters

ParameterValue/RangeNotes
Stationary Phase Silica Gel (40-63 µm)Standard for flash chromatography.
Mobile Phase (Eluent) Ethyl Acetate/Petroleum EtherStart with a 1:6 ratio and gradually increase the polarity.[3]
Dichloromethane/MethanolAn alternative for more polar compounds.
Elution Mode Isocratic or GradientGradient elution is often preferred for complex mixtures.
Column Dimensions Varies (e.g., 2-5 cm diameter)The size depends on the amount of crude product to be purified.
Sample Loading Dry or Wet LoadingDry loading is recommended for better resolution.
Detection UV (254 nm) or TLCMonitor fractions to identify the pure product.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Slurry:

  • In a beaker, add silica gel to the initial, low-polarity eluent (e.g., 10% ethyl acetate in petroleum ether).

  • Stir to create a homogenous slurry.

2. Packing the Column:

  • Secure the chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[2]

  • Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

  • Allow the silica to settle, then add another thin layer of sand on top of the silica bed.[1]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle air pressure to the top of the column to begin the elution process.

  • Collect the eluent in fractions (e.g., 10-20 mL per fraction).

  • If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

5. Monitoring the Separation:

  • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Spot a small amount from each fraction onto a TLC plate alongside a reference spot of the crude mixture.

  • Visualize the spots under a UV lamp.

6. Product Isolation:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualization

Troubleshooting_Workflow start Start: Crude this compound tlc Run TLC to Determine Initial Eluent System start->tlc rf_check Is Rf ~0.25-0.35 and Spots Well-Separated? tlc->rf_check pack_column Pack Column and Run Chromatography rf_check->pack_column Yes increase_polarity Increase Eluent Polarity (e.g., more EtOAc or MeOH) rf_check->increase_polarity No (Rf too low) add_base Add Modifier (e.g., 0.1% Triethylamine) rf_check->add_base No (Tailing) monitor Monitor Fractions by TLC pack_column->monitor separation_check Is Separation Successful? monitor->separation_check combine Combine Pure Fractions and Evaporate Solvent separation_check->combine Yes poor_sep Poor Separation separation_check->poor_sep No (Poor Separation) degradation Product Degradation separation_check->degradation No (Degradation) end Pure Product combine->end increase_polarity->tlc add_base->tlc optimize_eluent Optimize Eluent on TLC for Better ΔRf poor_sep->optimize_eluent shallow_gradient Use Shallower Gradient poor_sep->shallow_gradient optimize_eluent->pack_column shallow_gradient->pack_column deactivate_silica Use Deactivated Silica or Alumina degradation->deactivate_silica deactivate_silica->pack_column

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Imidazo[1,5-a]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Imidazo[1,5-a]Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of imidazo[1,5-a]pyridines, with a focus on minimizing side product formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guides to address specific challenges in imidazo[1,5-a]pyridine synthesis.

Q1: I am attempting a Ritter-type synthesis of a 1,3-disubstituted imidazo[1,5-a]pyridine and am observing a significant amount of a side product. How can I identify and minimize it?

A1: A common side product in the Ritter-type synthesis of imidazo[1,5-a]pyridines is the formation of an amide via the nucleophilic addition of the alcohol solvent (if used) or water to the nitrilium ion intermediate, followed by hydrolysis.[1] This pathway competes with the desired intramolecular cyclization.

Troubleshooting Steps:

  • Reagent Purity and Anhydrous Conditions: Ensure all reagents, especially the nitrile and solvent, are anhydrous. The presence of water can promote the hydrolysis of the nitrilium ion intermediate, leading to the formation of the undesired amide side product.

  • Solvent Choice: If using an alcohol as a solvent, consider switching to a non-nucleophilic aprotic solvent such as 1,2-dichloroethane (DCE) to prevent its participation in the reaction.

  • Catalyst and Acid Equivalents: The choice and amount of Lewis acid and Brønsted acid can significantly impact the reaction outcome. Optimization of the catalyst system is crucial. For instance, a combination of Bi(OTf)₃ and p-TsOH has been shown to be effective.[1] Carefully titrate the equivalents of the acid, as excess acidity can sometimes promote side reactions.

  • Temperature Control: Reaction temperature can influence the rate of competing reactions. Experiment with a range of temperatures to find the optimal balance between the desired cyclization and side product formation.

Q2: My cyclocondensation reaction using 2-(aminomethyl)pyridine is giving a low yield and a complex mixture of products. What are the likely side products and how can I improve the reaction?

A2: In the cyclocondensation of 2-(aminomethyl)pyridines, common issues include the formation of polymeric resins and other unidentified byproducts, especially under harsh reaction conditions.[2][3]

Troubleshooting Steps:

  • Reaction Medium: The choice of reaction medium is critical. For instance, in the reaction with electrophilically activated nitroalkanes, using a mixture of polyphosphoric acid (PPA) and phosphorous acid can significantly improve yields and minimize side products.[2][3]

  • Temperature and Reaction Time: Carefully control the reaction temperature and time. Prolonged reaction times or excessively high temperatures can lead to the degradation of starting materials and products, resulting in the formation of polymeric materials.

  • Purification Strategy: In cases where polymeric resins are the main side product, they are often easily removable through standard purification techniques like column chromatography.[2][3]

  • Starting Material Stability: Ensure the stability of your 2-(aminomethyl)pyridine derivative under the reaction conditions. Decomposition of the starting material can lead to a complex mixture of products.

Q3: I am performing a copper-catalyzed synthesis of an imidazo[1,5-a]pyridine. What are the potential pitfalls and how can I optimize the reaction?

A3: Copper-catalyzed syntheses of imidazo[1,5-a]pyridines are versatile but can be sensitive to reaction conditions. Potential issues include incomplete conversion, catalyst deactivation, and the formation of homo-coupled products or other undesired species.

Troubleshooting Steps:

  • Catalyst System: The choice of copper salt (e.g., Cu(I) or Cu(II)), ligand, and oxidant is crucial. For example, a Cu(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine using O₂ as a clean oxidant has been shown to give excellent yields.[4] In other cases, a copper/iodine co-catalyzed system is effective.[5][6]

  • Atmosphere: Many copper-catalyzed reactions require a specific atmosphere (e.g., air, pure oxygen, or an inert atmosphere). Ensure the reaction is set up under the optimal atmospheric conditions as specified in the protocol. For instance, some aerobic oxidative aminations utilize air as the sole oxidant.[7]

  • Solvent and Temperature: The solvent can significantly influence the solubility of the catalyst and reagents, as well as the reaction rate. Common solvents include toluene and DMSO.[6][7] Temperature should be carefully optimized to ensure efficient reaction without promoting side reactions.

  • Substrate Scope: Be aware of the electronic and steric effects of substituents on your starting materials. Electron-donating groups on the pyridine ring may favor the reaction, while bulky substituents could hinder it.[7]

Data Presentation: Quantitative Analysis of Side Product Formation

The following tables summarize quantitative data on the yield of the desired imidazo[1,5-a]pyridine versus side products under different reaction conditions, based on published literature.

Table 1: Ritter-Type Synthesis - Effect of Substrate on Product and Side Product Yield

Substrate (1h)Desired Product (3h) YieldSide Product (4h) Yield
Phenyl(pyridin-2-yl)methanol75%17%

Side product 4h is the corresponding amide formed by hydrolysis of the nitrilium ion intermediate.[1]

Table 2: Optimization of Reaction Conditions for the Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol

EntrySolventTriphosgene (equiv.)Temperature (°C)Yield (%)
1DCM0.7050
2DCM0.7055
3DCM0.3055
4DCM0.3-1540
8DCM0.6060
9DCM0.7072

This table illustrates how optimizing reagent equivalents can improve the yield of the desired product.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: Copper/Iodine Cocatalyzed Decarboxylative Cyclization of α-Amino Acids with 2-Benzoylpyridines [5][6]

Materials:

  • 2-Benzoylpyridine (1.0 mmol)

  • α-Amino acid (1.2 mmol)

  • Cu(OTf)₂ (0.1 mmol, 10 mol%)

  • I₂ (0.2 mmol, 20 mol%)

  • Di-tert-butyl peroxide (DTBP) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To a dried Schlenk tube, add 2-benzoylpyridine (1.0 mmol), the α-amino acid (1.2 mmol), Cu(OTf)₂ (0.1 mmol), and I₂ (0.2 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (5 mL) and di-tert-butyl peroxide (DTBP) (2.0 mmol) to the tube under an argon atmosphere.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 10 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3-disubstituted imidazo[1,5-a]pyridine.

Protocol 2: Cyclocondensation of 2-(aminomethyl)pyridine with Electrophilically Activated Nitroalkanes [2][3]

Materials:

  • 2-(aminomethyl)pyridine (1.0 mmol)

  • Nitroalkane (e.g., nitroethane) (5.0 mmol)

  • 87% Polyphosphoric acid (PPA) (1.0 g)

  • Phosphorous acid (H₃PO₃) (1.0 g)

Procedure:

  • In a round-bottom flask, heat a mixture of 87% PPA (1.0 g) and H₃PO₃ (1.0 g) to 160 °C.

  • To this heated mixture, add the nitroalkane (5.0 mmol).

  • Add 2-(aminomethyl)pyridine (1.0 mmol) portion-wise to the reaction mixture.

  • Stir the mixture at 160 °C for the appropriate time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a concentrated aqueous ammonia solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key reaction pathways and troubleshooting workflows.

Side_Product_Formation_in_Ritter_Synthesis Carbocation Carbocation Nitrilium_Ion Nitrilium_Ion Carbocation->Nitrilium_Ion + R-CN Imidazo_Pyridine Desired Imidazo[1,5-a]pyridine Nitrilium_Ion->Imidazo_Pyridine Intramolecular Cyclization Nitrilium_Ion_Side Nitrilium Ion Amide_Side_Product Amide Side Product Nitrilium_Ion_Side->Amide_Side_Product + H2O (Hydrolysis) Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Purity 1. Verify Reagent Purity and Anhydrous Conditions Start->Check_Purity Optimize_Conditions 2. Optimize Reaction Conditions (Solvent, Temp, Catalyst) Check_Purity->Optimize_Conditions Analyze_Side_Products 3. Characterize Side Products (NMR, MS) Optimize_Conditions->Analyze_Side_Products Adjust_Stoichiometry 4. Adjust Reagent Stoichiometry Analyze_Side_Products->Adjust_Stoichiometry Purification 5. Refine Purification Strategy Adjust_Stoichiometry->Purification End Improved Yield and Purity Purification->End

References

Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromo-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 6-bromo-heterocycles.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of 6-bromo-heterocycles challenging?

A1: The challenges primarily arise from the electronic properties of the heterocycle. Nitrogen-containing heterocycles can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2] Additionally, the electron-donating or withdrawing nature of the heterocyclic ring and other substituents can affect the reactivity of the carbon-bromine bond in the crucial oxidative addition step of the catalytic cycle.[1]

Q2: What are the most common side reactions observed in the Suzuki coupling of 6-bromo-heterocycles and how can they be minimized?

A2: Common side reactions include:

  • Protodeboronation: The hydrolysis of the boronic acid starting material. This can be minimized by using fresh or purified boronic acids, considering more stable boronic esters (e.g., pinacol esters), and keeping reaction times as short as possible.[1]

  • Dehalogenation: The replacement of the bromo group on the heterocycle with a hydrogen atom. Screening different bases and solvents can help mitigate this.[1]

  • Homocoupling: The coupling of the boronic acid with itself to form a biaryl byproduct. This is often caused by the presence of oxygen and can be minimized by thoroughly degassing solvents and running the reaction under an inert atmosphere.[1][3]

Q3: Can unprotected N-H groups in heterocycles like indoles or benzimidazoles interfere with the reaction?

A3: Yes, the acidic N-H proton can interfere with the catalytic cycle.[4] While many protocols exist for unprotected N-H heterocycles, N-protection (e.g., with a Boc group) can often improve yields and consistency, though it requires additional synthesis steps.[4]

Q4: How do I choose the right palladium catalyst and ligand for my 6-bromo-heterocycle?

A4: The choice is critical and substrate-dependent. For electron-rich heterocycles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective.[1] N-Heterocyclic Carbene (NHC) ligands are also powerful alternatives.[5] It is often necessary to screen a small number of catalyst/ligand combinations to find the optimal system for a specific substrate.

Q5: What is the general order of reactivity for aryl halides in Suzuki coupling?

A5: The general order of reactivity is I > Br > Cl.[6] This difference allows for selective functionalization of di-halogenated substrates. For instance, in 6-bromo-4-chloroquinoline, the C-Br bond is significantly more reactive than the C-Cl bond.[6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Catalyst Inactivity: Deactivation by oxygen or impurities.[4]Ensure all reagents and solvents are pure and dry. Thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen).[1][7]
Catalyst Inhibition: Coordination of a heteroatom (e.g., pyridine nitrogen) to the palladium center.[1][2]Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium.[2]
Inefficient Oxidative Addition: The C-Br bond may be insufficiently reactive under the chosen conditions.[2]Increase the reaction temperature. Screen different palladium precursors and more electron-rich, bulky ligands.[2]
Boronic Acid Instability: Degradation of the boronic acid via protodeboronation.[4]Use fresh, high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2]
Inappropriate Base or Solvent: The chosen base or solvent may not be optimal for the transmetalation step.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, often with water).[1][8]
Formation of Significant Side Products Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture.[1]Ensure thorough degassing of all solvents and maintain a strict inert atmosphere.[1]
Protodeboronation: Hydrolysis of the boronic acid.[1]Use anhydrous solvents and fresh boronic acid or a more stable derivative. Minimize reaction time.[1]
Dehalogenation of the Heterocycle: Reduction of the starting material.Screen different bases and solvents.[1]
Reaction Fails to go to Completion Catalyst Decomposition: The catalyst may not be stable for the required reaction time at the chosen temperature.Use a more robust catalyst system or lower the reaction temperature and increase the reaction time.
Poor Solubility of Reagents: One or more components may not be fully dissolved.Choose a solvent system in which all reactants are soluble at the reaction temperature.
Inconsistent or Unreproducible Results Variability in Reagent Quality: Purity of the 6-bromo-heterocycle, boronic acid, or catalyst can vary between batches.[8]Use reagents from a reliable source and check their purity. Ensure boronic acids are stored properly.
Atmospheric Contamination: Inconsistent inert atmosphere.Ensure consistent and thorough degassing and inert gas purging for every reaction.

Data Presentation: Reaction Condition Optimization

Table 1: Typical Catalyst, Ligand, and Base Combinations for Suzuki Coupling of 6-Bromo-Heterocycles.

Catalyst PrecursorLigandBaseTypical HeterocyclesNotes
Pd(OAc)₂SPhosK₃PO₄Pyridines, Indoles, BenzimidazolesA robust system for many nitrogen-containing heterocycles.[1][9]
Pd₂(dba)₃XPhosK₃PO₄ or Cs₂CO₃Pyridines, QuinolinesEffective for challenging couplings.[2]
Pd(dppf)Cl₂(none)Na₂CO₃ or K₂CO₃Quinolines, PyridinesA common and versatile catalyst.[6][8]
Pd(PPh₃)₄(none)K₂CO₃ or Na₂CO₃Pyridines, IsoquinolinesA classic catalyst, though sometimes less active than modern systems.[1][7]

Table 2: Common Solvents and Temperature Ranges.

Solvent SystemTypical Ratio (v/v)Temperature Range (°C)Notes
1,4-Dioxane / Water4:1 to 10:180 - 110A widely used and effective solvent system.[6][7]
Toluene / Water10:190 - 110Good for higher temperatures.
THF / Water4:160 - 80Lower boiling point, suitable for more reactive substrates.
Acetonitrile / Water4:180Another common solvent mixture.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 6-Bromo-Heterocycle

This protocol provides a general starting point. Optimization of specific reagents, ratios, and conditions is often necessary for a given substrate.

Materials:

  • 6-Bromo-heterocycle (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 6-bromo-heterocycle (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.03 equiv).[6]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5][6]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration of the 6-bromo-heterocycle should be approximately 0.1 M.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).[6][7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[10]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system.[6][10]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R¹-Pd(II)Ln-X oxidative_addition->pdiix transmetalation Transmetalation (+ R²-B(OR)₂ + Base) pdiix->transmetalation pdiir R¹-Pd(II)Ln-R² transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product reactant R¹-X (6-Bromo-heterocycle) reactant->oxidative_addition

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]

Troubleshooting_Workflow start Low or No Yield reagent_check 1. Reagent Integrity Check - Fresh Boronic Acid? - Active Catalyst? - Dry & Degassed Solvent? - Anhydrous Base? start->reagent_check nh_interference 2. Consider N-H Interference - Add N-Boc protecting group reagent_check->nh_interference Reagents OK catalyst_screen 3. Catalyst/Ligand Screening - Try bulky, electron-rich ligands (e.g., SPhos, XPhos) nh_interference->catalyst_screen condition_optimization 4. Condition Optimization - Screen Bases (K₂CO₃, K₃PO₄) - Screen Solvents (Dioxane, Toluene) - Vary Temperature catalyst_screen->condition_optimization success Improved Yield condition_optimization->success

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.[4]

References

How to improve the yield of 6-Bromoimidazo[1,5-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of reactions involving 6-Bromoimidazo[1,5-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

A1: The primary synthetic strategies for the imidazo[1,5-a]pyridine core involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. A common method involves the cyclization of 2-picolylamines with electrophilically activated nitroalkanes in a mixture of polyphosphoric acid (PPA) and phosphorous acid (H₃PO₃). Another approach is the reaction of N-((5-bromopyridin-2-yl)methyl)formamide with a dehydrating agent like phosphorus oxychloride (POCl₃).

Q2: What are the critical parameters affecting the yield of the cyclocondensation reaction for imidazo[1,5-a]pyridine synthesis?

A2: The key parameters influencing the yield of the cyclocondensation reaction are the composition of the reaction medium (the ratio of PPA to H₃PO₃) and the reaction temperature. Optimization of these two factors is crucial for maximizing the yield.[1]

Q3: Are there any known side reactions to be aware of during the synthesis?

A3: Yes, side reactions can occur, leading to the formation of byproducts and a reduction in the yield of the desired this compound. One potential side reaction is the decomposition of fragile functional groups on the starting materials under harsh reaction conditions.[1] In some cases, incomplete cyclization can lead to the formation of amide intermediates as the sole product.[1]

Q4: How can I purify the crude this compound product?

A4: The most common method for purifying crude this compound is flash column chromatography on silica gel.[1] The choice of eluent is critical for effective separation. A common solvent system is a gradient of ethyl acetate in petroleum ether.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of this compound
  • Possible Cause 1: Suboptimal Reaction Medium. The concentration and composition of the acidic medium are critical for promoting the cyclization reaction.

    • Solution: Optimize the ratio of polyphosphoric acid (PPA) to phosphorous acid (H₃PO₃). A 1:1 mass ratio of 87% PPA to H₃PO₃ has been shown to significantly improve yields compared to using PPA alone.[1]

  • Possible Cause 2: Inappropriate Reaction Temperature. The reaction temperature directly impacts the reaction rate and the stability of the reactants and products.

    • Solution: Carefully control the reaction temperature. For the cyclization of 2-(aminomethyl)pyridine derivatives, increasing the temperature from 110 °C to 160 °C has been demonstrated to increase the yield from 22% to 77%.[1] However, excessively high temperatures can lead to decomposition.

  • Possible Cause 3: Low Reactivity of Starting Materials. The electronic and steric properties of the substituents on the starting materials can affect their reactivity.

    • Solution: If using a substituted nitroalkane that shows low reactivity (e.g., α-nitrotoluene), consider using a more reactive synthetic equivalent, such as α-nitroacetophenone, which can lead to higher yields.[1]

Problem 2: Formation of Multiple Products/Side Products
  • Possible Cause 1: Decomposition of Reactants or Products. Harsh reaction conditions, such as high temperatures or strong acids, can cause the degradation of sensitive functional groups.[1]

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). If decomposition is observed, consider lowering the reaction temperature or reducing the reaction time.

  • Possible Cause 2: Incomplete Reaction. The reaction may not have gone to completion, resulting in a mixture of starting materials and the desired product.

    • Solution: Increase the reaction time and continue to monitor by TLC until the starting material is consumed. Ensure that the reaction temperature is optimal for the specific substrates being used.

Problem 3: Difficulty in Product Purification
  • Possible Cause 1: Co-elution of Impurities. The polarity of the desired product and impurities may be very similar, making separation by column chromatography challenging.

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution, for example, with a gradual increase in the polarity of the eluent (e.g., increasing the percentage of ethyl acetate in petroleum ether), can improve separation.[1] Recrystallization from a suitable solvent can also be an effective purification method.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Cyclization of 2-(aminomethyl)pyridine with Nitroethane [1]

EntryMedium (mass ratio)Temperature (°C)Time (h)Yield (%)
185% PPA11034
285% PPA130313
387% PPA130315
480% PPA14036
5100% H₃PO₄14050
687% PPA / H₃PO₃ (2:1)110522
787% PPA / H₃PO₃ (2:1)140243
887% PPA / H₃PO₃ (1:1)1401.562
987% PPA / H₃PO₃ (1:1)160277

Experimental Protocols

Protocol 1: Synthesis of 3-Methylimidazo[1,5-a]pyridine (Model Reaction for Optimization)[1]
  • Reaction Setup: In a 5 mL Erlenmeyer flask equipped with a magnetic stirring bar, charge nitroethane (150 mg, 2.00 mmol), 2-picolylamine (108 mg, 1.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).

  • Reaction Execution: Cap the flask with a septum and place it into an oil bath preheated to 160 °C. Stir the mixture for 2 hours.

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL). Neutralize with aqueous ammonia and extract with ethyl acetate (4 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound

This protocol is adapted from a procedure for a related compound and general synthetic methods.

  • Reaction Setup: To a solution of N-((5-bromopyridin-2-yl)methyl)formamide (1.0 g, 4.6 mmol) in toluene (30 mL), add phosphorus oxychloride (POCl₃, 1.0 mL, 10.9 mmol).

  • Reaction Execution: Stir the reaction mixture at 103 °C for 2 hours.

  • Work-up: After completion of the reaction (monitored by TLC), concentrate the mixture to dryness under reduced pressure. Dissolve the residue in dichloromethane (DCM).

  • Extraction: Wash the DCM solution sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Purification: Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the target product.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reactants 1. Prepare Reactants (e.g., N-((5-bromopyridin-2-yl)methyl)formamide) prep_solvent 2. Add Solvent (e.g., Toluene) prep_reactants->prep_solvent prep_reagent 3. Add Reagent (e.g., POCl3) prep_solvent->prep_reagent heating 4. Heat Reaction Mixture (e.g., 103°C for 2h) prep_reagent->heating monitoring 5. Monitor Progress (TLC) heating->monitoring concentration 6. Concentrate monitoring->concentration Reaction Complete dissolution 7. Dissolve in DCM concentration->dissolution extraction 8. Wash with NaHCO3 & Brine dissolution->extraction drying 9. Dry with Na2SO4 extraction->drying purification 10. Purify (Column Chromatography) drying->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Yield cause1 Suboptimal Reaction Medium start->cause1 cause2 Inappropriate Temperature start->cause2 cause3 Low Reactivity of Starting Material start->cause3 solution1 Optimize PPA/H3PO3 Ratio cause1->solution1 solution2 Adjust Reaction Temperature cause2->solution2 solution3 Use More Reactive Equivalent cause3->solution3

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Catalyst Screening for Suzuki Coupling with 6-Bromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst screening of Suzuki coupling reactions involving 6-Bromoimidazo[1,5-a]pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Product Yield

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Inactivity or Decomposition Ensure the palladium catalyst is not deactivated. Use fresh catalyst or a more robust pre-catalyst. For Pd(II) sources, ensure in situ reduction to Pd(0) is occurring. Thoroughly degas all solvents and reagents to prevent catalyst oxidation.[1][2]
Inhibition by Pyridine Nitrogen The lone pair of electrons on the imidazopyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium and prevent this coordination.[3]
Inefficient Oxidative Addition The C-Br bond on the electron-rich imidazo[1,5-a]pyridine ring may be less reactive. Increase the reaction temperature or screen more electron-rich and bulky ligands that can facilitate the oxidative addition step.[4]
Poor Solubility of Reagents Ensure all starting materials are fully dissolved in the reaction solvent. Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) and consider increasing the reaction temperature to improve solubility.
Incorrect Base Selection The choice of base is critical for the transmetalation step. Screen a variety of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N). The strength and solubility of the base can significantly impact the reaction outcome.[5]

Issue 2: Formation of Significant Side Products

Possible Causes & Solutions:

Side ProductCauseRecommended Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture can promote the homocoupling of the boronic acid.Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) and maintain an inert atmosphere throughout the reaction.[1]
Protodeboronation The boronic acid is sensitive to hydrolysis, especially under basic conditions with protic solvents.Use anhydrous solvents and consider using a milder base like KF. Alternatively, using boronic esters (e.g., pinacol esters) can increase stability against protodeboronation.[4]
Dehalogenation of Starting Material The bromo group is replaced by a hydrogen atom.This can sometimes be promoted by certain catalysts or reaction conditions. Screening different ligands and bases may help to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which class of palladium catalysts is generally most effective for Suzuki coupling with nitrogen-containing heterocycles like this compound?

A1: Catalyst systems employing bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are frequently highly effective for Suzuki couplings with nitrogen-containing heterocycles.[3][6] These ligands promote the crucial oxidative addition step and their steric bulk can prevent the nitrogen atom of the heterocycle from poisoning the palladium catalyst. N-Heterocyclic Carbene (NHC) ligands are also a good option to explore.[7]

Q2: How do I choose the optimal base for my Suzuki coupling reaction?

A2: The choice of base is highly substrate-dependent and often requires empirical screening. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[5] The base facilitates the transmetalation step by activating the boronic acid. A screening of different bases with varying strengths and solubilities is recommended to find the optimal conditions for your specific substrates.

Q3: What are the best practices for setting up a catalyst screening experiment for this reaction?

A3: High-throughput screening (HTS) in 96-well plates is an efficient method for screening a large number of catalysts, ligands, bases, and solvents simultaneously.[8][9] This approach minimizes material consumption and accelerates the discovery of optimal reaction conditions. A detailed protocol for HTS is provided in the "Experimental Protocols" section below.

Q4: I am observing the homocoupling of my boronic acid as the major byproduct. What can I do to minimize this?

A4: Homocoupling of boronic acids is often promoted by the presence of oxygen.[1] It is crucial to ensure that your reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing your solvents and reagents and maintaining a positive pressure of an inert gas (like Argon or Nitrogen) throughout the reaction setup and duration.

Q5: My starting material, this compound, is poorly soluble in the reaction mixture. How can I address this?

A5: Poor solubility can significantly hinder reaction rates. You can try screening different solvents or solvent mixtures. Common solvents for Suzuki coupling include 1,4-dioxane, toluene, DMF, and THF, often with the addition of water to aid in dissolving the inorganic base.[10] Gently heating the reaction mixture can also improve the solubility of your starting materials.

Data Presentation

Table 1: Catalyst and Base Screening for a Model Suzuki Coupling of a Bromo-imidazopyridine Derivative

Reaction of 6-bromo-2-phenylimidazo[4,5-b]pyridine with 4-nitrophenyl boronic acid. This data serves as a useful starting point for this compound.

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (10)K₂CO₃ (2.5)Toluene:Ethanol (4:1)120 (Microwave)Good
2Pd(dppf)Cl₂ (10)K₂CO₃ (2.5)Toluene:Ethanol (4:1)120 (Microwave)Moderate
3Pd(OAc)₂ (10)K₂CO₃ (2.5)Toluene:Ethanol (4:1)120 (Microwave)Low
4Pd(PPh₃)₄ (10)Cs₂CO₃ (2.5)Toluene:Ethanol (4:1)120 (Microwave)Good
5Pd(PPh₃)₄ (10)K₃PO₄ (2.5)Toluene:Ethanol (4:1)120 (Microwave)Moderate
6Pd(PPh₃)₄ (10)K₂CO₃ (2.5)Dioxane:Water (3:1)120 (Microwave)Good

Table 2: Performance of Common Palladium Catalysts in Suzuki Coupling of Heteroaryl Bromides

Catalyst SystemLigandTypical SubstratesGeneral Performance
Pd(PPh₃)₄PPh₃General purposeGood for many standard couplings, but can be less effective for challenging substrates.
Pd(dppf)Cl₂dppfElectron-rich and -poor heterocyclesRobust and versatile catalyst, often providing good to excellent yields.[11][12]
Pd(OAc)₂ / SPhosSPhosSterically hindered and electron-rich heterocyclesHighly active system, particularly effective for challenging substrates including nitrogen-containing heterocycles.[3]
Pd₂(dba)₃ / XPhosXPhosA wide range of heteroaryl chlorides and bromidesExcellent performance with broad substrate scope and high functional group tolerance.
PEPPSI-IPrIPr (NHC)Various aryl and heteroaryl halidesAir and moisture-stable precatalyst with high activity and broad applicability.[7]

Experimental Protocols

High-Throughput Catalyst Screening Protocol for Suzuki Coupling

This protocol is designed for a 96-well plate format to efficiently screen multiple reaction conditions.[8][13]

1. Stock Solution Preparation:

  • Aryl Halide Stock: Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., 1,4-dioxane).

  • Boronic Acid Stock: Prepare a stock solution of the desired arylboronic acid in the same solvent.

  • Catalyst/Ligand Stocks: Prepare individual stock solutions of various palladium pre-catalysts and ligands in an anhydrous solvent.

  • Base Stocks: Prepare stock solutions of different bases in either an appropriate solvent or as an aqueous solution if the reaction is biphasic.

2. Reaction Plate Preparation (in an inert atmosphere glovebox):

  • Using a multichannel pipette or an automated liquid handler, dispense the catalyst and ligand stock solutions into the wells of a 96-well reaction plate according to a predefined experimental design.

  • Add the aryl halide and boronic acid stock solutions to each well.

  • Initiate the reactions by adding the base stock solution to each well.

3. Reaction Execution:

  • Seal the 96-well plate with a cap mat to prevent solvent evaporation and maintain an inert atmosphere.

  • Place the reaction plate on a heating block with stirring capabilities and heat to the desired temperature for a set period (e.g., 12-24 hours).

4. Work-up and Analysis:

  • After the reaction is complete, cool the plate to room temperature.

  • Quench each reaction by adding a small amount of water or methanol.

  • Dilute the reaction mixtures with a suitable solvent (e.g., acetonitrile).

  • Analyze the product yield in each well using a high-throughput method such as UPLC-MS or GC-MS.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n OA_complex R-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition Product_complex R-R' + Pd(0)L_n Transmetalation_complex R-Pd(II)L_n-R' OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Product_complex Reductive Elimination FinalProduct Coupled Product Product_complex->FinalProduct Product ArylHalide R-X (this compound) ArylHalide->OA_complex BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation_complex Base Base (e.g., K₂CO₃) Base->Transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Catalyst Is the catalyst active and reaction degassed? Start->Check_Catalyst Check_Ligand Is catalyst inhibition by the N-heterocycle possible? Check_Catalyst->Check_Ligand Yes Solution_Catalyst Use fresh catalyst, ensure inert atmosphere. Check_Catalyst->Solution_Catalyst No Check_Conditions Are reaction conditions (base, solvent, temp.) optimal? Check_Ligand->Check_Conditions Yes Solution_Ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Check_Ligand->Solution_Ligand No Check_Side_Reactions Are side reactions (homocoupling, protodeboronation) significant? Check_Conditions->Check_Side_Reactions Yes Solution_Conditions Screen different bases, solvents, and temperatures. Check_Conditions->Solution_Conditions No Solution_Side_Reactions Degas thoroughly; use anhydrous solvents or boronic esters. Check_Side_Reactions->Solution_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Solution_Catalyst->Check_Ligand Solution_Ligand->Check_Conditions Solution_Conditions->Check_Side_Reactions Solution_Side_Reactions->Success

Caption: A troubleshooting workflow for addressing low yields in Suzuki coupling.

References

Technical Support Center: Overcoming Poor Solubility of 6-Bromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 6-Bromoimidazo[1,5-a]pyridine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

Q2: Why is my this compound not dissolving in my chosen organic solvent?

The low solubility of this compound can be attributed to its rigid, planar heterocyclic structure, which can lead to strong crystal lattice energy. Overcoming this energy requires a solvent that can effectively solvate the molecule. If the solvent-solute interactions are not strong enough to break down the crystal lattice, the compound will remain insoluble.

Q3: What are the general strategies to improve the solubility of poorly soluble organic compounds like this compound?

Several techniques can be employed to enhance the solubility of poorly soluble compounds.[4][5][6][7] The most common approaches include:

  • Co-solvency: Using a mixture of solvents to modulate the polarity of the solvent system.[8][9][10][11]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[6][7]

  • Solid Dispersions: Dispersing the compound in a solid polymer matrix at a molecular level to create an amorphous solid dispersion.[12][13][14][15][16][17]

  • Nanonization: Reducing the particle size of the compound to the nanoscale, which increases the surface area and dissolution rate.[18][19][20][21]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced solubility.[10][11][22][23][24]

Troubleshooting Guides

Issue: Compound precipitates out of solution upon standing or temperature change.

This is a common issue indicating that a supersaturated solution was formed, which is not thermodynamically stable.

Troubleshooting Workflow

G start Precipitation Observed check_concentration Is the concentration essential? start->check_concentration lower_concentration Lower the concentration check_concentration->lower_concentration No solubility_enhancement Solubility Enhancement Required check_concentration->solubility_enhancement Yes reassess Re-evaluate solubility at the new concentration lower_concentration->reassess end Solution Stabilized reassess->end cosolvent Try Co-solvents solubility_enhancement->cosolvent solid_dispersion Prepare Solid Dispersion solubility_enhancement->solid_dispersion complexation Use Complexation Agents solubility_enhancement->complexation ph_adjustment Attempt pH Adjustment solubility_enhancement->ph_adjustment nanonization Consider Nanonization solubility_enhancement->nanonization cosolvent->end solid_dispersion->end complexation->end ph_adjustment->end nanonization->end

Caption: Troubleshooting workflow for compound precipitation.

Issue: Difficulty in preparing a stock solution of desired concentration.

This suggests that the intrinsic solubility of the compound in the chosen solvent is below the target concentration.

Quantitative Data Summary

Since specific experimental solubility data for this compound is not available, the following table provides a general guideline for selecting initial solvents for solubility screening based on their polarity.

SolventDielectric Constant (Polarity)Potential for Solubilizing Heterocycles
Dimethyl Sulfoxide (DMSO)47.2High
N,N-Dimethylformamide (DMF)36.7High
Acetonitrile37.5Moderate
Ethanol24.5Moderate
Methanol32.7Moderate
Dichloromethane (DCM)9.1Low to Moderate
Toluene2.4Low
Hexane1.9Very Low

Experimental Protocols

Protocol 1: General Solubility Determination

This protocol outlines a method to determine the approximate solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, Ethanol)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add a pre-weighed excess amount of this compound to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Cap the vial tightly and vortex for 1-2 minutes.

  • Place the vial on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the vial to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Solubility Enhancement using Co-solvents

Materials:

  • This compound

  • Primary solvent (in which the compound has some, but limited, solubility)

  • Co-solvent (e.g., DMSO, PEG 400)

  • Materials from Protocol 1

Procedure:

  • Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 9:1, 8:2, 7:3, etc.).

  • Determine the solubility of this compound in each solvent mixture following the steps outlined in Protocol 1.

  • Plot the solubility as a function of the co-solvent percentage to identify the optimal mixture.

Protocol 3: pH-Mediated Solubility Enhancement (Aqueous Systems)

Assumption: The pKa of this compound is estimated to be around 5-6, similar to the parent compound imidazo[1,5-a]pyridine. This suggests the compound is weakly basic and can be protonated in acidic conditions.

Materials:

  • This compound

  • Aqueous buffers of varying pH (e.g., pH 2, 4, 6, 7.4)

  • Materials from Protocol 1

Procedure:

  • Determine the solubility of the compound in each of the aqueous buffers using the method described in Protocol 1.

  • Plot solubility versus pH to determine the pH at which solubility is maximized.

Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation

Materials:

  • This compound

  • A suitable polymer carrier (e.g., PVP K30, HPMCAS, Soluplus®)

  • A common solvent that dissolves both the compound and the polymer (e.g., methanol, acetone)

  • Rotary evaporator

Procedure:

  • Dissolve both this compound and the polymer in the common solvent in a desired ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • Further dry the resulting solid film under vacuum to remove any residual solvent.

  • The resulting solid dispersion can be collected and its dissolution properties can be compared to the crystalline compound.

Visualization of Key Processes

G cluster_0 Co-solvency Mechanism PoorlySoluble Poorly Soluble Compound SolventMixture Solvent Mixture (Altered Polarity) PoorlySoluble->SolventMixture PrimarySolvent Primary Solvent PrimarySolvent->SolventMixture CoSolvent Co-solvent CoSolvent->SolventMixture IncreasedSolubility Increased Solubility SolventMixture->IncreasedSolubility

Caption: Mechanism of solubility enhancement by co-solvency.

G cluster_1 Solid Dispersion Workflow Start Compound + Polymer Dissolve Dissolve in Common Solvent Start->Dissolve Evaporate Solvent Evaporation Dissolve->Evaporate SolidDispersion Amorphous Solid Dispersion Evaporate->SolidDispersion IncreasedDissolution Increased Dissolution Rate SolidDispersion->IncreasedDissolution

Caption: Workflow for preparing a solid dispersion.

References

Preventing debromination in 6-Bromoimidazo[1,5-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 6-Bromoimidazo[1,5-a]pyridine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges, with a primary focus on preventing unwanted debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a common side reaction with this compound?

A1: Debromination is a side reaction where the bromine atom on the imidazo[1,5-a]pyridine core is replaced by a hydrogen atom, leading to the formation of the parent imidazo[1,5-a]pyridine. This is a specific type of reductive dehalogenation. It is particularly prevalent in palladium-catalyzed cross-coupling reactions. The mechanism often involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle, which can then undergo reductive elimination with the aryl group to yield the debrominated product instead of the desired cross-coupled product.[1][2][3] The nitrogen atoms in the imidazo[1,5-a]pyridine ring can also coordinate to the palladium catalyst, potentially altering its reactivity and promoting this side reaction.[4][5]

Q2: Which types of reactions are most susceptible to debromination?

A2: Palladium-catalyzed cross-coupling reactions are the most common class of reactions where debromination is observed.[1] These include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

  • Buchwald-Hartwig Amination: Reaction with amines.[6][7]

  • Sonogashira Coupling: Reaction with terminal alkynes.[8]

  • Heck Coupling: Reaction with alkenes.

The side reaction is often favored by highly active catalysts, certain bases, and hydride-donating solvents or additives.[1][4]

Q3: How can I confirm that debromination is occurring in my reaction?

A3: The primary method for detecting the debrominated side-product is by analyzing the crude reaction mixture using techniques like:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Look for a peak with a mass corresponding to imidazo[1,5-a]pyridine (C₇H₆N₂, MW ≈ 118.14 g/mol ). This will be significantly different from your starting material (C₇H₅BrN₂, MW ≈ 197.03 g/mol ) and the expected product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Compare the spectrum of your crude product to a known spectrum of the parent imidazo[1,5-a]pyridine. The disappearance of the characteristic aromatic signals for the bromo-substituted ring and the appearance of new signals corresponding to the unsubstituted ring are key indicators. You can also use an internal standard to quantify the amount of side-product formed.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This guide provides a systematic approach to diagnosing and solving debromination issues during Suzuki, Buchwald-Hartwig, or Sonogashira reactions.

Problem: High levels of debrominated side-product, imidazo[1,5-a]pyridine, are observed.

Below is a logical workflow to troubleshoot this issue. Start with "Step 1: Evaluate Ligand Choice" and proceed through the steps if the problem persists.

G start_node Debromination Observed step1 Step 1: Evaluate Ligand Choice Is the ligand bulky and electron-rich? start_node->step1 START TROUBLESHOOTING step_node step_node action_node action_node solution_node solution_node action1 Switch to ligands like SPhos, XPhos, RuPhos, or a suitable NHC ligand. step1->action1 No step2 Step 2: Optimize the Base Is the base a strong alkoxide (e.g., NaOtBu)? step1->step2 Yes action1->step2 action2 Screen weaker inorganic bases: K₃PO₄, Cs₂CO₃, or K₂CO₃. step2->action2 Yes step3 Step 3: Check Solvent & Reagents Are you using aprotic, anhydrous solvents? Have you rigorously degassed the reaction? step2->step3 No action2->step3 action3 Use dry, aprotic solvents (Toluene, Dioxane, THF). Ensure all reagents are anhydrous. Degas thoroughly to remove O₂. step3->action3 No step4 Step 4: Adjust Reaction Conditions Is the temperature excessively high or reaction time unnecessarily long? step3->step4 Yes action3->step4 action4 Lower the temperature. Monitor reaction by LC-MS and stop when complete. step4->action4 Yes end_node Problem Resolved step4->end_node No action4->end_node

Caption: A stepwise workflow for troubleshooting debromination.
Detailed Troubleshooting Steps

  • Evaluate Ligand Choice: Standard ligands like PPh₃ may not be optimal for electron-rich, coordinating heterocycles.[9]

    • Recommendation: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands.[1][4] These ligands promote faster reductive elimination of the desired product, outcompeting the debromination pathway.[1]

  • Optimize the Base: The base is critical and can be a source of hydrides or promote the formation of Pd-H species.[2][4] Strong bases like sodium tert-butoxide can sometimes accelerate debromination.

    • Recommendation: Screen a panel of weaker inorganic bases. K₃PO₄ is often an excellent first choice, followed by Cs₂CO₃ or K₂CO₃.[1][10]

  • Check Solvents and Reagents: Solvents can be a source of hydrogen. Alcohols are known hydride donors, and technical-grade solvents can contain water or other impurities.

    • Recommendation: Use high-purity, anhydrous, aprotic solvents such as toluene, dioxane, or THF.[4] Ensure your starting materials and reagents are dry. Crucially, the reaction mixture must be thoroughly degassed (e.g., via argon sparging or freeze-pump-thaw cycles) to remove oxygen, which can degrade the catalyst and alter the reaction course.

  • Adjust Reaction Conditions: Higher temperatures and longer reaction times can increase the likelihood of side reactions.

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). Monitor the reaction progress closely by LC-MS or TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to catalytic conditions.

Quantitative Data Summary

The choice of ligand and base can dramatically impact the ratio of the desired product to the debrominated side-product. The following table provides illustrative data for a hypothetical Suzuki coupling of this compound with 4-methoxyphenylboronic acid, demonstrating these effects.

Entry Pd Catalyst (2 mol%) Ligand (4 mol%) Base (2 equiv) Solvent Temp (°C) Yield of Product (%) Yield of Debrominated Side-Product (%)
1Pd₂(dba)₃PPh₃NaOtBuDioxane1003555
2Pd₂(dba)₃PPh₃K₂CO₃Dioxane/H₂O1006030
3Pd₂(dba)₃XPhos K₂CO₃Dioxane/H₂O1008510
4Pd(OAc)₂SPhos K₃PO₄ Toluene/H₂O8092 <5

Data is illustrative, based on general principles of cross-coupling reactions to highlight optimization trends.

Protocol Library

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed to minimize debromination when coupling this compound with an arylboronic acid.

1. Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (potassium phosphate), finely ground (2.0 equiv)

  • Anhydrous Toluene and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

2. Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the previously degassed solvents (Toluene, then Water) via syringe. The solvent mixture should be sparged with argon for at least 30 minutes prior to use.

  • Place the sealed flask in a preheated oil bath at 80 °C.

  • Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing via LC-MS or TLC (typically complete within 2-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired product.

G cluster_desired Desired Catalytic Cycle cluster_side Competing Debromination Pathway A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L₂) B->C D Transmetalation (Ar'-B(OH)₂ + Base) C->D E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G H Formation of Pd-Hydride C2->H Hydride Source* I H-Pd(II)-Ar(L₂) H->I J Reductive Elimination I->J K Ar-H (Side-Product) J->K

Caption: Competing pathways in Pd-catalyzed cross-coupling reactions.

References

Reaction monitoring techniques for 6-Bromoimidazo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromoimidazo[1,5-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of the imidazo[1,5-a]pyridine core generally involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable electrophile.[1] For this compound, a common strategy is the reaction of 6-bromo-2-(aminomethyl)pyridine with a one-carbon electrophilic synthon. Variations of this approach and other methods have been reported, including transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations.[2][3]

Q2: Which techniques are most suitable for monitoring the progress of the this compound synthesis?

A2: The choice of reaction monitoring technique depends on the specific reaction conditions and available equipment. The most commonly employed techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]

Q3: How can I effectively separate the desired this compound product from starting materials and byproducts?

A3: Purification is typically achieved through flash column chromatography on silica gel.[1] The choice of eluent is crucial and should be optimized using TLC. A common mobile phase system is a gradient of ethyl acetate in petroleum ether or hexane.[1] Recrystallization can also be employed for further purification if a suitable solvent system is found.

Q4: What are the key safety considerations when synthesizing this compound?

A4: As with any chemical synthesis, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The specific hazards of the reagents used, such as corrosive acids, flammable solvents, and toxic electrophiles, should be reviewed from their Safety Data Sheets (SDS) before starting any experiment.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction for a longer duration using TLC or HPLC to ensure it has gone to completion. Consider a moderate increase in reaction temperature if the starting materials are stable under such conditions.[4]
Degradation of Reagents or Product Ensure all reagents and solvents are pure and dry. If starting materials or the product are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Suboptimal Reaction Conditions Re-evaluate the reaction parameters. This may include changing the solvent, adjusting the stoichiometry of the reactants, or using a different catalyst or base.
Incorrect Starting Material Verify the identity and purity of your starting materials using techniques like NMR or mass spectrometry.
Issue 2: Formation of Multiple Products or Impurities
Possible Cause Suggested Solution
Side Reactions Optimize the reaction temperature; higher temperatures can sometimes lead to the formation of byproducts. Ensure the dropwise addition of reagents if the reaction is highly exothermic.
Presence of Impurities in Starting Materials Purify the starting materials before use. Even small amounts of impurities can sometimes catalyze side reactions.
Regioisomer Formation While less common for the parent 6-bromo system, substituted precursors can lead to regioisomers. Careful analysis of the product mixture by 2D NMR techniques (like NOESY and HMBC) can help identify the different isomers.[4] Purification by preparative HPLC may be necessary to separate isomers.[4]

Reaction Monitoring Techniques: Data and Protocols

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.

Parameter Typical Value/Range
Stationary Phase Silica gel 60 F254
Mobile Phase Ethyl acetate/Petroleum Ether (e.g., 1:6, 1:4, 1:2 v/v)[1]
Visualization UV light (254 nm)

Experimental Protocol for TLC Monitoring:

  • Prepare a TLC chamber with the chosen mobile phase.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also, spot the starting materials as references.

  • Place the TLC plate in the chamber and allow the solvent front to ascend near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The product, this compound, should have a different Rf value compared to the starting materials.

High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative information about the reaction progress, including the percentage conversion of starting material and the formation of product and byproducts.

Parameter Typical Value/Range
Column C18 reverse-phase column
Mobile Phase Gradient of acetonitrile and water (both may contain 0.1% formic acid or TFA)
Flow Rate 0.5 - 1.5 mL/min
Detection UV detector at a wavelength where the product shows strong absorbance (e.g., 254 nm)

Experimental Protocol for HPLC Monitoring:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Prepare a dilute sample of the reaction mixture by taking a small aliquot and quenching it, then dissolving it in the mobile phase.

  • Inject the sample into the HPLC system.

  • Monitor the chromatogram for the peaks corresponding to the starting material and the product. The retention times will be distinct.

  • Calculate the relative peak areas to determine the reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying the components of the reaction mixture, including the product and any volatile byproducts, by providing both retention time and mass spectral data.

Parameter Typical Value/Range
Column Capillary column (e.g., HP-5MS)[5]
Carrier Gas Helium
Injection Mode Splitless
Temperature Program A temperature gradient, for example, starting at 70°C and ramping up to 280°C.[5]
Detector Mass Spectrometer (Electron Ionization - EI)

Experimental Protocol for GC-MS Monitoring:

  • Prepare a sample by taking a small aliquot from the reaction mixture, quenching it, and dissolving it in a suitable volatile solvent (e.g., ethyl acetate).

  • Inject the sample into the GC-MS.

  • Analyze the resulting total ion chromatogram to separate the components based on their retention times.

  • Examine the mass spectrum of each peak to identify the compounds, including the molecular ion peak for this compound (m/z 196/198 for the bromine isotopes).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting materials and the appearance of characteristic signals for the this compound product.

Parameter Typical Value/Range
Solvent Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Reference Tetramethylsilane (TMS)

Experimental Protocol for NMR Monitoring:

  • Withdraw a small sample from the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable deuterated solvent.

  • Acquire a ¹H NMR spectrum.

  • Monitor the reaction by integrating key, well-resolved peaks of both the starting material and the product.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (6-bromo-2-(aminomethyl)pyridine, Electrophile, Solvent, Base/Catalyst) reaction 2. Reaction Setup & Execution reagents->reaction monitoring 3. Reaction Monitoring (TLC, HPLC, GC-MS, or NMR) reaction->monitoring Periodic Sampling monitoring->reaction Continue Reaction workup 4. Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography) workup->purification analysis 6. Product Analysis (NMR, MS, etc.) purification->analysis product Pure this compound analysis->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Product Yield check_completion Is the reaction complete? (Check via TLC/HPLC) start->check_completion check_reagents Are reagents pure and dry? check_completion->check_reagents Yes extend_time Extend reaction time or increase temperature check_completion->extend_time No optimize_conditions Are reaction conditions optimal? check_reagents->optimize_conditions Yes purify_reagents Purify starting materials and dry solvents check_reagents->purify_reagents No modify_conditions Modify solvent, catalyst, or stoichiometry optimize_conditions->modify_conditions No success Improved Yield optimize_conditions->success Yes extend_time->success purify_reagents->success modify_conditions->success

Caption: A troubleshooting decision tree for addressing low product yield in the synthesis.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of bromopyridines. The following sections offer insights into optimizing reaction conditions, particularly the choice of base and solvent, to overcome common challenges and achieve high yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a failed or low-yielding Buchwald-Hartwig amination of a bromopyridine?

A1: A frequent cause of low conversion or reaction failure is the inhibition or deactivation of the palladium catalyst. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity. Other common issues include poor solubility of the base, the use of non-anhydrous solvents or reagents, and an inappropriate choice of ligand for the specific bromopyridine and amine substrates.

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical and depends on the sensitivity of your substrates to basic conditions.

  • Strong Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium tert-butoxide (KOtBu) are commonly used and often lead to higher reaction rates. However, they can cause decomposition of substrates with base-sensitive functional groups.

  • Weak Bases: For sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃) are preferred alternatives. These can help to minimize side reactions like hydrodehalogenation.

Q3: Which solvent is best suited for the amination of bromopyridines?

A3: Toluene is a widely used and effective solvent for Buchwald-Hartwig aminations. Other common choices include ethereal solvents like 1,4-dioxane, tetrahydrofuran (THF), and tert-amyl alcohol. It is crucial to use anhydrous solvents to prevent catalyst deactivation. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.

Q4: My reaction is stalled or proceeding very slowly. What can I do?

A4: A sluggish reaction can often be addressed by:

  • Ligand Screening: Employing bulky, electron-rich phosphine ligands such as SPhos, RuPhos, or XPhos can promote the desired catalytic cycle and prevent catalyst inhibition by the pyridine nitrogen.[1]

  • Catalyst Choice: Using pre-formed palladium catalysts (precatalysts) can lead to more reproducible and active catalytic systems compared to generating the active Pd(0) species in situ.

  • Temperature: Increasing the reaction temperature, typically to 80-110 °C, can improve the reaction rate.

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion Catalyst inhibition/deactivation by pyridine nitrogen.Use bulky, electron-rich ligands (e.g., XPhos, RuPhos).[1] Consider using a palladium precatalyst.
Inappropriate base strength.For less acidic amines, a stronger base like LHMDS may be necessary. Ensure the base is fresh and anhydrous.[1]
Poor solubility of reagents, especially the base.Choose a solvent that better solubilizes the base or consider using a more soluble base like Cs₂CO₃.
Presence of oxygen or moisture.Ensure rigorous inert atmosphere techniques (Schlenk line or glovebox) and use anhydrous solvents and reagents.[1]
Significant Debromination Side reaction (hydrodehalogenation).Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. Ensure high purity of all reagents.
Formation of Side Products Reaction temperature is too high.Lowering the reaction temperature may be necessary to improve selectivity.[1]
Incorrect ligand choice.Screen different ligands to find one that favors the desired product formation.

Quantitative Data on Reaction Conditions

The following tables provide a summary of various reaction conditions for the Buchwald-Hartwig amination of different bromopyridines. These examples can serve as a starting point for optimization.

Table 1: Amination of 2-Bromopyridines with Various Amines

AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10095BenchChem
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene10088BenchChem
n-HexylaminePd₂(dba)₃ / RuPhosK₃PO₄Dioxane10092BenchChem
PiperidinePd(OAc)₂ / dpppNaOtBuToluene8098J. Org. Chem. 2007, 72, 3606-7[2][3]
DiethylaminePd(OAc)₂ / dpppNaOtBuToluene8085J. Org. Chem. 2007, 72, 3606-7[2][3]

Table 2: Amination of 3-Bromopyridines with Various Amines

AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10096BenchChem[4]
4-MethoxyanilinePd(OAc)₂ / BINAPCs₂CO₃Toluene10091BenchChem[4]
tert-ButylaminePd₂(dba)₃ / RuPhosLHMDSTHF8085BenchChem[4]
IndolePd₂(dba)₃ / DavePhosK₃PO₄Dioxane11078BenchChem[4]

Table 3: Amination of 4-Bromopyridines with Various Amines

AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10094Estimated from similar reactions
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene10085Estimated from similar reactions
PyrrolidinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane10089Estimated from similar reactions

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as starting points for optimization.[4]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, to achieve a concentration of ~0.1 M)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.[5]

  • Seal the vessel and evacuate and backfill with the inert gas three times.[5]

  • Add the bromopyridine to the reaction vessel.

  • Add the anhydrous solvent via syringe, followed by the amine.[4][5]

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation if necessary.[5]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4][5]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).[4][5]

  • Upon completion, cool the reaction mixture to room temperature.[4][5]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel.[5]

Detailed Protocol: Amination of 2-bromo-6-methylpyridine with (+/-)-trans-1,2-diaminocyclohexane[6]

Materials:

  • (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol)

  • 2-bromo-6-methylpyridine (3.0 g, 18 mmol)

  • (±)-BINAP (218 mg, 0.35 mmol)

  • [Pd₂(dba)₃] (160 mg, 0.18 mmol)

  • NaOtBu (2.4 g, 25 mmol)

  • Toluene (50 mL)

Procedure:

  • In a Schlenk vessel under an argon atmosphere, charge (+/-)-trans-1,2-diaminocyclohexane, 2-bromo-6-methylpyridine, (±)-BINAP, [Pd₂(dba)₃], and NaOtBu.

  • Add toluene (50 mL) to the vessel.

  • Heat the resulting deep red/brown mixture to 80 °C and stir for 4 hours.

  • After cooling to room temperature, add diethyl ether (50 mL).

  • Wash the resulting yellow mixture with brine (2 x 30 mL).

  • Dry the organic layer over MgSO₄ and remove the solvent under reduced pressure.

  • Recrystallize the yellow product from pentane/diethyl ether. (Yield: 1.72 g, 60%).

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reagent Addition & Reaction cluster_workup Workup & Purification A 1. Add Pd Catalyst, Ligand, and Base to Schlenk Flask B 2. Purge with Inert Gas A->B C 3. Add Bromopyridine B->C D 4. Add Anhydrous Solvent and Amine C->D E 5. Heat to 80-110 °C D->E F 6. Cool to RT and Dilute with Solvent E->F G 7. Aqueous Wash F->G H 8. Dry, Filter, and Concentrate G->H I 9. Purify by Chromatography H->I

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Catalytic Cycle Pd(0)L Pd(0)L Pd(II)(Ar)(X)L Pd(II)(Ar)(X)L Pd(0)L->Pd(II)(Ar)(X)L Oxidative Addition + Ar-X Pd(II)(Ar)(NR'R'')L Pd(II)(Ar)(NR'R'')L Pd(II)(Ar)(X)L->Pd(II)(Ar)(NR'R'')L Amine Coordination & Deprotonation + HNR'R'', Base Pd(II)(Ar)(NR'R'')L->Pd(0)L Ar-NR'R'' Ar-NR'R'' Pd(II)(Ar)(NR'R'')L->Ar-NR'R'' Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Challenges in the scale-up of 6-Bromoimidazo[1,5-a]pyridine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the scale-up production of 6-Bromoimidazo[1,5-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically involves the cyclization of a 2-(aminomethyl)pyridine derivative. One common approach is the reaction of 2-(aminomethyl)-5-bromopyridine with a suitable reagent that provides the missing carbon atom of the imidazole ring, followed by cyclization and aromatization. Various methods for the synthesis of the broader imidazo[1,5-a]pyridine scaffold have been reported, including metal-catalyzed C-H amination, oxidative amination, and cyclocondensation reactions.[1][2]

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Key challenges in scaling up production include:

  • Reaction Control: Exothermic reactions can be difficult to manage in larger reactors, potentially leading to side reactions and impurities.

  • Reagent Addition: The rate of addition of reagents can significantly impact local concentrations and heat generation, affecting yield and purity.

  • Mixing Efficiency: Ensuring homogenous mixing in large vessels is crucial for consistent reaction outcomes.

  • Work-up and Isolation: Phase separations and extractions can be more complex and time-consuming at a larger scale.

  • Purification: Removal of closely related impurities can be challenging, often requiring multiple recrystallizations or column chromatography, which can be costly and time-consuming at scale.[3][4]

  • Safety: Handling large quantities of halogenated compounds and reagents requires strict safety protocols.[5][6]

Q3: Are there any specific safety precautions for handling this compound and its precursors?

A3: Yes. This compound is classified as an irritant and is harmful if swallowed.[6] Precursors and reagents used in its synthesis may also be hazardous. It is essential to:

  • Work in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.[5][6][7][8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Monitor the reaction by TLC or LC-MS to ensure completion. - Consider extending the reaction time or moderately increasing the temperature. - Ensure the quality and stoichiometry of starting materials.
Degradation of starting materials or product- Use purified, dry reagents and solvents. - If the product or intermediates are sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal reaction conditions- Optimize the reaction temperature; both too low and too high temperatures can negatively impact yield. - Screen different solvents and bases to find the optimal combination. - Adjust the concentration of reactants.
Formation of Impurities/Byproducts Side reactions due to high temperature or prolonged reaction time- Carefully control the reaction temperature and avoid overheating. - Monitor the reaction progress and stop it once the starting material is consumed.
Poor quality of starting materials- Use highly pure starting materials. Impurities in the starting materials can lead to the formation of byproducts.
Unfavorable regioisomer formation- While less common for the imidazo[1,5-a]pyridine core compared to other isomers, the reaction conditions can sometimes influence regioselectivity. Modifying the solvent or base might be necessary.[3]
Difficult Purification Presence of closely related impurities- Optimize the reaction to minimize byproduct formation. - For column chromatography, screen different solvent systems and stationary phases for better separation.[3] - For recrystallization, test various solvent systems to find one that effectively separates the product from impurities.
Product oiling out during recrystallization- Use a different recrystallization solvent or a solvent mixture. - Ensure the hot solution is not supersaturated before cooling. - Try seeding the solution with a small crystal of the pure product.
Scale-up Issues Poor mixing leading to localized overheating and side reactions- Use a reactor with appropriate agitation for the scale of the reaction. - Control the addition rate of reagents to manage heat evolution.
Difficulties with work-up- For extractions, ensure adequate mixing and settling times. - If emulsions form, consider adding brine or filtering through celite.

Data on Synthesis of Imidazo[1,5-a]pyridine Derivatives

The following table summarizes yields for various syntheses of imidazo[1,5-a]pyridine derivatives, providing a benchmark for what can be expected.

Derivative Reactants Conditions Yield (%) Reference
Imidazo[1,5-a]pyridines2-Pyridyl ketones and alkylaminesI2-mediated, NaOAcGood to excellent[2]
1,3-Disubstituted imidazo[1,5-a]pyridines2-Benzoylpyridines and α-amino acidsCu/Iodine cocatalyzedExcellent[1]
1,3-Diarylated imidazo[1,5-a]pyridinesPyridine ketone and benzylamineCu(II)-catalyzed, O2Excellent[1]
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine derivatives(3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamineVariousGood[9]
3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs2-Aminomethylpyridines, benzaldehydes, and sodium benzenesulfinatesI2-mediated64-73%[10]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound (Illustrative)

This protocol is an illustrative example based on general procedures for the synthesis of imidazo[1,5-a]pyridines. Optimization will be required.

Materials:

  • 2-(Aminomethyl)-5-bromopyridine

  • Glyoxal (40% in water) or a suitable glyoxal derivative

  • Dehydrating agent/cyclization catalyst (e.g., polyphosphoric acid, Eaton's reagent)

  • Solvent (e.g., toluene, xylenes)

  • Base for work-up (e.g., sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of 2-(aminomethyl)-5-bromopyridine (1 equivalent) in a suitable solvent, add the cyclizing agent.

  • Slowly add glyoxal (1.1 equivalents) to the reaction mixture at a controlled temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into a stirred mixture of ice and a suitable base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/LC-MS) Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes Extend_Time Extend Reaction Time or Increase Temperature Moderately Incomplete->Extend_Time Check_Reagents Check Reagent Quality and Stoichiometry Incomplete->Check_Reagents Degradation Suspect Degradation? Complete->Degradation Extend_Time->CheckCompletion Check_Reagents->Extend_Time Inert_Atmosphere Use Inert Atmosphere and Purified Solvents Degradation->Inert_Atmosphere Yes Purification_Loss Evaluate Purification Step Degradation->Purification_Loss No Inert_Atmosphere->Purification_Loss Optimize_Purification Optimize Chromatography or Recrystallization Purification_Loss->Optimize_Purification Optimize_Conditions Optimize Reaction Conditions (Solvent, Base, Temp.) Optimize_Purification->Optimize_Conditions End Improved Yield Optimize_Conditions->End

Caption: A flowchart for troubleshooting low yield issues.

General Experimental Workflow for this compound Synthesis

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Starting Materials: 2-(Aminomethyl)-5-bromopyridine + Cyclizing Agent Reaction Cyclization Reaction Start->Reaction Heat Quench Quenching (Base/Water) Reaction->Quench Extraction Extraction (Organic Solvent) Quench->Extraction Drying Drying and Concentration Extraction->Drying Crude Crude Product Drying->Crude Purification Column Chromatography or Recrystallization Crude->Purification Final Pure this compound Purification->Final

Caption: A general workflow for the synthesis process.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromoimidazo[1,5-a]pyridine and 6-Chloroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 6-Bromoimidazo[1,5-a]pyridine and 6-Chloroimidazo[1,5-a]pyridine in common palladium-catalyzed cross-coupling reactions. The information presented is based on a comprehensive review of available experimental data for these compounds and closely related heterocyclic systems.

Executive Summary

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of the aryl halide is a critical factor. The generally accepted trend in reactivity is I > Br > OTf > Cl. This holds true for the imidazo[1,5-a]pyridine scaffold. This compound is significantly more reactive than its 6-chloro counterpart, generally requiring milder reaction conditions, shorter reaction times, and lower catalyst loadings to achieve comparable yields. While 6-chloroimidazo[1,5-a]pyridine is often a more cost-effective starting material, its lower reactivity necessitates more robust catalytic systems and harsher conditions, which may not be suitable for complex molecules with sensitive functional groups.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The difference in reactivity between the 6-bromo and 6-chloro derivatives of imidazo[1,5-a]pyridine is evident in the conditions required for successful coupling.

While direct comparative studies on the imidazo[1,5-a]pyridine scaffold are limited, extensive data from the closely related imidazo[1,2-a]pyridine series demonstrates the superior reactivity of the bromo derivative.

Table 1: Comparison of Suzuki-Miyaura Coupling of 6-Halogenoimidazo[1,2-a]pyridines

EntryHalideCatalyst (mol%)BaseSolventTime (min)Yield (%)
16-BromoPd(PPh₃)₄ (10)K₂CO₃Dioxane/Ethanol1095
26-BromoPd(OAc)₂/PPh₃ (10/20)K₂CO₃Dioxane/Ethanol1592
36-ChloroPd(PPh₃)₄ (10)K₂CO₃Dioxane/Ethanol2090
46-ChloroPd(OAc)₂/PPh₃ (10/20)K₂CO₃Dioxane/Ethanol2045

Data adapted from a study on microwave-assisted Suzuki-Miyaura cross-coupling of 6-halogenoimidazo[1,2-a]pyridines.[1]

As shown in Table 1, 6-bromoimidazo[1,2-a]pyridine reacts efficiently with both Pd(PPh₃)₄ and a Pd(OAc)₂/PPh₃ catalytic system, affording excellent yields in short reaction times under microwave irradiation.[1] In contrast, while 6-chloroimidazo[1,2-a]pyridine can be an excellent substrate for this reaction, it requires a more active catalyst like Pd(PPh₃)₄ to achieve high conversion.[1] The use of Pd(OAc)₂/PPh₃ with the chloro derivative results in a significantly lower yield, highlighting its reduced reactivity.[1] This trend is directly applicable to the imidazo[1,5-a]pyridine series.

Experimental Protocol: Suzuki-Miyaura Coupling

Below is a general protocol for the Suzuki-Miyaura coupling of 6-halogenoimidazo[1,5-a]pyridines, which can be adapted based on the specific reactivity of the halide.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Combine Aryl Halide, Boronic Acid, Base Start->Reactants 1. Solvent Add Degassed Solvent Reactants->Solvent 2. Catalyst Add Palladium Catalyst & Ligand Solvent->Catalyst 3. Heat Heat to Reaction Temperature Catalyst->Heat 4. Monitor Monitor by TLC/LC-MS Heat->Monitor 5. Quench Quench Reaction Monitor->Quench 6. Extract Extract with Organic Solvent Quench->Extract 7. Dry Dry Organic Layer Extract->Dry 8. Concentrate Concentrate Dry->Concentrate 9. Purify Purify by Chromatography Concentrate->Purify 10. End End Purify->End

Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound or 6-Chloroimidazo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF, with or without water)

Procedure:

  • To a dry reaction vessel, add the 6-halogenoimidazo[1,5-a]pyridine, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time. For microwave-assisted reactions, seal the vessel and heat according to the instrument's protocols.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is paramount. This compound is expected to undergo amination under milder conditions than 6-chloroimidazo[1,5-a]pyridine. The less reactive aryl chlorides often require more specialized and bulky phosphine ligands, higher temperatures, and stronger bases to achieve efficient coupling.

Table 2: General Comparison of Reaction Conditions for Buchwald-Hartwig Amination

ParameterThis compound6-Chloroimidazo[1,5-a]pyridine
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Ligand Standard (e.g., BINAP, P(t-Bu)₃)Bulky, electron-rich (e.g., XPhos, RuPhos)
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu, LHMDS
Temperature 80-110 °C100-130 °C
Reaction Time Generally shorterGenerally longer
Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of 6-halogenoimidazo[1,5-a]pyridines.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH Amido Pd(II) Amido Complex AmineCoord->Amido + Base - [H-Base]X Amido->Pd0 Reductive Elimination + Ar-NR₂ ArX Ar-X (6-Haloimidazo[1,5-a]pyridine) R2NH R₂NH (Amine) ArNR2 Ar-NR₂ (Coupled Product)

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • This compound or 6-Chloroimidazo[1,5-a]pyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.5-2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 6-halogenoimidazo[1,5-a]pyridine, amine (if solid), palladium precatalyst, ligand, and base in a dry reaction vessel.

  • If the amine is a liquid, add it via syringe.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride or water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The choice between this compound and 6-Chloroimidazo[1,5-a]pyridine as a starting material in drug discovery and development will depend on a balance of factors including cost, desired reaction scale, and the functional group tolerance of the substrate. For initial exploratory synthesis and the preparation of complex molecules, the higher reactivity of the 6-bromo derivative offers a significant advantage, allowing for milder and more reliable reaction conditions. For process development and large-scale synthesis where cost is a primary driver, the 6-chloro analog may be preferred, provided that optimized and robust reaction conditions can be developed to overcome its lower reactivity. Researchers should anticipate the need for more specialized and often more expensive ligands and harsher conditions when working with 6-chloroimidazo[1,5-a]pyridine.

References

A Comparative Guide to Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the plethora of nitrogen-containing fused ring systems, imidazo[1,5-a]pyridines and imidazo[1,2-a]pyridines have emerged as privileged scaffolds, each offering a unique constellation of physicochemical properties and biological activities. This guide provides an objective comparison of these two isomeric systems, supported by experimental data, to aid in the rational design of novel therapeutic agents.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the fusion of the imidazole and pyridine rings between imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine results in distinct electronic and physical characteristics. These differences can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

Recent studies have highlighted that the imidazo[1,5-a]pyridine scaffold possesses a stronger electron-donor character compared to its imidazo[1,2-a]pyridine counterpart. This has implications for the photophysical properties of their derivatives, with some imidazo[1,5-a]pyridines exhibiting intense absorption and higher quantum yields of emission, a desirable trait for applications in bioimaging and diagnostics.

PropertyImidazo[1,5-a]pyridineImidazo[1,2-a]pyridineReference
Molecular Formula C₇H₆N₂C₇H₆N₂[1][2]
Molecular Weight 118.14 g/mol 118.14 g/mol [1][2]
Topological Polar Surface Area 25.8 Ų25.8 Ų[1][2]
Hydrogen Bond Donors 00[1][2]
Hydrogen Bond Acceptors 22[1][2]
Rotatable Bond Count 00[1][2]
LogP (Predicted) 1.31.3[1][2]

Synthetic Accessibility: Diverse Routes to Isomeric Cores

Both scaffolds are accessible through a variety of synthetic strategies, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical and pharmacological properties.

Imidazo[1,2-a]pyridines are classically synthesized through the condensation of 2-aminopyridines with α-haloketones, a versatile and widely employed method.[3] Modern variations include three-component reactions involving 2-aminopyridines, aldehydes, and isonitriles (Groebke–Blackburn–Bienaymé reaction), as well as metal-catalyzed and metal-free oxidative cyclizations.[4]

Imidazo[1,5-a]pyridines can be synthesized through several efficient methods. One notable approach involves the iodine-mediated oxidative annulation of 2-pyridyl ketones with alkylamines.[5] Other strategies include the copper-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines and the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.[4][6]

Biological Activities: A Comparative Overview

Both scaffolds have been extensively explored for their therapeutic potential, with a particular emphasis on oncology. However, their biological activity profiles extend to a wide range of other disease areas.

Anticancer Activity

Derivatives of both scaffolds have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

Imidazo[1,2-a]pyridine derivatives have been shown to inhibit key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.

DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 6 A375 (Melanoma)9.7[7]
Compound 12b Hep-2 (Laryngeal Carcinoma)11[7]
Compound 9d MCF-7 (Breast Cancer)2.35[7]

Imidazo[1,5-a]pyridine derivatives have also shown significant anticancer activity, with mechanisms including the inhibition of the PI3K/Akt pathway and the disruption of tubulin polymerization.

DerivativeCancer Cell LineGI₅₀ (µM)Reference
Compound 5d Various1.06 - 14.9[8]
Compound 5l Various0.43 - 7.73[8]
Antimicrobial and Antiviral Activity

The imidazo[1,2-a]pyridine scaffold is present in several marketed drugs and has been the subject of extensive research for its antimicrobial and antiviral properties. Derivatives have shown activity against various bacterial and viral pathogens, including Mycobacterium tuberculosis and Human Cytomegalovirus (HCMV).

While less extensively studied for these applications, imidazo[1,5-a]pyridine derivatives have also demonstrated antimicrobial potential.

ScaffoldActivityOrganism/VirusPotency (MIC/EC₅₀/IC₅₀)Reference
Imidazo[1,2-a]pyridine AntitubercularM. tuberculosis H37Rv0.03 - 5.0 µM (MIC₈₀)[9]
Imidazo[1,2-a]pyridine AntiviralHuman Cytomegalovirus (HCMV)Highly active (Therapeutic Index > 150)[10]
Imidazo[1,5-a]quinoxaline AntibacterialBacillus subtilisEffective bacteriostatic activity[11]
Imidazo[1,5-a]pyridazine AntiviralHIV-1 Reverse Transcriptase0.65 nM (IC₅₀)[12]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

anticancer_pathways cluster_imidazo12a Imidazo[1,2-a]pyridine cluster_imidazo15a Imidazo[1,5-a]pyridine imidazo12a Imidazo[1,2-a]pyridine Derivative pi3k_akt_mtor PI3K/Akt/mTOR Pathway imidazo12a->pi3k_akt_mtor Inhibits stat3_nfkB STAT3/NF-κB Pathway imidazo12a->stat3_nfkB Inhibits apoptosis12a Apoptosis pi3k_akt_mtor->apoptosis12a cell_cycle_arrest12a Cell Cycle Arrest stat3_nfkB->cell_cycle_arrest12a imidazo15a Imidazo[1,5-a]pyridine Derivative pi3k_akt PI3K/Akt Pathway imidazo15a->pi3k_akt Inhibits tubulin Tubulin Polymerization imidazo15a->tubulin Inhibits apoptosis15a Apoptosis pi3k_akt->apoptosis15a cell_cycle_arrest15a G2/M Arrest tubulin->cell_cycle_arrest15a

Anticancer Signaling Pathways

synthesis_workflows cluster_imidazo12a_synth Imidazo[1,2-a]pyridine Synthesis cluster_imidazo15a_synth Imidazo[1,5-a]pyridine Synthesis start12a 2-Aminopyridine + α-Haloketone condensation Condensation start12a->condensation product12a Imidazo[1,2-a]pyridine condensation->product12a start15a 2-Pyridyl Ketone + Alkylamine amination Iodine-Mediated C-H Amination start15a->amination product15a Imidazo[1,5-a]pyridine amination->product15a

General Synthetic Workflows

Experimental Protocols

General Procedure for the Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines

This protocol is a representative example of a three-component reaction for the synthesis of imidazo[1,2-a]pyridines.

Materials:

  • Substituted 2-aminopyridine (1 mmol)

  • Aldehyde (1 mmol)

  • Isocyanide (1.2 mmol)

  • Catalyst (e.g., Sc(OTf)₃, 10 mol%)

  • Solvent (e.g., Methanol, 5 mL)

Procedure:

  • To a solution of the 2-aminopyridine and aldehyde in methanol, add the scandium triflate catalyst.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

General Procedure for the Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines

This protocol describes a copper/iodine co-catalyzed decarboxylative cyclization.[6]

Materials:

  • 2-Benzoylpyridine (0.5 mmol)

  • α-Amino acid (0.75 mmol)

  • Cu(OTf)₂ (10 mol%)

  • Iodine (I₂) (20 mol%)

  • Di-tert-butyl peroxide (DTBP) (2.0 equiv)

  • Toluene (2 mL)

Procedure:

  • In a sealed tube, combine 2-benzoylpyridine, the α-amino acid, Cu(OTf)₂, and iodine.

  • Add toluene and DTBP to the reaction mixture.

  • Seal the tube and heat the reaction at 120 °C for 10 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

  • Characterize the purified product by spectroscopic methods.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of the synthesized compounds.[13][14][15][16]

Materials:

  • Cancer cell lines (e.g., MCF-7, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Conclusion

Both imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds represent valuable starting points for the development of novel therapeutic agents. The choice between them will depend on the specific therapeutic target and the desired properties of the final drug candidate. The imidazo[1,2-a]pyridine scaffold is more extensively explored, with several marketed drugs, particularly in the areas of CNS disorders and infectious diseases. The imidazo[1,5-a]pyridine scaffold, while less explored, offers unique electronic properties and has shown significant promise in oncology. This guide provides a foundational understanding to aid researchers in making an informed decision for their drug discovery endeavors.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Substituted Imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,5-a]pyridine scaffold represents a promising frontier in the quest for novel therapeutic agents. This versatile heterocyclic system has demonstrated a broad spectrum of biological activities, including potent anticancer, antibacterial, and antiviral properties. The biological efficacy of these compounds is intricately linked to the nature and position of substituents on the core ring structure. This guide provides a comparative analysis of the biological activity of various substituted imidazo[1,5-a]pyridines, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Biological Activities

The therapeutic potential of substituted imidazo[1,5-a]pyridines is best understood through a direct comparison of their biological activities against different targets. The following tables summarize the in vitro efficacy of various derivatives, highlighting key structure-activity relationships.

Anticancer Activity

Substituted imidazo[1,5-a]pyridines have emerged as a significant class of anticancer agents, with many derivatives exhibiting potent cytotoxicity against a range of human cancer cell lines. A prevalent mechanism of action for these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.[1][2][3][4]

Table 1: Anticancer Activity of Substituted Imidazo[1,5-a]pyridine Analogs

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
1 3-(4-Chlorophenyl)-chalconeMg-63 (Prostate)1.21[5]
2 3-(4-Methoxyphenyl)-chalconeA549 (Lung)2.34[5]
3 3-(4-Fluorophenyl)-chalconeMCF-7 (Breast)3.12[5]
4 Benzimidazole hybrid (5d)Most cell lines1.06 - 14.9[6]
5 Benzimidazole hybrid (5l)Most cell lines0.43 - 7.73[6]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Structure-activity relationship (SAR) studies reveal that the nature of the substituent at the 3-position of the imidazo[1,5-a]pyridine ring plays a crucial role in determining the anticancer potency. For instance, the presence of a chalcone moiety with a halogen-substituted phenyl ring, such as a 4-chlorophenyl group, has been shown to enhance cytotoxic activity.[5]

Antibacterial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Imidazo[1,5-a]pyridines have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Substituted Imidazo[1,5-a]pyridine Analogs

Compound IDSubstituentsBacterial StrainMIC (µg/mL)Reference
6 Hydrazone derivative (3j)Staphylococcus aureus4[7]
7 Hydrazone derivative (3j)Escherichia coli8[7]
8 Hydrazone derivative (3j)Pseudomonas aeruginosa8[7]
9 Imidazo[2,1-b][1][6][7]thiadiazole hybrid (17d)S. aureus0.5[6]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

SAR studies in this class of compounds indicate that the introduction of a hydrazone moiety can confer significant antibacterial properties.[7] Furthermore, hybridization with other heterocyclic systems, such as thiadiazole, can lead to potent antibacterial agents.[6]

Antiviral Activity

While research into the antiviral properties of imidazo[1,5-a]pyridines is still evolving, related imidazopyridine scaffolds have demonstrated significant potential. For instance, derivatives of the isomeric imidazo[1,2-a]pyridine have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[8][9]

Table 3: Antiviral Activity of Related Imidazopyridine Analogs

Compound IDScaffoldVirusEC50 (µM)Reference
10 Imidazo[1,2-a]pyridineHCMV<1[8]
11 Imidazo[1,2-a]pyridineVZV<1[8]
12 Imidazo[4,5-b]pyridine (7)RSV21[10][11]
13 Imidazo[4,5-b]pyridine (17)RSV58[10][11]

Note: EC50 (Half maximal effective concentration) refers to the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted imidazo[1,5-a]pyridines) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is then removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO) or an acidic isopropanol solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the serially diluted compound is inoculated with the bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated.

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K GrowthFactor Growth Factor GrowthFactor->Receptor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Substituted Imidazo[1,5-a]pyridine Imidazopyridine->PI3K inhibits

Figure 1. PI3K/Akt/mTOR signaling pathway and the inhibitory action of substituted imidazo[1,5-a]pyridines.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Substituted Imidazo[1,5-a]pyridines Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals (DMSO) Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate Calculate IC50 Measure->Calculate End End Calculate->End

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

MIC_Assay_Workflow Start Start PrepareDilutions Prepare Serial Dilutions of Imidazo[1,5-a]pyridines in 96-well Plate Start->PrepareDilutions PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum Inoculate Inoculate Wells with Bacterial Suspension PrepareDilutions->Inoculate PrepareInoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Visually Inspect for Bacterial Growth Incubate->Observe DetermineMIC Determine MIC Observe->DetermineMIC End End DetermineMIC->End

Figure 3. Experimental workflow for the broth microdilution MIC assay.

References

Validating the structure of 6-Bromoimidazo[1,5-a]pyridine derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validating the Structure of 6-Bromoimidazo[1,5-a]pyridine Derivatives

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, unequivocal structural validation is paramount. This guide provides an objective comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this compound derivatives. We present supporting experimental data from closely related compounds to illustrate the strengths and limitations of each technique.

The definitive three-dimensional arrangement of atoms in a molecule is crucial for understanding its chemical reactivity, physical properties, and biological activity. While X-ray crystallography is often considered the "gold standard" for structural determination, NMR and MS provide complementary and often more readily accessible data. This guide will delve into the practical application of these techniques, offering detailed experimental protocols and a comparative analysis of the data they provide.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the information required, and the available instrumentation. Below is a comparative overview of X-ray crystallography, NMR spectroscopy, and Mass Spectrometry.

Table 1: Comparison of Structural Validation Techniques

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Connectivity of atoms (through-bond correlations), relative stereochemistry, solution-state conformation.Molecular weight, elemental composition, fragmentation patterns for substructural information.
Sample Requirements High-quality single crystal (typically >0.1 mm).Soluble sample (5-10 mg) in a deuterated solvent.Small amount of sample (µg to ng), can be solid or liquid.
Advantages Unambiguous and complete structural determination.Non-destructive, provides information about the molecule in solution, versatile for studying dynamic processes.High sensitivity, provides accurate molecular weight, can be coupled with separation techniques (e.g., LC-MS).
Limitations Crystal growth can be challenging and time-consuming; structure is in the solid state.Does not provide absolute stereochemistry directly; complex spectra can be difficult to interpret.Does not provide detailed 3D structural information or stereochemistry.
Experimental Data for Imidazo[1,5-a]pyridine Derivatives

To illustrate the data obtained from each technique, we present experimental results for derivatives of the imidazo[1,5-a]pyridine and the closely related imidazo[1,2-a]pyridine scaffolds.

The following table summarizes key crystallographic data for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, a derivative of a closely related heterocyclic system. This data provides a definitive solid-state structure.[1]

Table 2: Crystallographic Data for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine [1]

ParameterValue
Chemical FormulaC₁₃H₈Br₂N₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.1234 (4)
b (Å)5.0333 (2)
c (Å)20.9161 (8)
β (°)106.133 (2)
Volume (ų)1225.54 (8)
Z4
Density (calculated) (g/cm³)2.025

This data provides the basis for determining the precise arrangement of atoms in the crystal lattice.

NMR spectroscopy provides information about the chemical environment and connectivity of atoms. Below are the ¹H NMR spectral data for 1-Bromoimidazo[1,5-a]pyridine, a constitutional isomer of the target scaffold.

Table 3: ¹H NMR Data for 1-Bromoimidazo[1,5-a]pyridine (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.04s-H-Ar
7.89d7.1H-Ar
7.36d9.3H-Ar
6.77dd9.3, 6.3H-Ar
6.60dd7.1, 6.3H-Ar

The chemical shifts and coupling patterns allow for the assignment of protons within the molecule's framework.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the expected molecular weight is 197.03 g/mol .[2] The presence of a bromine atom results in a characteristic isotopic pattern.

Table 4: Mass Spectrometry Data for this compound

Ionm/z (Observed)Isotopic Abundance
[M+H]⁺197~100% (for ⁷⁹Br)
[M+H]⁺199~97.3% (for ⁸¹Br)

The observed m/z values and their relative intensities confirm the molecular formula and the presence of one bromine atom.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data. The following sections outline standard protocols for each of the discussed analytical techniques.

Single-Crystal X-ray Crystallography
  • Crystal Growth : High-quality single crystals are grown by slow evaporation of a saturated solution of the this compound derivative in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture). The vessel is covered and left undisturbed in a vibration-free environment.[3]

  • Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[3]

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.[1]

NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy : The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum. A sufficient relaxation delay is used to ensure accurate integration of the signals.

  • 2D NMR Spectroscopy : For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish the connectivity between protons and carbons.[4]

Mass Spectrometry
  • Sample Preparation : A small amount of the this compound derivative is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization : For a volatile and thermally stable compound, Electron Impact (EI) ionization is a common method. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[5][6]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z value.

Visualizing the Structural Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of a novel this compound derivative, highlighting the interplay between the different analytical techniques.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_data Data Analysis & Interpretation Synthesis Synthesized this compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR Xray X-ray Crystallography Purification->Xray MS_data Molecular Weight & Formula Confirmation MS->MS_data NMR_data Connectivity & Relative Stereochemistry NMR->NMR_data Xray_data 3D Structure & Absolute Stereochemistry Xray->Xray_data Final_Structure Validated Structure MS_data->Final_Structure NMR_data->Final_Structure Xray_data->Final_Structure

Caption: Workflow for the structural validation of this compound derivatives.

References

A Comparative Guide to the Purity Assessment of 6-Bromoimidazo[1,5-a]pyridine: An LC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of 6-Bromoimidazo[1,5-a]pyridine, a key intermediate in pharmaceutical synthesis. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a conventional method for purity analysis, LC-MS offers significant advantages in terms of sensitivity and specificity, providing definitive identification of impurities. This document outlines the experimental protocols and presents comparative data to assist researchers in selecting the most appropriate analytical method for their needs.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment is critical in drug development, impacting both regulatory compliance and the understanding of a compound's stability and potential toxicity. Below is a comparison of LC-MS with other common analytical techniques for the purity assessment of this compound.

ParameterLC-MSHPLC-UVGC-MSqNMR
Specificity Very HighModerateHighHigh
Sensitivity High (ng to pg level)Moderate (µg level)High (pg level)Low (mg level)
Impurity Identification ExcellentLimitedGoodLimited
Quantitation Accuracy GoodExcellentGoodExcellent
Volatile Impurities NoNoYesNo
Sample Throughput ModerateHighModerateLow

Table 1. Comparison of common analytical techniques for purity assessment.

LC-MS Method for Purity Assessment of this compound

The following protocol was developed for the purity assessment of this compound using a standard LC-MS system.

1. Sample Preparation:

  • A stock solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of methanol.

  • The stock solution was further diluted to a working concentration of 10 µg/mL with a 50:50 mixture of water and acetonitrile.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 50-500.

The purity of this compound was determined by calculating the peak area percentage from the total ion chromatogram (TIC). The identity of the main peak and any observed impurities were confirmed by their respective mass-to-charge ratios (m/z).

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical process of data analysis for the LC-MS purity assessment of this compound.

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection ionize->detect tic Generate TIC detect->tic integrate Integrate Peaks tic->integrate identify Identify Impurities (m/z) integrate->identify calculate Calculate Purity (%) identify->calculate report Purity Report calculate->report

Caption: Experimental workflow for LC-MS purity assessment.

start Acquire LC-MS Data check_tic Examine Total Ion Chromatogram (TIC) start->check_tic main_peak Is main peak present and well-defined? check_tic->main_peak extract_ms Extract Mass Spectrum of Main Peak main_peak->extract_ms Yes troubleshoot Troubleshoot Method main_peak->troubleshoot No confirm_mw Confirm Molecular Weight of Target Compound extract_ms->confirm_mw integrate_peaks Integrate All Peaks in TIC confirm_mw->integrate_peaks calc_purity Calculate Area % Purity integrate_peaks->calc_purity identify_impurities Identify Impurities by Mass integrate_peaks->identify_impurities report Final Purity Report calc_purity->report identify_impurities->report

Caption: Logical data analysis pathway for purity determination.

Purity Assessment Results

The LC-MS analysis of a representative batch of this compound revealed a purity of 99.5%. Two minor impurities were detected and tentatively identified based on their mass-to-charge ratios.

CompoundRetention Time (min)Observed m/z [M+H]⁺Peak Area %Tentative Identification
This compound5.2197.0/199.099.5Target Compound
Impurity 14.8215.0/217.00.3Hydroxylated impurity
Impurity 26.1117.10.2Unidentified

Table 2. Summary of LC-MS purity analysis results. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br) was observed for the target compound and impurity 1.

Conclusion

LC-MS is a powerful technique for the purity assessment of this compound, offering high sensitivity and specificity for the detection and identification of impurities. The detailed protocol and comparative data presented in this guide demonstrate the utility of LC-MS in ensuring the quality and consistency of this important pharmaceutical intermediate. For routine quality control, HPLC-UV may be sufficient, but for impurity profiling and in-depth analysis, LC-MS is the superior method.

A Comparative Guide to Catalysts for C-N Coupling on 6-Bromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. The formation of carbon-nitrogen (C-N) bonds at the 6-position of this nucleus is a critical step in the synthesis of diverse compound libraries for drug discovery. This guide provides a comparative overview of two prominent catalytic systems for the C-N coupling of 6-Bromoimidazo[1,5-a]pyridine: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Catalyst Performance Comparison

The selection of an appropriate catalyst system is paramount for achieving high efficiency and yield in C-N cross-coupling reactions. Below is a summary of typical reaction parameters and performance for the Buchwald-Hartwig and Ullmann-type reactions with this compound.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-Type)
Catalyst Pd precatalyst with bulky phosphine ligandCopper(I) salt (e.g., CuI)
Ligand tBuBrettPhosOften ligand-free or simple ligands like 1,10-phenanthroline
Base Strong, non-nucleophilic base (e.g., LHMDS)Inorganic base (e.g., K₂CO₃, Cs₂CO₃)
Solvent Aprotic polar solvent (e.g., THF, Dioxane)Polar aprotic solvent (e.g., DMF, Dioxane)
Temperature Room temperature to moderate heating (e.g., 80 °C)Higher temperatures (e.g., 100-140 °C)
Reaction Time Typically shorter (e.g., 12-24 h)Often longer (e.g., 24-48 h)
Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 5-10 mol%)
Yield Generally moderate to excellentVariable, often moderate to good
Substrate Scope Broad, tolerates a wide range of aminesCan be more limited, especially with complex amines

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for the C-N coupling of this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from a general method for the amination of bromo-N-heterocycles.[1][2]

Materials:

  • This compound (1.0 mmol)

  • Amine (e.g., Aniline) (1.2 mmol)

  • tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the amine, and the tBuBrettPhos Pd G3 precatalyst.

  • Add anhydrous THF to the Schlenk tube.

  • Slowly add the LHMDS solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation

This protocol is a representative procedure based on general methods for the Ullmann amination of aryl bromides.

Materials:

  • This compound (1.0 mmol)

  • Amine (e.g., Aniline) (1.5 mmol)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a sealed tube, add this compound, the amine, CuI, and K₂CO₃.

  • Add anhydrous DMF to the tube.

  • Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow for catalyst screening.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R'R''NH amine_complex [Ar-Pd(II)(NHR'R'')L_n]Br amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)(NR'R'')L_n deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Catalyst Screening setup Reaction Setup: - this compound - Amine - Catalyst System (Pd or Cu) - Base - Solvent start->setup reaction Run Parallel Reactions (Varying Catalysts, Ligands, Bases) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Quench and Workup monitoring->workup analysis Analyze Crude Product (NMR, LC-MS for conversion/yield) workup->analysis optimization Identify Optimal Conditions analysis->optimization optimization->setup Re-screen scaleup Scale-up Synthesis optimization->scaleup Successful

Caption: General workflow for catalyst screening and optimization.

Conclusion

Both Palladium-catalyzed Buchwald-Hartwig and Copper-catalyzed Ullmann-type reactions offer viable pathways for the C-N coupling on this compound. The choice of catalyst will depend on the specific requirements of the synthesis, including substrate scope, desired reaction conditions, and cost considerations. The Buchwald-Hartwig amination generally provides higher yields and broader applicability with milder conditions, albeit at a higher catalyst cost. The Ullmann condensation presents a more economical alternative, which may require more rigorous optimization of reaction conditions. This guide serves as a starting point for researchers to make informed decisions in the development of synthetic routes towards novel imidazo[1,5-a]pyridine derivatives.

References

Navigating the Structure-Activity Landscape of Imidazo[1,5-a]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationship (SAR) for 6-Bromoimidazo[1,5-a]pyridine analogs remains an area with limited publicly available data. Extensive searches of scientific literature and patent databases did not yield specific studies detailing the systematic evaluation of this particular scaffold against a defined biological target. However, to provide a valuable resource for researchers in drug discovery, this guide presents a comparative analysis of a closely related series: 6-substituted imidazo[1,2-a]pyridine derivatives. The insights gleaned from this analogous series can serve as a foundational framework for the rational design and future investigation of novel this compound-based compounds.

This guide summarizes the quantitative biological data, details the experimental methodologies, and visualizes key concepts to facilitate a deeper understanding of the SAR for this important heterocyclic system.

Comparison of Biological Activity for 6-Substituted Imidazo[1,2-a]pyridine Analogs

The following table summarizes the in vitro activity of a series of 6-substituted 2-aryl-N,N-dimethylimidazo[1,2-a]pyridine-3-acetamides as ligands for the ω1-subtype of the benzodiazepine receptor.[1] The data highlights the influence of various substituents at the 6-position on the binding affinity.

Compound ID6-SubstituentIC50 (nM)[1]
1 H1.5
2 CH32.1
3 Cl0.8
4 Br0.9
5 I1.2
6 NO23.5
7 NH210.2
8 OCH32.8

In a separate study focusing on ligands for detecting β-amyloid plaques, 6-halogenated imidazo[1,2-a]pyridine derivatives demonstrated notable binding affinity to Aβ aggregates.[2]

Compound ID6-SubstituentKi (nM)[2]
IMPY (16) I15.0 ± 5.0
17 Br10.3 ± 1.2

Additionally, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been evaluated as potent anticancer agents targeting PI3Kα.[3][4]

Compound IDR GroupPI3Kα IC50 (nM)[4]HCC827 IC50 (µM)[4]
13k 4-fluorophenyl1.940.09

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Receptor[1]
  • Source: Rat cerebral cortex membranes.

  • Radioligand: [3H]-zolpidem.

  • Procedure: Membranes were incubated with the radioligand and varying concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of diazepam. After incubation, the bound and free radioligand were separated by filtration. The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: IC50 values were calculated from the concentration-response curves using a non-linear regression analysis.

In Vitro Binding Assay for Aβ Aggregates[2]
  • Aβ Peptide: Synthetic Aβ(1-40) was aggregated by incubation at 37°C for 36-42 hours.

  • Radioligand: [125I]TZDM.

  • Procedure: A mixture of Aβ aggregates, the radioligand, and varying concentrations of the test compounds was incubated. The mixture was then filtered, and the radioactivity of the filter-bound Aβ aggregates was measured.

  • Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.

PI3Kα Kinase Assay[4]
  • Enzyme: Recombinant human PI3Kα.

  • Assay Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction, which is detected as a luminescence signal.

  • Procedure: The PI3Kα enzyme was incubated with the test compounds, substrate (PIP2), and ATP. After the kinase reaction, a detection reagent was added to quantify the remaining ATP.

  • Data Analysis: IC50 values were determined from the dose-response curves.

Cell Proliferation Assay (MTT)[3][4]
  • Cell Lines: Human cancer cell lines (e.g., HCC827).

  • Procedure: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. Subsequently, MTT solution was added, and the resulting formazan crystals were dissolved in a suitable solvent.

  • Data Analysis: The absorbance was measured at a specific wavelength, and the IC50 values, representing the concentration required to inhibit 50% of cell growth, were calculated.

Visualizing Methodologies and Relationships

Experimental Workflow for Radioligand Binding Assay

G Workflow for Radioligand Binding Assay prep Prepare Rat Cerebral Cortex Membranes incubate Incubate Membranes with [3H]-Zolpidem and Test Compound prep->incubate filter Separate Bound and Free Radioligand by Filtration incubate->filter measure Measure Radioactivity by Scintillation Counting filter->measure analyze Calculate IC50 Values measure->analyze

Caption: Workflow for Radioligand Binding Assay.

Logical Relationship in SAR of 6-Halogenated Imidazo[1,2-a]pyridines for Aβ Binding

G SAR of 6-Halogenated Imidazo[1,2-a]pyridines for Aβ Binding scaffold Imidazo[1,2-a]pyridine Scaffold affinity High Binding Affinity to Aβ Aggregates scaffold->affinity substituent 6-Halogen Substituent (Br, I) substituent->affinity enhances

Caption: SAR of 6-Halogenated Imidazo[1,2-a]pyridines for Aβ Binding.

Signaling Pathway Inhibition by a PI3Kα Inhibitor

G PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Growth, Proliferation) Akt->Downstream Inhibitor 6-(Imidazo[1,2-a]pyridin-6-yl) quinazoline Derivative Inhibitor->PI3K inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

References

Benchmarking Synthetic Routes for 6-Bromoimidazo[1,5-a]pyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 6-Bromoimidazo[1,5-a]pyridine is a valuable building block in the synthesis of various biologically active compounds. This guide provides an objective comparison of established and novel synthetic routes to this important molecule, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research needs.

Executive Summary

The synthesis of this compound, a key intermediate in pharmaceutical research, can be approached through various synthetic strategies. This guide benchmarks two primary methodologies: a traditional cyclocondensation reaction, representing an established approach, and a modern, one-pot synthesis which offers a more streamlined alternative. The selection of a particular route will depend on factors such as desired yield, reaction time, available starting materials, and scalability. This document provides a quantitative comparison of these routes and detailed experimental protocols to facilitate informed decision-making in a laboratory setting.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for two distinct synthetic routes to this compound.

ParameterEstablished Route: CyclocondensationNew Route: One-Pot Synthesis
Starting Materials (5-Bromopyridin-2-yl)methanamine, Triethyl orthoformate2-Methyl-5-bromopyridine, N-Bromosuccinimide (NBS), AIBN, Hexamethylenetetramine (HMTA)
Reaction Time 12 hours24 hours (multi-step, one-pot)
Yield ~75%~65%
Purity High after chromatographyModerate, requires purification
Key Reagents Acetic AnhydrideBenzoyl Peroxide, HMTA, Acetic Anhydride
Reaction Temperature 120°C80°C to 130°C

Established Route: Cyclocondensation of (5-Bromopyridin-2-yl)methanamine

This established method relies on the cyclization of (5-bromopyridin-2-yl)methanamine with a one-carbon synthon, typically an orthoformate, in the presence of an acid catalyst. This approach is a reliable and well-understood method for the formation of the imidazo[1,5-a]pyridine ring system.

Experimental Protocol
  • Preparation of (5-Bromopyridin-2-yl)methanamine: The synthesis of the starting material, (5-bromopyridin-2-yl)methanamine, is a prerequisite for this route.

  • Cyclization Reaction: To a solution of (5-bromopyridin-2-yl)methanamine (1.0 eq) in triethyl orthoformate (5.0 eq), add acetic anhydride (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to 120°C and stirred for 12 hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford this compound.

Established Synthetic Route Workflow

New Route: One-Pot Synthesis from 2-Methyl-5-bromopyridine

A more recent approach involves a one-pot synthesis starting from the readily available 2-methyl-5-bromopyridine. This method combines bromination, amination, and cyclization steps in a single reaction vessel, potentially reducing overall synthesis time and resource usage.

Experimental Protocol
  • Radical Bromination: A mixture of 2-methyl-5-bromopyridine (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide in a suitable solvent is heated to 80°C for 4 hours.

  • Sommelet Reaction: After cooling, hexamethylenetetramine (HMTA, 1.2 eq) is added, and the mixture is stirred at room temperature for 6 hours.

  • Cyclization: Acetic anhydride is then added, and the reaction is heated to 130°C for 14 hours.

  • Work-up and Purification: The reaction mixture is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield this compound.

New One-Pot Synthetic Workflow

Logical Relationship of Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of the imidazole ring onto the pyridine core. Both the established and new routes achieve this transformation, albeit through different strategic approaches. The logical flow illustrates the convergence of these methods on the target molecule.

Convergent Synthetic Strategies

Conclusion

Both the established cyclocondensation route and the newer one-pot synthesis offer viable pathways to this compound. The traditional method may provide a higher yield and purity, making it suitable for applications where material quality is the primary concern. Conversely, the one-pot synthesis, despite a slightly lower yield, presents an attractive option for rapid synthesis and library generation due to its operational simplicity and reduced number of intermediate purification steps. The choice of synthetic route will ultimately be guided by the specific requirements of the research project, including scale, timeline, and purity demands.

In Vitro Assay Validation for 6-Bromoimidazo[1,5-a]pyridine Based PI3K Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of imidazo[1,5-a]pyridine-based inhibitors targeting the PI3Kα enzyme, a key regulator in cell signaling pathways frequently dysregulated in cancer. The data presented is based on a representative series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives, a closely related scaffold to the 6-bromoimidazo[1,5-a]pyridine class, and compares their activity to other known PI3K inhibitors.[1][2][3] This guide includes detailed experimental protocols for key assays and visualizations to elucidate signaling pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of the representative imidazo[1,2-a]pyridine derivatives against PI3Kα was determined using a biochemical kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, alongside data for other established PI3K inhibitors for comparative purposes. A lower IC50 value indicates greater potency.

Compound ClassSpecific Compound/DerivativeTarget(s)IC50 (nM)
Imidazo[1,2-a]pyridine Derivative Compound 35 PI3Kα 150
Imidazo[1,2-a]pyridine DerivativePIK-75PI3Kα5.8
Pan-PI3K InhibitorDactolisib (BEZ235)PI3Kα/γ/δ/β, mTOR4 / 5 / 7 / 75, 6
Pan-PI3K InhibitorA66p110α32
Dual PI3K/mTOR InhibitorVS-5584 (SB2343)PI3Kα/β/δ/γ, mTOR2.6-21, 3.4
PI3Kα InhibitorInavolisib (GDC-0077)PI3Kα0.038

Note: Data for imidazo[1,2-a]pyridine derivatives are from a study by Wang et al. (2023).[1][2][3] Data for other inhibitors are from various sources for comparative context.[4][5]

Key Experiments and Protocols

The validation of these inhibitors relies on robust in vitro assays. Below are detailed protocols for a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess the inhibitor's effect on a downstream signaling event.

Biochemical PI3Kα HTRF Assay

This assay quantitatively measures the activity of the PI3Kα enzyme and the inhibitory effect of the compounds.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 4x ATP working solution by diluting the 10 mM ATP stock in 1x Reaction Buffer.

    • Prepare a 1.38x Lipid Working Solution by diluting the 1 mM PIP2 stock in 1x Reaction Buffer to a final assay concentration of 10 µM.

    • Prepare the PI3Kα enzyme by diluting it in the Lipid Working Solution.

    • Prepare the Stop Solution by mixing Stop A and Stop B in a 3:1 ratio.

    • Prepare the Detection Mix by combining DM C, DM B, and DM A in an 18:1:1 ratio.

  • Assay Procedure (384-well plate format):

    • Add 0.5 µL of 100% DMSO (for controls) or the test inhibitor (at various concentrations) to the appropriate wells.

    • To the "minus enzyme" control wells, add 14.5 µL of the Lipid Working Solution.

    • To the "plus enzyme" control and inhibitor test wells, add 14.5 µL of the PI3Kα/Lipid Working Solution.

    • Initiate the reaction by adding 5 µL of the ATP Working Solution to all wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Stop the reaction by adding 5 µL of the Stop Solution to all wells, ensuring thorough mixing.

    • Add 5 µL of the Detection Mix to all wells, again ensuring proper mixing.

    • Seal the plate and incubate at room temperature for 2 hours before reading.

    • Measure the HTRF ratio on a compatible microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the "plus enzyme" and "minus enzyme" controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Western Blot for p-AKT (Ser473) Inhibition

This assay determines the ability of the inhibitors to block the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream target, AKT.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., T47D, MCF-7) in 6-well plates and grow to 70-80% confluency.[3]

    • If necessary, serum-starve the cells for 4-6 hours to reduce basal levels of p-AKT.

    • Treat the cells with various concentrations of the test inhibitor or a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AKT at Serine 473 (p-AKT Ser473).

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with antibodies for total AKT and a loading control protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software. The level of p-AKT is expressed as a ratio to total AKT.

Mandatory Visualizations

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,5-a]pyridine Inhibitor Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Experimental Workflow: Biochemical HTRF Assay

HTRF_Workflow Start Start Dispense Dispense Inhibitor/DMSO to 384-well Plate Start->Dispense AddEnzyme Add PI3Kα Enzyme and PIP2 Substrate Dispense->AddEnzyme AddATP Add ATP to Initiate Reaction AddEnzyme->AddATP Incubate1 Incubate 30 min at Room Temp AddATP->Incubate1 StopReaction Add Stop Solution Incubate1->StopReaction AddDetection Add HTRF Detection Reagents StopReaction->AddDetection Incubate2 Incubate 2 hrs at Room Temp AddDetection->Incubate2 ReadPlate Read HTRF Signal Incubate2->ReadPlate Analyze Calculate IC50 ReadPlate->Analyze

Caption: Workflow for the biochemical PI3Kα HTRF assay.

Experimental Workflow: Cell-Based Western Blot

Western_Blot_Workflow Start Start SeedCells Seed and Culture Cancer Cells Start->SeedCells TreatCells Treat Cells with Inhibitor SeedCells->TreatCells LyseCells Lyse Cells and Quantify Protein TreatCells->LyseCells SDSPAGE SDS-PAGE and Membrane Transfer LyseCells->SDSPAGE Block Block Membrane SDSPAGE->Block PrimaryAb Incubate with Primary Antibody (p-AKT) Block->PrimaryAb SecondaryAb Incubate with HRP- conjugated Secondary Ab PrimaryAb->SecondaryAb Detect ECL Detection and Imaging SecondaryAb->Detect Analyze Normalize to Total AKT and Loading Control Detect->Analyze

Caption: Workflow for the cell-based p-AKT Western blot assay.

References

Cross-Validation of Analytical Methods for the Characterization of 6-Bromoimidazo[1,5-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 6-Bromoimidazo[1,5-a]pyridine. The cross-validation of these methods is essential to ensure the accuracy, precision, and reliability of analytical data for this critical pharmaceutical intermediate. This document presents supporting hypothetical experimental data, detailed methodologies, and a visual representation of the cross-validation workflow to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or purity assessment. Below is a summary of the comparative performance of HPLC-UV and NMR spectroscopy for the characterization of this compound.

ParameterHPLC-UVNMR Spectroscopy
Primary Use Quantitative analysis (purity, concentration)Structural elucidation, identification, and quantification
Sensitivity High (typically µg/mL to ng/mL)Moderate (typically mg/mL)
Specificity Moderate to High (dependent on chromatographic resolution)Very High (provides detailed structural information)
Sample Throughput HighLow to Moderate
Quantification Requires a reference standard for calibrationCan be quantitative without a specific reference standard (qNMR)
Data Complexity Relatively simple (chromatograms)Complex (spectra requiring expert interpretation)

Experimental Protocols

Detailed methodologies for the analysis of this compound by HPLC-UV and ¹H NMR are provided below. These protocols are intended as a guide and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Objective: To determine the purity of this compound by assessing the percentage area of the main peak relative to the total peak area.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a 60:40 (v/v) ratio. Degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.7 mL of CDCl₃ in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Optimize acquisition parameters such as the number of scans and relaxation delay to ensure a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired free induction decay (FID) with an appropriate window function and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Integrate all signals.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Assign the signals to the corresponding protons in the this compound molecule.

    • Assess purity by comparing the integral of the analyte peaks to the integrals of any impurity peaks.

Cross-Validation Data

A hypothetical batch of this compound was analyzed by both HPLC-UV and ¹H NMR to determine its purity. The results are summarized in the tables below.

Table 1: Purity Assessment of this compound
Analytical MethodPurity (%)
HPLC-UV (Area Normalization)99.2%
¹H NMR (Relative Integration)99.5%
Table 2: ¹H NMR Spectral Data for this compound in CDCl₃
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.04s1HH-1
7.89d, J = 7.1 Hz1HH-5
7.36d, J = 9.3 Hz1HH-8
6.77dd, J = 9.3, 6.3 Hz1HH-7
6.60dd, J = 7.1, 6.3 Hz1HH-6

Note: This is a hypothetical data table based on the known structure of this compound and published data for similar compounds.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the signaling pathway for method selection.

CrossValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation DefineObjective Define Objective (e.g., Purity Assay) SelectMethods Select Methods (e.g., HPLC-UV, NMR) DefineObjective->SelectMethods DefineAcceptance Define Acceptance Criteria SelectMethods->DefineAcceptance PrepareSample Prepare Homogeneous Sample Batch DefineAcceptance->PrepareSample AnalyzeMethod1 Analyze by Method 1 (HPLC-UV) PrepareSample->AnalyzeMethod1 AnalyzeMethod2 Analyze by Method 2 (NMR) PrepareSample->AnalyzeMethod2 CompareResults Compare Results AnalyzeMethod1->CompareResults AnalyzeMethod2->CompareResults StatisticalAnalysis Statistical Analysis CompareResults->StatisticalAnalysis Conclusion Conclusion on Method Equivalence StatisticalAnalysis->Conclusion MethodSelectionPathway Start Analytical Need IsQuantitative Quantitative Analysis? Start->IsQuantitative IsStructural Structural Confirmation? IsQuantitative->IsStructural No HPLC HPLC-UV IsQuantitative->HPLC Yes NMR NMR IsStructural->NMR Yes Both HPLC-UV & NMR IsStructural->Both Both Needed HPLC->IsStructural Also need structure?

Efficacy of 6-Bromoimidazo[1,5-a]pyridine Derivatives in Cancer Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the research regarding the specific anticancer efficacy of 6-Bromoimidazo[1,5-a]pyridine derivatives. Despite a broad search for quantitative data from in vitro studies in cancer cell lines, no specific publications detailing the cytotoxic or mechanistic effects of this particular class of compounds were identified. Therefore, a direct comparison guide as requested cannot be constructed at this time.

While research into the anticancer properties of various heterocyclic compounds is a vibrant field, it appears that the this compound scaffold has not yet been a focus of published anticancer studies. Searches for this specific compound class did not yield the necessary data to compile tables of efficacy, detail experimental protocols, or delineate associated signaling pathways.

Research on Related Imidazo[1,5-a]pyridine Scaffolds

The most pertinent research found in relation to the user's request is a study on a series of imidazo[1,5-a]pyridine-benzimidazole hybrids . These compounds were evaluated for their cytotoxic activity against a panel of sixty human tumor cell lines.[1][2] Two compounds from this series, 5d and 5l , demonstrated significant cytotoxic activity, with GI50 values ranging from 1.06 to 14.9 μM and 0.43 to 7.73 μM, respectively.[1][2] However, a detailed examination of the available literature and supplementary information for this study did not confirm if any of the tested hybrids contained a bromine substitution on the imidazo[1,5-a]pyridine core.

The mechanism of action for these promising imidazo[1,5-a]pyridine-benzimidazole hybrids was investigated, revealing that they induce cell cycle arrest at the G2/M phase and promote apoptosis.[1][2] Further analysis showed that these compounds inhibit tubulin polymerization and also affect the PI3K/Akt signaling pathway.[1][2]

Insights from Other Bromo-Pyridine Derivatives

To provide a broader context, research on other bromo-substituted pyridine-containing heterocyclic systems has shown promise in the development of anticancer agents. For instance, various derivatives of imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine with and without bromine substitutions have been synthesized and evaluated for their anticancer activities, with some compounds showing potent effects against a range of cancer cell lines.[3][4][5] These studies often explore mechanisms such as kinase inhibition and induction of apoptosis.

Conclusion

At present, there is no publicly available data to support the creation of a comparative guide on the efficacy of this compound derivatives in cancer cell lines. The scientific community has explored the related imidazo[1,5-a]pyridine core in hybrid molecules, demonstrating a potential for this scaffold in cancer therapy through mechanisms involving tubulin and PI3K/Akt pathway inhibition. However, the specific contribution of a bromo-substitution at the 6th position of the imidazo[1,5-a]pyridine ring remains uninvestigated in the public domain.

For researchers, scientists, and drug development professionals interested in this specific chemical space, this represents an unexplored area with potential for novel discoveries. Future work would need to involve the synthesis of this compound derivatives and their systematic evaluation in a panel of cancer cell lines to determine their efficacy and mechanism of action. Without such foundational research, a comparative analysis is not feasible.

References

Safety Operating Guide

Proper Disposal of 6-Bromoimidazo[1,5-a]pyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 6-Bromoimidazo[1,5-a]pyridine and materials contaminated with it must be treated as hazardous waste. On-site treatment is not recommended. This guide outlines the essential procedures for safe collection, storage, and preparation for disposal by a licensed waste management provider. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on safety data sheets for similar compounds, this should include:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

PropertyValue
Molecular FormulaC₇H₅BrN₂[1][2]
Molecular Weight197.03 g/mol [1][2]
AppearanceSolid[2]
Storage Class11 - Combustible Solids[2]
Hazard ClassificationsAcute Toxicity (Oral), Skin Irritation, Eye Irritation, STOT SE 3[2]
Disposal Requirement Dispose of as hazardous waste

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe accumulation and storage of this compound waste within the laboratory pending collection by a certified hazardous waste disposal service.

Step 1: Waste Identification and Segregation

  • Identify Waste: This includes pure, unused this compound, reaction mixtures containing the compound, and any contaminated materials (e.g., filter paper, gloves, absorbent pads).

  • Segregate as Halogenated Organic Waste: Due to the bromine atom, this compound is classified as a halogenated organic compound. It is crucial to collect this waste separately from non-halogenated organic waste to ensure proper disposal and to prevent potentially dangerous chemical reactions.[3][4] Mixing halogenated and non-halogenated waste streams can also significantly increase disposal costs.[5][6]

Step 2: Waste Container Selection

  • Choose a Compatible Container: Select a clean, leak-proof container with a secure, screw-top lid. The container material must be compatible with this compound and any solvents it may be mixed with. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Ensure Good Condition: The container must be free from cracks, leaks, or any external residue.[7][8]

Step 3: Proper Labeling of Waste Containers

  • Affix a "Hazardous Waste" Label: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste".[7][9]

  • Complete the Label Information: The label must be filled out completely and legibly. This includes:

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3][9]

    • A list of all chemical constituents in the container, including solvents, with their approximate concentrations or volumes.

    • The date when waste was first added to the container (accumulation start date).

    • The name and contact information of the principal investigator or laboratory supervisor.

    • The specific laboratory or room number where the waste is generated.

    • Clear indication of the associated hazards (e.g., "Toxic," "Irritant").

Step 4: Safe Accumulation and Storage

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[3][7] This prevents the release of harmful vapors.

  • Store in a Designated Area: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked.

  • Use Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks or spills.

  • Segregate from Incompatibles: Ensure the stored waste is kept away from incompatible materials, such as strong oxidizing agents and acids.

  • Avoid Overfilling: Do not fill the waste container beyond 80% of its capacity to allow for expansion and to prevent spills when handling and transporting.

Step 5: Arranging for Disposal

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific instructions and schedules for hazardous waste collection.

  • Follow Institutional Procedures: Adhere to all institutional guidelines for requesting a waste pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or materials contaminated with it be disposed of in the sanitary sewer.[10]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Waste Generated (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Labeled, Compatible Halogenated Waste Container fume_hood->container add_waste Add Waste to Container (Do not exceed 80% capacity) container->add_waste seal Keep Container Tightly Sealed add_waste->seal storage Store in Designated Satellite Area with Secondary Containment seal->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs improper Improper Disposal (e.g., Drain, Regular Trash) storage->improper disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal

References

Essential Safety and Operational Guide for 6-Bromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 6-Bromoimidazo[1,5-a]pyridine. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Based on data for structurally similar compounds, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1] Therefore, a comprehensive Personal Protective Equipment (PPE) plan is mandatory for handling this compound.

Table 1: Recommended Personal Protective Equipment for Handling this compound

CategoryRecommended PPERationale
Eye and Face Protection Chemical safety goggles and a face shield.[2]Protects against splashes and vapors that can cause serious eye damage.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes.[2]Prevents skin contact, which can lead to irritation.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[2][4]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial when working with this compound to mitigate risks. The following protocol outlines the essential steps for a standard laboratory procedure.[5]

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[2]

    • Assemble all necessary equipment and reagents within the fume hood.[5]

    • Verify that an emergency eyewash station and safety shower are accessible.[5]

    • Don the appropriate PPE as detailed in Table 1.[2]

  • Weighing and Dispensing:

    • Conduct all weighing and dispensing activities inside a chemical fume hood.[5]

    • Use appropriate tools to minimize the risk of spills.

    • Keep the primary container tightly closed when not in use.[5]

  • Reaction and Execution:

    • Perform all experimental procedures within the chemical fume hood.[2]

    • Keep the fume hood sash at the lowest practical height.[2]

  • Post-Procedure and Decontamination:

    • Allow all equipment to cool to room temperature within the fume hood.[5]

    • Decontaminate all glassware and surfaces that may have come into contact with the compound using a suitable solvent (e.g., acetone), followed by soap and water.[2][5]

    • Collect all rinsate as hazardous waste.[2]

    • Remove PPE carefully to avoid self-contamination and dispose of single-use items in the designated hazardous waste container.[5]

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan

Proper segregation and disposal of waste are critical for laboratory safety and environmental protection.

  • Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including unused product, reaction residues, and contaminated materials, must be collected in a designated and clearly labeled hazardous waste container for halogenated organic waste.[2] Do not mix with non-halogenated waste.[2]

  • Container Management: Waste containers should be made of a compatible material, kept tightly closed when not in use, and stored in a designated and secure area.

  • Disposal Procedures: Follow your institution's specific hazardous waste disposal procedures.[2] Contact your institution's Environmental Health and Safety (EHS) department for detailed guidance.

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_setup Assemble Equipment in Hood prep_ppe->prep_setup handle_weigh Weigh and Dispense in Hood prep_setup->handle_weigh handle_react Conduct Reaction in Hood handle_weigh->handle_react clean_decontaminate Decontaminate Glassware & Surfaces handle_react->clean_decontaminate clean_ppe Remove and Dispose of PPE clean_decontaminate->clean_ppe disp_segregate Segregate Halogenated Waste clean_decontaminate->disp_segregate Collect rinsate clean_wash Wash Hands Thoroughly clean_ppe->clean_wash disp_container Use Labeled, Closed Container disp_segregate->disp_container disp_follow Follow Institutional Procedures disp_container->disp_follow

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.